molecular formula C194H303N59O53 B15605235 (Tyr36)-pTH-Related Protein (1-36) (human, mouse, rat)

(Tyr36)-pTH-Related Protein (1-36) (human, mouse, rat)

货号: B15605235
分子量: 4310 g/mol
InChI 键: KPXBKGPCORVLFC-RVHMHSKZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(Tyr36)-pTH-Related Protein (1-36) (human, mouse, rat) is a useful research compound. Its molecular formula is C194H303N59O53 and its molecular weight is 4310 g/mol. The purity is usually 95%.
BenchChem offers high-quality (Tyr36)-pTH-Related Protein (1-36) (human, mouse, rat) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Tyr36)-pTH-Related Protein (1-36) (human, mouse, rat) including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C194H303N59O53

分子量

4310 g/mol

IUPAC 名称

(4S)-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]acetyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-5-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C194H303N59O53/c1-23-101(16)153(187(301)220-105(20)158(272)224-126(56-61-149(265)266)169(283)250-155(103(18)25-3)189(303)245-138(79-115-86-210-94-219-115)183(297)253-156(107(22)256)190(304)221-106(21)159(273)223-124(54-59-147(261)262)168(282)246-141(191(305)306)74-110-48-50-116(257)51-49-110)251-182(296)131(71-99(12)13)236-177(291)135(76-112-83-207-91-216-112)242-178(292)136(77-113-84-208-92-217-113)240-173(287)130(70-98(10)11)234-174(288)133(73-109-41-30-27-31-42-109)238-175(289)132(72-108-39-28-26-29-40-108)237-164(278)121(47-38-66-213-194(204)205)227-162(276)119(45-36-64-211-192(200)201)226-163(277)120(46-37-65-212-193(202)203)228-170(284)127(67-95(4)5)235-181(295)140(81-151(269)270)243-166(280)123(53-58-145(199)259)231-188(302)154(102(17)24-2)252-185(299)143(89-255)247-161(275)118(44-33-35-63-196)222-146(260)87-214-160(274)117(43-32-34-62-195)225-180(294)139(80-150(267)268)244-179(293)137(78-114-85-209-93-218-114)241-172(286)129(69-97(8)9)233-171(285)128(68-96(6)7)232-165(279)122(52-57-144(198)258)229-176(290)134(75-111-82-206-90-215-111)239-167(281)125(55-60-148(263)264)230-184(298)142(88-254)248-186(300)152(100(14)15)249-157(271)104(19)197/h26-31,39-42,48-51,82-86,90-107,117-143,152-156,254-257H,23-25,32-38,43-47,52-81,87-89,195-197H2,1-22H3,(H2,198,258)(H2,199,259)(H,206,215)(H,207,216)(H,208,217)(H,209,218)(H,210,219)(H,214,274)(H,220,301)(H,221,304)(H,222,260)(H,223,273)(H,224,272)(H,225,294)(H,226,277)(H,227,276)(H,228,284)(H,229,290)(H,230,298)(H,231,302)(H,232,279)(H,233,285)(H,234,288)(H,235,295)(H,236,291)(H,237,278)(H,238,289)(H,239,281)(H,240,287)(H,241,286)(H,242,292)(H,243,280)(H,244,293)(H,245,303)(H,246,282)(H,247,275)(H,248,300)(H,249,271)(H,250,283)(H,251,296)(H,252,299)(H,253,297)(H,261,262)(H,263,264)(H,265,266)(H,267,268)(H,269,270)(H,305,306)(H4,200,201,211)(H4,202,203,212)(H4,204,205,213)/t101-,102-,103-,104-,105-,106-,107+,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,152-,153-,154-,155-,156-/m0/s1

InChI 键

KPXBKGPCORVLFC-RVHMHSKZSA-N

产品来源

United States

Foundational & Exploratory

The Multifaceted Role of N-Terminal PTHrP Fragments: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parathyroid hormone-related protein (PTHrP) is a pleiotropic factor involved in a wide array of physiological and pathological processes, including skeletal development, calcium homeostasis, and cancer progression. While the full-length protein exerts diverse functions, its N-terminal fragments are of particular interest due to their potent bioactivity, primarily mediated through the parathyroid hormone 1 receptor (PTH1R). This technical guide provides an in-depth exploration of the core functions of N-terminal PTHrP fragments, focusing on their signaling mechanisms, receptor interactions, and biological effects. Detailed experimental methodologies and quantitative data are presented to facilitate further research and drug development in this area.

Core Functions and Signaling Pathways of N-Terminal PTHrP Fragments

N-terminal fragments of PTHrP, such as PTHrP(1-34), PTHrP(1-36), and PTHrP(1-37), share structural homology with parathyroid hormone (PTH) and bind to the same G protein-coupled receptor, PTH1R.[1][2][3] This interaction triggers a cascade of intracellular signaling events that are crucial for their biological actions. The primary signaling pathways activated by these fragments are the Gαs-adenylyl cyclase-PKA pathway and the Gαq-phospholipase C-PKC pathway.[4][5][6] Additionally, β-arrestin-mediated signaling, leading to the activation of the ERK1/2 MAP kinase pathway, has been identified as another important downstream cascade.[5][7]

The activation of these pathways is not mutually exclusive and can be influenced by the specific ligand, cell type, and receptor conformation.[8] For instance, the duration of the cAMP signal can differ between PTH and PTHrP fragments, with PTH potentially inducing a more sustained signal from endosomes.[7][9] This differential signaling may underlie the distinct anabolic and catabolic effects of these peptides on bone.[10][11]

Signaling Pathway Diagrams

PTH1R_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PTHrP N-terminal PTHrP Fragment PTH1R PTH1R PTHrP->PTH1R Binding Gs Gαs PTH1R->Gs Gq Gαq PTH1R->Gq B_Arrestin β-Arrestin PTH1R->B_Arrestin AC Adenylyl Cyclase Gs->AC Activates PLC Phospholipase C Gq->PLC Activates ERK ERK1/2 B_Arrestin->ERK Activates cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2 Ca²⁺ IP3->Ca2 Releases PKC PKC DAG->PKC Activates PKC->ERK Activates Ca2->PKC ERK->CREB Phosphorylates Gene Gene Expression (e.g., c-Fos, RANKL) CREB->Gene

Figure 1: PTH1R Signaling Pathways Activated by N-terminal PTHrP Fragments.

Quantitative Data on N-Terminal PTHrP Fragment Function

The biological activity of N-terminal PTHrP fragments is quantified through various assays that measure their binding affinity to PTH1R and their potency in activating downstream signaling pathways.

FragmentReceptorAssay TypeParameterValueCell LineReference
PTHrP(1-34) PTH1RCompetitive BindingKd~1.90 x 10-10 MRat Osteosarcoma[12]
PTHrP(1-36) PTH1RCompetitive BindingKd~2.8 µM (to ECD)N/A[5]
PTHrP(1-36) PTH1RcAMP AccumulationEC50VariesHEK-293[1]
PTHrP(1-141) PTH1RcAMP AccumulationEC50VariesHEK-293[1]
PTH(1-34) PTH1RCompetitive BindingKd~0.99 µM (to ECD)N/A[5]
PTH(1-34) PTH1RcAMP AccumulationEC50VariesHEK-293[1]

Note: ECD refers to the extracellular domain of the PTH1R. EC50 values for cAMP accumulation are highly dependent on the specific experimental conditions and cell line used.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate assessment of N-terminal PTHrP fragment function. Below are methodologies for key experiments.

PTH1R Competitive Binding Assay

This assay determines the binding affinity of unlabeled PTHrP fragments by measuring their ability to compete with a radiolabeled ligand for binding to PTH1R.

Materials:

  • Cells or membranes expressing PTH1R (e.g., UMR-106 cells)

  • Radiolabeled ligand (e.g., 125I-PTH(1-34))

  • Unlabeled N-terminal PTHrP fragments (competitors)

  • Binding buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM KCl, 2 mM CaCl2, 5% BSA, pH 7.4)

  • Wash buffer (e.g., ice-cold PBS)

  • Gamma counter

Procedure:

  • Cell/Membrane Preparation: Culture and harvest cells expressing PTH1R. Prepare cell membranes by homogenization and centrifugation if required.

  • Assay Setup: In a 96-well plate, add a constant amount of cell membranes or intact cells to each well.

  • Competition: Add increasing concentrations of the unlabeled PTHrP fragment to the wells.

  • Radioligand Addition: Add a fixed, low concentration of the radiolabeled ligand to all wells.

  • Incubation: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium (e.g., 2-4 hours).

  • Washing: Terminate the binding reaction by rapidly washing the cells/membranes with ice-cold wash buffer to remove unbound radioligand. This can be done using a cell harvester for membrane preparations or by gentle aspiration and washing for whole cells.

  • Quantification: Measure the amount of bound radioactivity in each well using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding as a function of the log concentration of the unlabeled competitor. The concentration of the competitor that inhibits 50% of the specific binding (IC50) is determined. The binding affinity (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.

Binding_Assay_Workflow start Start prep Prepare PTH1R-expressing cells or membranes start->prep add_competitor Add increasing concentrations of unlabeled PTHrP fragment prep->add_competitor add_radioligand Add fixed concentration of radiolabeled ligand add_competitor->add_radioligand incubate Incubate to reach binding equilibrium add_radioligand->incubate wash Wash to remove unbound ligand incubate->wash quantify Quantify bound radioactivity (Gamma Counter) wash->quantify analyze Analyze data to determine IC50 and Ki quantify->analyze end End analyze->end

Figure 2: Experimental Workflow for a PTH1R Competitive Binding Assay.

cAMP Accumulation Assay

This assay measures the ability of N-terminal PTHrP fragments to stimulate the production of cyclic AMP (cAMP), a key second messenger in the Gαs pathway.

Materials:

  • Cells expressing PTH1R (e.g., HEK-293, UMR-106, or LLC-PK1 cells)

  • N-terminal PTHrP fragments

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation

  • Cell lysis buffer

  • cAMP detection kit (e.g., ELISA, TR-FRET, or chemiluminescent-based)

Procedure:

  • Cell Culture: Seed cells in a 96-well plate and grow to near confluency.

  • Pre-treatment: Pre-incubate the cells with a phosphodiesterase inhibitor in serum-free media for a short period (e.g., 15-30 minutes) to inhibit cAMP breakdown.

  • Stimulation: Add varying concentrations of the N-terminal PTHrP fragment to the wells and incubate for a defined time (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis: Terminate the stimulation by removing the media and lysing the cells with the provided lysis buffer.

  • cAMP Measurement: Measure the intracellular cAMP concentration in the cell lysates using a commercial cAMP detection kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration as a function of the log concentration of the PTHrP fragment. Determine the EC50 value, which is the concentration of the fragment that produces 50% of the maximal response.

Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression

This method quantifies the changes in the expression of genes that are downstream targets of PTHrP signaling, such as c-Fos and RANKL.

Materials:

  • Cells treated with N-terminal PTHrP fragments

  • RNA extraction kit

  • Reverse transcriptase for cDNA synthesis

  • qPCR instrument

  • Primers specific for the target genes and a housekeeping gene (e.g., GAPDH, β-actin)

  • SYBR Green or TaqMan probe-based qPCR master mix

Procedure:

  • Cell Treatment: Treat cells with the N-terminal PTHrP fragment for a specific duration.

  • RNA Extraction: Isolate total RNA from the treated and untreated (control) cells using an RNA extraction kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.

  • qPCR: Perform quantitative PCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

  • Data Analysis: Analyze the amplification data to determine the relative expression of the target genes in the treated samples compared to the control samples, normalized to the expression of a housekeeping gene. The comparative CT (ΔΔCT) method is commonly used for this analysis.

Conclusion

N-terminal PTHrP fragments are potent regulators of cellular function, acting primarily through the PTH1R to activate a complex network of intracellular signaling pathways. Their ability to modulate bone metabolism, calcium levels, and cell proliferation has significant implications for both normal physiology and disease states. The experimental protocols and quantitative data presented in this guide provide a foundation for researchers and drug development professionals to further investigate the therapeutic potential of these fascinating molecules. A thorough understanding of their mechanisms of action is paramount for the design of novel therapeutics targeting a range of conditions, from osteoporosis to cancer.

References

discovery and history of PTHrP analogs

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and History of PTHrP Analogs

Introduction

Parathyroid hormone-related protein (PTHrP) was first identified as the causative agent of humoral hypercalcemia of malignancy (HHM), a condition marked by excessive bone resorption.[1] Encoded by the PTHLH gene, PTHrP undergoes post-translational modification to generate several bioactive peptide fragments, including an N-terminal, mid-region, and C-terminal peptide.[2] The N-terminal region of PTHrP shares significant homology with parathyroid hormone (PTH), particularly in the first 13 amino acids, allowing both peptides to bind to and activate the same G protein-coupled receptor, the PTH/PTHrP type 1 receptor (PTH1R).[2][3]

While continuous exposure to PTH or PTHrP leads to bone resorption, intermittent administration has a net anabolic effect, stimulating bone formation more than resorption.[4][5] This "anabolic window" was first leveraged with the development of teriparatide (PTH 1-34), the first approved anabolic agent for osteoporosis.[6] The parallel discovery that intermittent PTHrP administration could also increase bone mass in rodents and humans paved the way for the development of PTHrP analogs as novel therapeutics for osteoporosis and other bone disorders.[1] This guide provides a detailed overview of the history, discovery, and development of these analogs, focusing on the underlying science, key experimental methodologies, and quantitative data that have driven the field.

The PTH/PTHrP Receptor (PTH1R) and Signaling Pathways

The biological effects of N-terminal PTH and PTHrP are mediated through the PTH1R, a class B G protein-coupled receptor.[7] Ligand binding to PTH1R initiates conformational changes that trigger downstream signaling cascades primarily through two G protein pathways:

  • Gαs Pathway : Activation of Gαs stimulates adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), a key mediator of the anabolic effects of PTH/PTHrP on bone.[8]

  • Gαq/11 Pathway : Activation of Gαq/11 stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC).[7][9]

These pathways ultimately regulate the expression of genes involved in bone remodeling, such as RANKL, which promotes bone resorption, and factors that stimulate osteoblast proliferation and differentiation.[10]

PTH1R_Signaling PTH1R Canonical Signaling Pathways cluster_membrane Plasma Membrane cluster_g_proteins cluster_cytoplasm Cytoplasm PTH1R PTH1R Gs Gαs PTH1R->Gs activates Gq Gαq PTH1R->Gq activates Ligand PTH / PTHrP Analog Ligand->PTH1R binds AC Adenylyl Cyclase Gs->AC stimulates PLC Phospholipase C (PLC) Gq->PLC stimulates cAMP cAMP AC->cAMP produces PIP2 PIP2 PLC->PIP2 cleaves PLC_branch PLC->PLC_branch PKA Protein Kinase A (PKA) cAMP->PKA activates Gene_Transcription Gene Transcription (e.g., RANKL, SOST) PKA->Gene_Transcription IP3 IP3 DAG DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC PKC->Gene_Transcription PLC_branch->IP3 PLC_branch->DAG

Caption: PTH1R Canonical Signaling Pathways.

The Discovery of Receptor Conformation Selectivity

A pivotal breakthrough in the development of PTHrP analogs was the discovery that the PTH1R can exist in at least two distinct high-affinity conformations, termed R⁰ and Rᴳ.[3][11][12]

  • R⁰ (G protein-uncoupled state) : This conformation is stable in the presence of GTPγS. Ligands that bind preferentially to the R⁰ state, such as PTH(1-34), tend to induce a prolonged and sustained cAMP signaling response.[12][13] This prolonged signaling is associated with receptor endocytosis and continued signal generation from within the endosome.[8]

  • Rᴳ (G protein-coupled state) : This conformation is sensitive to GTPγS. Ligands that are selective for the Rᴳ state, including native PTHrP, induce a more rapid and transient cAMP response, primarily at the plasma membrane.[6][11]

This concept of "biased agonism" suggested that an analog designed to selectively target the Rᴳ conformation could produce a more transient signal. In the context of bone metabolism, a transient anabolic signal is hypothesized to be more beneficial, stimulating bone formation with less of the associated bone resorption and hypercalcemia that can result from sustained signaling.[11][14]

Receptor_Conformation PTH1R Conformation Selectivity Model cluster_ligands cluster_receptor cluster_response PTH PTH(1-34) R0 R⁰ State (G-protein uncoupled) PTH->R0 High Affinity RG Rᴳ State (G-protein coupled) PTH->RG Lower Affinity ABL Abaloparatide (PTHrP analog) ABL->R0 Low Affinity ABL->RG High Affinity Prolonged Prolonged cAMP Signal (Endosomal) R0->Prolonged Leads to Transient Transient cAMP Signal (Membrane-bound) RG->Transient Leads to

Caption: PTH1R Conformation Selectivity Model.

Key PTHrP Analogs and Their Development

Synthetic PTHrP(1-36)

Early clinical trials investigated synthetic human PTHrP(1-36) administered via daily subcutaneous injections. These studies demonstrated that, like teriparatide, intermittent PTHrP(1-36) could increase bone mineral density (BMD) in postmenopausal women, confirming its anabolic potential.[1]

Abaloparatide (BA058)

Abaloparatide is a synthetic 34-amino-acid peptide analog of PTHrP. It was specifically engineered to be more selective for the Rᴳ receptor conformation.[6][11] This selectivity results in a more transient downstream signal, which is believed to maximize the anabolic effect on bone while minimizing hypercalcemia.[6] The Phase 3 ACTIVE trial demonstrated that abaloparatide significantly reduced the risk of new vertebral fractures by 86% compared to placebo and led to greater increases in BMD at all measured sites compared to both placebo and teriparatide.[6] Based on these results, abaloparatide was approved by the FDA in 2017 for the treatment of postmenopausal women with osteoporosis at high risk for fracture.[6]

Hybrid and Long-Acting Analogs

Further research has focused on creating hybrid peptides combining sequences from PTH and PTHrP to optimize receptor binding and signaling duration. One strategy involved combining the N-terminal portion of PTH, modified to enhance activity, with the C-terminal portion of PTHrP, which binds with high affinity to the extracellular domain of PTH1R.[15][16] This work led to the identification of M-PTH(1-14)/PTHrP(15-36) as a potent analog with a prolonged calcemic action in vivo.[15][17] Subsequent modifications to improve solubility resulted in a long-acting PTH (LA-PTH) analog, which holds promise as a potential treatment for hypoparathyroidism.[16]

Quantitative Data on Key Analogs

The development of PTHrP analogs has been guided by quantitative assessment of their receptor binding affinity and functional potency. The tables below summarize key data from comparative studies.

Table 1: PTH1R Binding Affinities of PTH and PTHrP Analogs

LigandReceptor ConformationTracer RadioligandApparent Affinity (Ki)Reference
PTH(1-34) R⁰¹²⁵I-PTH(1-34)1.1 nM[11]
Rᴳ¹²⁵I-M-PTH(1-15)~1.0 nM[11]
PTHrP(1-36) R⁰¹²⁵I-PTH(1-34)9.0 nM[11]
Rᴳ¹²⁵I-M-PTH(1-15)~1.0 nM[11]
Abaloparatide R⁰¹²⁵I-PTH(1-34)89.0 nM[11]
Rᴳ¹²⁵I-M-PTH(1-15)~1.0 nM[11]
LA-PTH R⁰¹²⁵I-PTH(1-34)0.23 nM[11]
Rᴳ¹²⁵I-M-PTH(1-15)~1.0 nM[11]
Data are derived from competitive binding assays using membranes from COS-7 cells expressing human PTH1R. Ki values are approximated from published graphs and text.

Table 2: Functional Potency (cAMP Production) of PTH and PTHrP Analogs

LigandpEC₅₀EC₅₀Emax (Luminescence counts x 10⁻³)Reference
PTH(1-34) 9.36 ± 0.090.44 nM286 ± 18[11]
PTHrP(1-36) 9.34 ± 0.090.46 nM309 ± 24[11]
Abaloparatide 10.1 ± 0.10.087 nM314 ± 19[11]
LA-PTH 9.68 ± 0.110.21 nM274 ± 12[11]
Assays were performed in GP-2.3 (HEK293) cells stably expressing hPTH1R and a GloSensor cAMP reporter. pEC₅₀ is the negative logarithm of the half-maximal effective concentration.

Detailed Experimental Protocols

Receptor Binding Assays

Competitive receptor binding assays are used to determine the affinity of an analog for the PTH1R. These assays measure the ability of an unlabeled ligand (the analog) to compete with a radiolabeled ligand for binding to the receptor.

Methodology:

  • Membrane Preparation : Cells (e.g., COS-7 or HEK293) stably expressing the human PTH1R are cultured and harvested. The cells are lysed, and the membrane fraction containing the receptor is isolated by centrifugation.[3]

  • Assay Setup : The assay is performed in multi-well plates. Each well contains:

    • Cell membranes (a source of PTH1R).

    • A constant concentration of a radiolabeled tracer (e.g., ¹²⁵I-PTH(1-34) for R⁰ assays or ¹²⁵I-M-PTH(1-15) for Rᴳ assays).[11]

    • Increasing concentrations of the unlabeled competitor analog.

    • For R⁰ assays, GTPγS (10 µM) is added to uncouple G proteins from the receptor.[3][11]

  • Incubation : The plates are incubated (e.g., 90 minutes at room temperature) to allow the binding reaction to reach equilibrium.[15]

  • Separation of Bound and Free Ligand : The bound radioligand is separated from the free (unbound) radioligand. This is typically achieved by rapid vacuum filtration through glass fiber filter plates, which trap the cell membranes and the bound ligand.[15][18]

  • Quantification : The filters are washed to remove non-specifically bound radioligand. The radioactivity retained on the filters is then measured using a gamma counter.[15]

  • Data Analysis : The amount of bound radioactivity is plotted against the concentration of the unlabeled competitor. A competition curve is generated, and the IC₅₀ (the concentration of analog that inhibits 50% of specific binding) is calculated. The IC₅₀ value is then converted to an inhibition constant (Ki) to reflect the binding affinity.[18]

Binding_Assay_Workflow Workflow: Competitive Receptor Binding Assay start Start prep Prepare Cell Membranes (Expressing PTH1R) start->prep setup Set up Assay Plate: - Membranes - ¹²⁵I-Radioligand (Tracer) - Unlabeled Analog (Competitor) - Buffer (+/- GTPγS) prep->setup incubate Incubate to Reach Equilibrium (e.g., 90 min, RT) setup->incubate filter Vacuum Filtration (Separates bound from free ligand) incubate->filter wash Wash Filters (Remove non-specific binding) filter->wash count Quantify Radioactivity (Gamma Counter) wash->count analyze Data Analysis: - Plot competition curve - Calculate IC₅₀ and Ki count->analyze end_node End analyze->end_node

Caption: Workflow: Competitive Receptor Binding Assay.
Adenylyl Cyclase Activation Assays

These functional assays measure the ability of a PTHrP analog to stimulate the production of the second messenger cAMP, providing a measure of its potency (EC₅₀) and efficacy (Emax).

Methodology:

  • Cell Culture : HEK293 cells stably expressing both the hPTH1R and a cAMP reporter system (e.g., GloSensor, a luciferase-based biosensor) are plated in multi-well plates.[11][15]

  • Ligand Addition : Cells are treated with increasing concentrations of the PTHrP analog.

  • Incubation : The cells are incubated for a specific period (e.g., 15-30 minutes) to allow for cAMP production.

  • Signal Detection : The reporter signal (e.g., luminescence) is measured using a plate reader. The intensity of the signal is directly proportional to the intracellular cAMP concentration.

  • Data Analysis : The signal intensity is plotted against the log of the analog concentration to generate a dose-response curve. From this curve, the EC₅₀ (the concentration that produces 50% of the maximal response) and the Emax (the maximum response) are determined.[11]

cAMP_Assay_Workflow Workflow: cAMP Production Assay start Start plate_cells Plate Cells in Multi-well Plate (e.g., HEK293 with hPTH1R + GloSensor) start->plate_cells add_ligand Add Increasing Concentrations of PTHrP Analog plate_cells->add_ligand incubate Incubate (Allow for cAMP production) add_ligand->incubate read_plate Measure Reporter Signal (e.g., Luminescence) incubate->read_plate analyze Data Analysis: - Plot dose-response curve - Calculate EC₅₀ and Emax read_plate->analyze end_node End analyze->end_node

Caption: Workflow: cAMP Production Assay.
In Vivo Studies for Calcemic Response

Animal models, typically rats or mice, are essential for evaluating the in vivo effects of PTHrP analogs on calcium homeostasis.

Methodology:

  • Animal Model : Normal or thyroparathyroidectomized (TPTX) rats are often used. TPTX rats provide a model of hypoparathyroidism with a stable, low baseline of serum calcium.[17]

  • Analog Administration : The PTHrP analog is administered, typically via a single intravenous (i.v.) or subcutaneous (s.c.) injection, at various doses.[15][17] A vehicle control group is always included.

  • Blood Sampling : Blood samples are collected at multiple time points after injection (e.g., 0, 1, 2, 4, 6, 8, and 24 hours).[17]

  • Calcium Measurement : The concentration of ionized calcium in the blood or total calcium in the serum is measured.[15][17]

  • Data Analysis : The change in blood/serum calcium from baseline is plotted over time for each dose group. This allows for the assessment of the magnitude and duration of the calcemic response induced by the analog.

Conclusion and Future Directions

The journey of PTHrP analog discovery has evolved from identifying a factor in malignancy to developing sophisticated, receptor-selective therapeutics for osteoporosis. The elucidation of the PTH1R's conformational states (R⁰ and Rᴳ) was a critical inflection point, enabling the rational design of biased agonists like abaloparatide that optimize the desired anabolic effects while potentially mitigating side effects. Current and future research continues to build on this foundation, exploring novel modifications such as lipidation to create long-acting analogs for conditions like hypoparathyroidism, and investigating alternative delivery methods to improve patient compliance and therapeutic outcomes.[19][20] The history of PTHrP analogs serves as a powerful example of how a deep understanding of receptor pharmacology can translate into significant clinical advancements.

References

Species Cross-Reactivity of Human PTHrP (1-36): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the species cross-reactivity of the N-terminal fragment of human Parathyroid Hormone-related Protein, hPTHrP(1-36). Understanding the interaction of this critical signaling peptide with its receptor across different species is fundamental for the design and interpretation of preclinical studies in drug development, particularly for anabolic osteoporosis therapies.

Introduction: PTHrP and the PTH-1 Receptor

Parathyroid Hormone-related Protein (PTHrP) is a versatile polypeptide crucial for various physiological processes, including skeletal development, epithelial calcium transport, and smooth muscle relaxation.[1][2] Its discovery was linked to its role as a causative agent in humoral hypercalcemia of malignancy (HHM).[3][4] PTHrP shares significant N-terminal amino acid sequence homology with Parathyroid Hormone (PTH).[5][6][7][8] This homology allows both hormones to bind to and activate a common G protein-coupled receptor: the PTH Type 1 Receptor (PTH1R).[8][9][10][11][12]

Activation of PTH1R is the primary mechanism through which PTHrP-based anabolic agents exert their therapeutic effects on bone.[4][13] Therefore, a thorough understanding of the degree to which human PTHrP(1-36) activates PTH1R in common preclinical animal models is essential for translating non-clinical findings to human applications. This guide summarizes the available data on sequence homology, receptor binding, and functional activity across species.

Amino Acid Sequence Homology

The N-terminal region (residues 1-36) of PTHrP is highly conserved across mammalian and avian species. This high degree of sequence identity in the receptor-activating domain underpins the observed cross-reactivity.[2] The alignment below highlights the remarkable conservation among human, mouse, rat, dog, and chicken sequences.

Species1-13 (Receptor Activation)14-36 (Binding Affinity)
Human A V S E H Q L L H D K G KS I Q D L R R R F F L H H L I A E I H T A E
Mouse A V S E H Q L L H D K G KS I Q D L R R R F F L H H L I A E I H T A E
Rat A V S E H Q L L H D K G KS I Q D L R R R F F L H H L I A E I H T A E
Dog A V S E H Q L L H D K G KS I Q D L R R R F F L H H L I A E I H T A E
Chicken A V S E H Q L L H D K G KS I R D L R R R F F L H H M I A E I H T A D

Table 1: Amino Acid Sequence Alignment of PTHrP(1-36) Across Various Species. The N-terminal 1-36 region is identical across all listed mammals, with only minor substitutions in the chicken sequence. This conservation, particularly in the first 13 residues, is critical for receptor activation.[7]

PTH1R Signaling Pathway

Upon binding of PTHrP(1-36) to the PTH1R, the receptor undergoes a conformational change that primarily activates the Gαs subunit of the associated heterotrimeric G protein.[9][11] This initiates a downstream signaling cascade leading to the synthesis of cyclic AMP (cAMP), a critical second messenger.[9][10][14] While the Gαs/cAMP/PKA pathway is the canonical and most well-studied, PTH1R can also couple to other pathways, such as the Gαq/PLC/PKC pathway.[9][10][14]

PTH1R_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus PTHrP PTHrP (1-36) PTH1R PTH1R PTHrP->PTH1R Binds G_protein Gαsβγ PTH1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA PKA (inactive) cAMP->PKA Activates PKA_active PKA (active) CREB CREB PKA_active->CREB Phosphorylates CREB_P pCREB Gene Target Gene Transcription CREB_P->Gene Modulates

Figure 1. Canonical PTH1R Gαs-cAMP Signaling Pathway.

Quantitative Cross-Reactivity Data

Studies consistently demonstrate that human PTHrP(1-36) binds to and activates PTH1R from common preclinical species with high affinity and potency, validating their use in pharmacological and toxicological assessments.

Receptor Binding Affinity

Competitive binding assays show that human PTHrP(1-36) displaces radiolabeled ligands from both human and rodent PTH1R with similar, high affinity. This indicates that the ligand-binding pocket of the receptor is highly conserved.

Cell Line (Species)ReceptorLigandBinding Affinity (IC₅₀ / Kᵢ)Reference
SaOS-2 (Human)Endogenous Human PTH1RhPTHrP(1-36)IC₅₀ ≈ 5.2 nM (vs. mAb)[15]
UMR-106 (Rat)Endogenous Rat PTH1RhPTHrP(1-36)IC₅₀ ≈ 5.2 nM (vs. mAb)[15]
COS-7 (Monkey)Transfected Human PTH1RhPTHrP(1-36)Kᵢ ≈ 0.42 nM[16]
COS-7 (Monkey)Transfected Rat PTH1RhPTHrP(1-36)Kᵢ ≈ 2.0 nM[17]

Table 2: Comparative Receptor Binding Affinity of Human PTHrP(1-36). The data show comparable high-affinity binding to human and rat PTH1R. Note: The IC₅₀ value from[15] is for inhibition by an antibody, but the study confirms potent binding of PTHrP to both receptors. The Kᵢ values from[16][17] are for the high-affinity, G protein-coupled state (RG).

Functional Activity (cAMP Accumulation)

The biological activity of hPTHrP(1-36) is typically measured via its ability to stimulate the production of cAMP in target cells. The potency of hPTHrP(1-36) is similar in cells expressing human or rodent PTH1R.

Cell Line (Species)ReceptorFunctional ReadoutPotency (EC₅₀)Reference
SaOS-2 (Human)Endogenous Human PTH1RcAMP Accumulation~ 2-3 nM[18]
COS-7 (Monkey)Transfected Human PTH1RcAMP Accumulation~ 0.2 nM[19]
COS-7 (Monkey)Transfected Rat PTH1RcAMP Accumulation~ 0.3 nM[19]
Primary JG Cells (Rat)Endogenous Rat PTH1RcAMP AccumulationSignificant stimulation at 1 µM[20]

Table 3: Comparative Functional Potency of Human PTHrP(1-36). The EC₅₀ values for cAMP stimulation are in the low nanomolar range and are comparable between human and rat receptors, confirming functional cross-reactivity.

Key Experimental Protocols

Reproducible and quantitative assessment of cross-reactivity relies on standardized bioanalytical methods. Below are outlines of the core protocols for determining receptor binding and functional activity.

Protocol: Competitive Radioligand Binding Assay

This assay quantifies the affinity of unlabeled hPTHrP(1-36) for PTH1R by measuring its ability to compete with a radiolabeled ligand.

  • Membrane Preparation:

    • Culture cells expressing PTH1R (e.g., SaOS-2, or COS-7/HEK293 transfected with PTH1R) to confluence.

    • Harvest cells and homogenize in a cold buffer (e.g., Tris-HCl with protease inhibitors).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., >40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine protein concentration.

  • Binding Reaction:

    • In a multi-well plate, combine cell membranes (10-50 µg protein), a fixed concentration of a radiolabeled tracer (e.g., ¹²⁵I-PTH(1-34) or ¹²⁵I-[Tyr³⁶]PTHrP(1-36)), and increasing concentrations of unlabeled hPTHrP(1-36) (competitor).[17][18][21]

    • To determine non-specific binding, include wells with a large excess of unlabeled ligand.

    • Incubate the reaction at a controlled temperature (e.g., 4°C or 22°C) until equilibrium is reached (typically 2-16 hours).[18]

  • Separation and Counting:

    • Rapidly separate bound from free radioligand. This is commonly achieved by vacuum filtration through glass fiber filters (which trap the membranes) followed by washing with cold buffer.

    • Alternatively, for some assays, dextran-coated charcoal can be used to adsorb the free radioligand.[18]

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the competitor ligand.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.

Protocol: Cell-Based cAMP Accumulation Assay

This functional assay measures the ability of hPTHrP(1-36) to stimulate the intracellular production of the second messenger cAMP.

cAMP_Workflow cluster_prep Cell Preparation cluster_stim Stimulation cluster_lysis Lysis & Detection cluster_analysis Data Analysis A1 1. Seed PTH1R-expressing cells (e.g., SaOS-2, HEK293) in plates A2 2. Culture until ~80-90% confluent (24-48h) A1->A2 B1 3. Wash cells with serum-free media A2->B1 B2 4. Pre-incubate with PDE inhibitor (e.g., 0.5mM IBMX) for 15-30 min B1->B2 B3 5. Add serial dilutions of hPTHrP (1-36) B2->B3 B4 6. Incubate for 15-30 min at 37°C B3->B4 C1 7. Stop reaction and lyse cells (e.g., with supplied lysis buffer) B4->C1 C2 8. Transfer lysate to assay plate C1->C2 C3 9. Perform cAMP measurement (e.g., HTRF, ELISA, RIA) C2->C3 C4 10. Read signal on plate reader C3->C4 D1 11. Plot signal vs. log[agonist] C4->D1 D2 12. Fit sigmoidal dose-response curve to calculate EC₅₀ D1->D2

Figure 2. General workflow for a cell-based cAMP accumulation assay.

Implications for Preclinical Drug Development

The extensive data confirm that human PTHrP(1-36) exhibits robust cross-reactivity with the PTH1R of common preclinical species, including rats and mice.

  • Model Validation: The high degree of conservation in sequence, binding affinity, and functional potency validates the use of rodent models for assessing the efficacy and safety of hPTHrP(1-36) analogs.[15] A monoclonal antibody antagonist, for example, demonstrated equivalent inhibition of both human and murine PTH1R.[15]

  • Subtle Pharmacological Differences: While overall cross-reactivity is high, subtle differences in pharmacology exist. Studies have revealed that PTH1R can adopt at least two distinct high-affinity conformations: R⁰ (G protein-uncoupled) and RG (G protein-coupled).[9][17][22] Human PTH(1-34) binds with high affinity to the R⁰ state, leading to a more sustained cAMP signal, whereas hPTHrP(1-36) preferentially binds the RG state, resulting in a more transient signal.[9][16][23] This differential selectivity has been observed for both the human and rat receptors, suggesting it is a conserved property of the ligands themselves.[16][17]

  • Translational Considerations: The transient signaling profile of PTHrP(1-36) is thought to contribute to its strong anabolic effect on bone with potentially less stimulation of bone resorption compared to PTH. Because this kinetic profile appears to be conserved across species, preclinical models are highly relevant for predicting the therapeutic window and anabolic potential of new PTHrP-based drug candidates.

References

Unraveling (Tyr36)-PTHrP (1-36): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development working with (Tyr36)-Parathyroid Hormone-related Protein (1-36). This synthetic analog of the N-terminal fragment of human PTHrP is a critical tool in the study of PTH1 receptor (PTH1R) binding and activation. This document provides an in-depth overview of its fundamental properties, signaling pathways, and relevant experimental methodologies.

Core Molecular Data

(Tyr36)-PTHrP (1-36) is a 36-amino acid peptide.[1] Its molecular characteristics are summarized below.

PropertyValueReference
Molecular Weight 4309.91 g/mol [1]
Molecular Formula C₁₉₄H₃₀₃N₅₉O₅₃[1]
Amino Acid Sequence Ala-Val-Ser-Glu-His-Gln-Leu-Leu-His-Asp-Lys-Gly-Lys-Ser-Ile-Gln-Asp-Leu-Arg-Arg-Arg-Phe-Phe-Leu-His-His-Leu-Ile-Ala-Glu-Ile-His-Thr-Ala-Glu-Tyr[1]

PTH1 Receptor Signaling Pathways

(Tyr36)-PTHrP (1-36) acts as a ligand for the Parathyroid Hormone 1 Receptor (PTH1R), a G protein-coupled receptor (GPCR). Its binding initiates a cascade of intracellular signaling events crucial for regulating calcium homeostasis and bone metabolism. The primary signaling pathways activated by PTH1R upon ligand binding are the adenylyl cyclase (AC) and phospholipase C (PLC) pathways.

PTH1R_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand (Tyr36)-PTHrP (1-36) PTH1R PTH1R Ligand->PTH1R Binds G_alpha_s Gαs PTH1R->G_alpha_s Activates G_alpha_q Gαq/11 PTH1R->G_alpha_q Activates AC Adenylyl Cyclase G_alpha_s->AC Stimulates PLC Phospholipase C G_alpha_q->PLC Stimulates cAMP cAMP AC->cAMP Produces DAG DAG PLC->DAG Cleaves PIP2 to IP3 IP3 PLC->IP3 Cleaves PIP2 to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets PIP2 PIP2 PKC Protein Kinase C DAG->PKC Activates Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC->Cellular_Response Phosphorylates Targets Ca_release->Cellular_Response Modulates

PTH1R Signaling Pathways

Experimental Protocols

The following are detailed methodologies for key experiments involving (Tyr36)-PTHrP (1-36).

Radioligand Binding Assay

This protocol outlines the procedure for a competitive radioligand binding assay to determine the binding affinity of (Tyr36)-PTHrP (1-36) to the PTH1R.

Materials:

  • HEK-293 cells stably expressing human PTH1R (or other suitable cell line)

  • Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.2 mM MgSO₄, 1.3 mM CaCl₂, 10 mM glucose, 0.1% BSA, pH 7.4

  • Radioligand: ¹²⁵I-[Tyr³⁶]-hPTHrP(1-36)NH₂

  • Non-specific binding control: Unlabeled PTHrP (1-34) or (Tyr36)-PTHrP (1-36) at a high concentration (e.g., 1 µM)

  • Test compound: (Tyr36)-PTHrP (1-36) at various concentrations

  • 96-well filter plates (e.g., Millipore)

  • Scintillation fluid and counter

Procedure:

  • Cell Preparation: Culture PTH1R-expressing cells to confluency. Harvest cells and prepare a cell membrane suspension.

  • Assay Setup: In a 96-well plate, add in the following order:

    • Binding Buffer

    • Test compound at various dilutions or vehicle control.

    • ¹²⁵I-[Tyr³⁶]-hPTHrP(1-36)NH₂ (final concentration typically in the picomolar range, below the Kd).

    • Cell membrane suspension.

  • Incubation: Incubate the plate at room temperature for 2-4 hours with gentle agitation to reach equilibrium.

  • Termination: Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.

  • Washing: Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4) to remove unbound radioligand.

  • Quantification: Dry the filters, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC₅₀, which can then be used to calculate the Ki (inhibitory constant).

Radioligand_Binding_Workflow Start Start Cell_Prep Prepare PTH1R-expressing cell membranes Start->Cell_Prep Assay_Setup Set up assay plate: Buffer, Compound, Radioligand, Membranes Cell_Prep->Assay_Setup Incubation Incubate to reach equilibrium Assay_Setup->Incubation Filtration Rapidly filter to separate bound from free radioligand Incubation->Filtration Washing Wash filters to remove non-specific binding Filtration->Washing Counting Quantify radioactivity using scintillation counter Washing->Counting Data_Analysis Analyze data to determine IC50 and Ki Counting->Data_Analysis End End Data_Analysis->End

Radioligand Binding Assay Workflow

cAMP Accumulation Assay

This functional assay measures the ability of (Tyr36)-PTHrP (1-36) to stimulate the production of cyclic AMP (cAMP) via the Gαs-adenylyl cyclase pathway.

Materials:

  • CHO or HEK-293 cells stably expressing human PTH1R

  • Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) with 1 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to inhibit phosphodiesterases.

  • Test compound: (Tyr36)-PTHrP (1-36) at various concentrations

  • Forskolin (positive control)

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

Procedure:

  • Cell Seeding: Seed PTH1R-expressing cells into a 96-well plate and grow to near confluency.

  • Pre-incubation: Aspirate the culture medium and pre-incubate the cells with Stimulation Buffer for 15-30 minutes at 37°C.

  • Stimulation: Add the test compound at various concentrations to the wells. Include a vehicle control and a positive control (e.g., forskolin).

  • Incubation: Incubate the plate for 15-30 minutes at 37°C.

  • Lysis: Lyse the cells according to the instructions of the chosen cAMP assay kit.

  • cAMP Detection: Perform the cAMP detection assay following the manufacturer's protocol.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (half-maximal effective concentration) and Emax (maximum effect).

cAMP_Assay_Workflow Start Start Cell_Seeding Seed PTH1R-expressing cells in a 96-well plate Start->Cell_Seeding Pre_incubation Pre-incubate cells with IBMX-containing buffer Cell_Seeding->Pre_incubation Stimulation Add test compound at various concentrations Pre_incubation->Stimulation Incubation Incubate to allow cAMP accumulation Stimulation->Incubation Lysis Lyse cells to release intracellular cAMP Incubation->Lysis Detection Detect cAMP levels using a commercial assay kit Lysis->Detection Data_Analysis Analyze data to determine EC50 and Emax Detection->Data_Analysis End End Data_Analysis->End

cAMP Accumulation Assay Workflow

References

An In-depth Technical Guide to the Synthesis and Purification of (Tyr36)-PTHrP (1-36)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis, purification, and characterization of the human parathyroid hormone-related protein fragment (Tyr36)-PTHrP (1-36). This peptide is a crucial tool in endocrinology and cancer research, and its effective synthesis is paramount for reliable experimental outcomes. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and illustrates key biological and experimental pathways.

Introduction

Parathyroid hormone-related protein (PTHrP) is a polypeptide that plays a significant role in various physiological and pathological processes, including cell growth, differentiation, and calcium homeostasis. The N-terminal fragments of PTHrP, such as PTHrP (1-36), are of particular interest as they bind to and activate the PTH/PTHrP receptor (PTH1R), mimicking the effects of parathyroid hormone (PTH). The analog, (Tyr36)-PTHrP (1-36), where the native Phenylalanine at position 36 is replaced by Tyrosine, is often synthesized for research purposes, including for radioiodination and receptor binding assays.

This guide details the solid-phase peptide synthesis (SPPS) of (Tyr36)-PTHrP (1-36), its purification via high-performance liquid chromatography (HPLC), and its characterization using mass spectrometry.

Synthesis of (Tyr36)-PTHrP (1-36)

The synthesis of (Tyr36)-PTHrP (1-36) is typically achieved through automated solid-phase peptide synthesis (SPPS) using the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy. This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid support resin.

Experimental Protocol: Solid-Phase Peptide Synthesis

The following protocol is a representative procedure for the synthesis of (Tyr36)-PTHrP (1-36) on a peptide synthesizer.

1. Resin Selection and Preparation:

  • Resin: Fmoc-Rink Amide resin (100-200 mesh) is a suitable choice for the synthesis of C-terminally amidated peptides.

  • Swelling: The resin is swelled in dimethylformamide (DMF) for at least one hour before the first amino acid coupling.

2. Amino Acid Coupling Cycle:

  • Fmoc Deprotection: The Fmoc protecting group on the resin or the last coupled amino acid is removed by treating with a solution of 20% piperidine (B6355638) in DMF for a specified duration (e.g., 5 and 10-minute treatments).

  • Washing: The resin is thoroughly washed with DMF to remove residual piperidine and by-products.

  • Amino Acid Activation and Coupling: The next Fmoc-protected amino acid (5 equivalents) is activated with a coupling reagent such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (4.5 equivalents) and an additive like HOAt (1-Hydroxy-7-azabenzotriazole) (4.5 equivalents) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF. This activated amino acid solution is then added to the resin, and the coupling reaction proceeds for a set time (e.g., 45-60 minutes).

  • Washing: The resin is washed with DMF to remove excess reagents and by-products.

  • Repeat: This cycle of deprotection, washing, coupling, and washing is repeated for each amino acid in the (Tyr36)-PTHrP (1-36) sequence.

3. Cleavage and Deprotection:

  • Final Washing: After the final amino acid coupling, the resin is washed with dichloromethane (B109758) (DCM) and dried.

  • Cleavage Cocktail: The peptide is cleaved from the resin, and the side-chain protecting groups are removed by treating the resin with a cleavage cocktail. A common cocktail is Reagent K, which consists of trifluoroacetic acid (TFA), water, phenol, thioanisole, and 1,2-ethanedithiol (B43112) (EDT) in a ratio of 82.5:5:5:5:2.5.

  • Reaction: The cleavage reaction is typically carried out for 2-3 hours at room temperature.

  • Precipitation: The cleaved peptide is precipitated from the TFA solution by adding cold diethyl ether.

  • Collection and Drying: The precipitated peptide is collected by centrifugation, washed with cold diethyl ether, and dried under vacuum.

Synthesis Parameters

The following table summarizes typical parameters for the solid-phase synthesis of (Tyr36)-PTHrP (1-36).

ParameterDescription
Synthesis Scale 0.1 mmol
Resin Fmoc-Rink Amide (100-200 mesh)
Protecting Group Strategy Fmoc/tBu
Coupling Reagents HATU/HOAt/DIPEA
Amino Acid Excess 5 equivalents
Cleavage Reagent Reagent K (TFA/water/phenol/thioanisole/EDT)
Cleavage Time 2-3 hours

Purification of (Tyr36)-PTHrP (1-36)

The crude synthetic peptide obtained after cleavage contains the desired product along with truncated and deletion sequences and other impurities. High-performance liquid chromatography (HPLC) is the standard method for purifying synthetic peptides to a high degree of homogeneity.

Experimental Protocol: Reversed-Phase HPLC

1. Sample Preparation:

  • The crude, lyophilized peptide is dissolved in a small volume of a suitable solvent, typically a mixture of water and acetonitrile (B52724) with 0.1% TFA.

2. HPLC System and Column:

  • System: A preparative HPLC system equipped with a UV detector is used.

  • Column: A C18 reversed-phase column is commonly employed for peptide purification.

3. Mobile Phases:

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

4. Gradient Elution:

  • A linear gradient of increasing acetonitrile concentration is used to elute the peptide from the column. A typical gradient might be from 5% to 65% Mobile Phase B over 60 minutes.

  • The elution of the peptide is monitored by UV absorbance at 214 nm and 280 nm.

5. Fraction Collection and Analysis:

  • Fractions corresponding to the major peak are collected.

  • The purity of the collected fractions is assessed by analytical HPLC.

  • Fractions with the desired purity (e.g., >95%) are pooled.

6. Lyophilization:

  • The pooled fractions are lyophilized to obtain the purified peptide as a white, fluffy powder.

Purification and Characterization Data

The following table presents typical quantitative data for the purification and characterization of (Tyr36)-PTHrP (1-36).

ParameterValue
Crude Purity (by analytical HPLC) 50-70%
Final Purity (by analytical HPLC) ≥95%
Overall Yield 15-30%
Theoretical Molecular Weight 4309.91 g/mol
Observed Molecular Weight (ESI-MS) 4309.5 ± 0.5 g/mol

Characterization of (Tyr36)-PTHrP (1-36)

The identity and purity of the synthesized and purified peptide must be confirmed using analytical techniques.

  • Analytical HPLC: Confirms the purity of the final product.

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is used to verify the molecular weight of the peptide, confirming the correct sequence has been synthesized.

Experimental and Biological Pathway Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of (Tyr36)-PTHrP (1-36).

G cluster_synthesis Solid-Phase Peptide Synthesis cluster_purification Purification cluster_characterization Characterization Resin Fmoc-Rink Amide Resin Coupling Stepwise Amino Acid Coupling (Fmoc/tBu Chemistry) Resin->Coupling Fmoc Deprotection & Activation Cleavage Cleavage from Resin & Side-Chain Deprotection Coupling->Cleavage Completed Peptide Chain Crude_Peptide Crude (Tyr36)-PTHrP (1-36) Cleavage->Crude_Peptide TFA Cleavage Cocktail Prep_HPLC Preparative RP-HPLC Crude_Peptide->Prep_HPLC Dissolution Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection Gradient Elution Purity_Analysis Analytical HPLC Fraction_Collection->Purity_Analysis Pooling Pooling of Pure Fractions Purity_Analysis->Pooling Purity >95% Lyophilization Lyophilization Pooling->Lyophilization Pure_Peptide Purified (Tyr36)-PTHrP (1-36) Lyophilization->Pure_Peptide Mass_Spec Mass Spectrometry (ESI-MS) Pure_Peptide->Mass_Spec Final_Product Final Product (Purity & Identity Confirmed) Mass_Spec->Final_Product Molecular Weight Confirmation

Caption: Workflow for the synthesis and purification of (Tyr36)-PTHrP (1-36).

PTHrP Signaling Pathway

(Tyr36)-PTHrP (1-36) exerts its biological effects by binding to the PTH1 receptor, a G protein-coupled receptor (GPCR). This interaction activates multiple downstream signaling cascades.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus PTHrP (Tyr36)-PTHrP (1-36) PTH1R PTH1 Receptor (PTH1R) PTHrP->PTH1R Binding G_protein G Proteins (Gαs, Gαq) PTH1R->G_protein Activation AC Adenylyl Cyclase (AC) G_protein->AC Gαs activates PLC Phospholipase C (PLC) G_protein->PLC Gαq activates cAMP cAMP AC->cAMP ATP to cAMP IP3 IP3 PLC->IP3 Cleavage of PIP2 DAG DAG PLC->DAG Cleavage of PIP2 PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation PIP2 PIP2 PKC Protein Kinase C (PKC) DAG->PKC Activation Gene_Expression Target Gene Expression PKC->Gene_Expression Modulation CREB->Gene_Expression Transcription Factor Cellular_Response Cellular Response (e.g., Proliferation, Differentiation) Gene_Expression->Cellular_Response

Caption: PTHrP signaling through the PTH1 receptor.[1][2][3]

Conclusion

The successful synthesis and purification of (Tyr36)-PTHrP (1-36) are critical for its use in research and drug development. The protocols and data presented in this guide provide a solid foundation for laboratories to produce this important peptide with high purity and confirmed identity. Adherence to rigorous synthetic and purification methodologies, as outlined, will ensure the generation of reliable and reproducible experimental data.

References

Methodological & Application

Application Notes and Protocols for (Tyr36)-PTHrP (1-36) Receptor Binding Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Parathyroid hormone-related protein (PTHrP) and parathyroid hormone (PTH) are the primary ligands for the parathyroid hormone 1 receptor (PTH1R), a class B G-protein coupled receptor (GPCR). The PTH1R plays a crucial role in regulating calcium and phosphate (B84403) homeostasis, as well as bone metabolism.[1][2] The N-terminal fragment of PTHrP, specifically the (1-36) region, is sufficient for high-affinity binding to the PTH1R and eliciting downstream signaling cascades. The analog, (Tyr36)-PTHrP (1-36), is frequently used in research, often radiolabeled with iodine-125 (B85253) (¹²⁵I) on the tyrosine residue at position 36, to serve as a tracer in radioligand binding assays.[3][4]

These binding assays are fundamental tools for characterizing the affinity of novel compounds for the PTH1R, determining receptor density on cell surfaces, and investigating the pharmacology of receptor-ligand interactions.[5] This document provides a detailed protocol for a competitive radioligand binding assay using ¹²⁵I-(Tyr36)-PTHrP (1-36) and membranes from cells expressing the PTH1R.

Signaling Pathways:

Upon ligand binding, the PTH1R undergoes a conformational change, leading to the activation of heterotrimeric G proteins.[1] The primary signaling pathways activated by PTH1R include:

  • Gαs-adenylyl cyclase-PKA pathway: Activation of Gαs stimulates adenylyl cyclase to produce cyclic AMP (cAMP), which in turn activates protein kinase A (PKA).[1][2][6][7]

  • Gαq-phospholipase C-PKC pathway: Activation of Gαq stimulates phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP₃) and diacylglycerol (DAG). IP₃ mobilizes intracellular calcium, and DAG activates protein kinase C (PKC).[1][2]

  • β-arrestin pathway: Ligand binding can also promote the recruitment of β-arrestins, which can mediate G-protein-independent signaling, often involving the activation of the ERK1/2 pathway, and receptor internalization.[2][6]

PTH1R_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PTH1R PTH1R G_protein Gαs / Gαq PTH1R->G_protein Activation Beta_Arrestin β-Arrestin PTH1R->Beta_Arrestin Recruitment AC Adenylyl Cyclase G_protein->AC Stimulates (Gαs) PLC Phospholipase C (PLC) G_protein->PLC Stimulates (Gαq) cAMP cAMP AC->cAMP IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG ERK ERK1/2 Beta_Arrestin->ERK Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Gene Expression, Ion Transport) PKA->Cellular_Response Phosphorylation of targets Ca2 Ca²⁺ IP3->Ca2 Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Activates PKC->Cellular_Response Phosphorylation of targets ERK->Cellular_Response Phosphorylation of targets Ligand (Tyr36)-PTHrP (1-36) Ligand->PTH1R Binds

Caption: PTH1R Signaling Pathway.

Experimental Protocols

Cell Culture and Membrane Preparation

Cell Lines:

  • HEK-293 cells stably expressing the human PTH1R (e.g., HKRK-B7 cells).[8][9]

  • SaOS-2 or UMR-106 osteosarcoma cells (endogenously express PTH1R).[9][10]

Protocol:

  • Culture cells to confluency in appropriate media (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin).

  • Wash cell monolayers twice with ice-cold phosphate-buffered saline (PBS).

  • Scrape cells into ice-cold membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA, with protease inhibitors).

  • Homogenize the cell suspension using a Dounce homogenizer or sonicator on ice.

  • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and intact cells.

  • Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Discard the supernatant and resuspend the membrane pellet in binding buffer.

  • Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford assay).

  • Store membrane preparations in aliquots at -80°C until use.

Competitive Radioligand Binding Assay

This assay measures the ability of a non-radioactive test compound (competitor) to displace the binding of a fixed concentration of ¹²⁵I-(Tyr36)-PTHrP (1-36) from the PTH1R.[11]

Materials and Reagents:

  • Radioligand: ¹²⁵I-(Tyr36)-PTHrP (1-36) (specific activity ~2000 Ci/mmol).

  • Unlabeled Ligand: (Tyr36)-PTHrP (1-36) or other test compounds.

  • Cell Membranes: Prepared as described above.

  • Binding Buffer: 50 mM Tris-HCl (pH 7.7), 100 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 0.5% BSA, and protease inhibitors.[9]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.7), 150 mM NaCl.

  • 96-well plates.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Filtration apparatus.

  • Gamma counter.

Assay Workflow:

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis A Prepare serial dilutions of unlabeled competitor ligand B Prepare assay plate with: - Total Binding (TB) wells - Non-Specific Binding (NSB) wells - Competitor wells A->B C Add cell membranes (e.g., 10-50 µg protein/well) D Add ¹²⁵I-(Tyr36)-PTHrP (1-36) (final concentration near Kd) E Add buffer (TB), excess unlabeled ligand (NSB), or competitor C->E to all wells D->E to all wells F Incubate at 4°C for 2-4 hours with gentle shaking to reach equilibrium E->F G Rapidly filter contents of each well through glass fiber filters F->G H Wash filters 3x with ice-cold wash buffer G->H I Measure radioactivity on filters using a gamma counter H->I J Calculate Specific Binding: (Total Binding - Non-Specific Binding) I->J K Plot % Specific Binding vs. log[Competitor Concentration] J->K L Determine IC₅₀ and Ki values using non-linear regression K->L

Caption: Competitive Binding Assay Workflow.

Detailed Protocol:

  • Preparation:

    • Prepare serial dilutions of the unlabeled competitor ligand in binding buffer. A typical concentration range would be from 10⁻¹² M to 10⁻⁶ M.

    • Set up a 96-well plate with triplicate wells for each condition:

      • Total Binding (TB): Contains cell membranes and radioligand only.

      • Non-Specific Binding (NSB): Contains cell membranes, radioligand, and a high concentration (e.g., 1 µM) of unlabeled PTHrP (1-36) to saturate all specific binding sites.

      • Competition: Contains cell membranes, radioligand, and varying concentrations of the competitor ligand.

  • Incubation:

    • To each well, add 50 µL of the appropriate competitor dilution, 50 µL of radioligand (e.g., at a final concentration of 25,000 cpm/well), and 100 µL of the cell membrane suspension.[3] The final assay volume is typically 200-250 µL.

    • Incubate the plate for 2-4 hours at 4°C with gentle agitation.[3] Incubation time should be sufficient to reach binding equilibrium.[5]

  • Separation and Counting:

    • Pre-soak the glass fiber filter mat in a solution like 0.5% polyethyleneimine to reduce non-specific binding.

    • Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked filter mat using a cell harvester.

    • Wash each filter disc three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

    • Dry the filter mat and measure the trapped radioactivity for each disc using a gamma counter.

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding = Total Binding (cpm) - Non-Specific Binding (cpm).

  • Generate Competition Curve:

    • Calculate the percentage of specific binding at each competitor concentration: % Specific Binding = (Binding in presence of competitor - NSB) / (TB - NSB) x 100

    • Plot the % Specific Binding against the logarithm of the competitor concentration. This should generate a sigmoidal dose-response curve.

  • Determine IC₅₀ and Kᵢ:

    • Use a non-linear regression software (e.g., GraphPad Prism) to fit the competition curve and determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific radioligand binding).

    • Calculate the inhibitor dissociation constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ) Where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kₐ is the dissociation constant of the radioligand for the receptor. This must be determined separately via a saturation binding assay.

Data Presentation

The following tables summarize typical quantitative data obtained from (Tyr36)-PTHrP (1-36) receptor binding assays and related functional assays.

Table 1: Binding Affinity Data for PTH1R Ligands

LigandRadioligandCell/Membrane SourceAssay TypeKᵢ / IC₅₀ (nM)Reference
PTHrP (1-36)¹²⁵I-(Tyr36)PTHrP(1-36)HEK-293/C-21 cellsCompetition~100[12][13]
PTHrP (1-36)¹²⁵I-(Tyr36)PTHrP(1-36)UMR-106 cellsCompetitionHigh Affinity[10]
PTH (1-34)¹²⁵I-rPTH(1-34)HKrk-B7 cellsCompetitionSubnanomolar[9]
Abaloparatide¹²⁵I-M-PTH(1-15)GP-2.3 cell membranesCompetition (RG)4.1[14]
Abaloparatide¹²⁵I-PTH(1-34)GP-2.3 cell membranesCompetition (R⁰)1.1[14]

Kᵢ: Inhibitor dissociation constant; IC₅₀: Half-maximal inhibitory concentration. RG and R⁰ refer to different conformational states of the receptor.[14]

Table 2: Typical Assay Conditions

ParameterConditionRationaleReference
Cell Source PTH1R-expressing cells (e.g., HEK-293, SaOS-2)Provides a source of the target receptor.[9][13]
Radioligand ¹²⁵I-(Tyr36)PTHrP (1-36)High-affinity tracer for PTH1R.[3][4]
Incubation Time 2-4 hoursTo allow the binding reaction to reach equilibrium.[3][5]
Incubation Temp. 4°CTo minimize ligand degradation and receptor internalization.[3]
Separation Method Rapid vacuum filtrationEfficiently separates bound from free radioligand.[11][15]
NSB Definition 1 µM unlabeled PTHrP (1-36)Saturates specific binding sites to quantify non-specific binding.[3]

This application note provides a comprehensive protocol for conducting a (Tyr36)-PTHrP (1-36) receptor binding assay. By following these detailed methodologies, researchers can accurately determine the binding affinities of test compounds for the PTH1R, a critical step in the discovery and development of novel therapeutics targeting this important receptor. The provided diagrams and data tables serve as valuable resources for experimental design and data interpretation.

References

Application Notes and Protocols: In Vitro Osteoblast Differentiation Assay Using PTHrP

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Osteoblasts are the primary bone-forming cells, and their differentiation from mesenchymal stem cells is a critical process in bone formation and remodeling. The in vitro osteoblast differentiation assay is a fundamental tool for studying the mechanisms of osteogenesis and for screening potential therapeutic agents that can modulate bone formation. Parathyroid hormone-related peptide (PTHrP) is a key regulator of bone development and metabolism.[1][2][3] It exerts its effects by binding to the parathyroid hormone 1 receptor (PTH1R), activating multiple downstream signaling pathways.[1][2][4][5][6] The influence of PTHrP on osteoblast differentiation is complex, with studies showing both stimulatory and inhibitory effects depending on the cellular context and differentiation stage.[4][7] These application notes provide a detailed protocol for assessing the effects of PTHrP on in vitro osteoblast differentiation.

Key Signaling Pathways

PTHrP binding to its receptor, PTH1R, on osteoblasts initiates a cascade of intracellular events. The primary signaling pathways involved include the G protein-coupled activation of adenylyl cyclase (AC) and phospholipase C (PLC).[4] Activation of AC leads to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[1][4] PLC activation results in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn activate Protein Kinase C (PKC).[4] Furthermore, PTHrP signaling can modulate the Mitogen-Activated Protein Kinase (MAPK) and Wnt signaling pathways, which are crucial for osteoblast proliferation and differentiation.[4][5][7]

PTHrP_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTHrP PTHrP PTH1R PTH1R PTHrP->PTH1R G_protein G Protein PTH1R->G_protein AC Adenylyl Cyclase G_protein->AC PLC Phospholipase C G_protein->PLC MAPK MAPK Pathway G_protein->MAPK Wnt Wnt Pathway (β-catenin) G_protein->Wnt cAMP cAMP AC->cAMP IP3_DAG IP3 / DAG PLC->IP3_DAG PKA PKA cAMP->PKA Transcription_Factors Transcription Factors (e.g., RUNX2, Osterix) PKA->Transcription_Factors PKC PKC IP3_DAG->PKC PKC->Transcription_Factors MAPK->Transcription_Factors Wnt->Transcription_Factors Gene_Expression Gene Expression (ALP, OCN, etc.) Transcription_Factors->Gene_Expression

Caption: PTHrP Signaling Pathway in Osteoblasts.

Experimental Workflow

A typical workflow for an in vitro osteoblast differentiation assay involves culturing osteoprogenitor cells, inducing differentiation, treating with PTHrP, and subsequently analyzing various markers of osteoblast maturation and function.

Experimental_Workflow cluster_assays Endpoint Assays start Start: Culture Osteoprogenitor Cells (e.g., MC3T3-E1, Primary MSCs) induce Induce Osteogenic Differentiation (Osteogenic Medium) start->induce treat Treat with PTHrP (and Vehicle Control) induce->treat alp_assay Alkaline Phosphatase (ALP) Assay (Early Marker) treat->alp_assay Day 7-14 gene_expression Gene Expression Analysis (qRT-PCR) (RUNX2, Osterix, OCN) treat->gene_expression Day 4-21 mineralization Mineralization Assay (Alizarin Red S) (Late Marker) treat->mineralization Day 14-28 data_analysis Data Analysis and Interpretation alp_assay->data_analysis gene_expression->data_analysis mineralization->data_analysis

Caption: Experimental Workflow for Osteoblast Differentiation Assay.

Experimental Protocols

Cell Culture and Osteogenic Differentiation
  • Cell Seeding: Plate osteoprogenitor cells (e.g., MC3T3-E1 or primary bone marrow stromal cells) in a multi-well plate at a density of 2 x 10^4 cells/cm².

  • Culture Medium: Culture cells in α-MEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Osteogenic Induction: Once cells reach 80-90% confluency, switch to osteogenic differentiation medium containing α-MEM, 10% FBS, 50 µg/mL ascorbic acid, 10 mM β-glycerophosphate, and 100 nM dexamethasone.[1]

  • PTHrP Treatment: Simultaneously with the induction of differentiation, treat the cells with the desired concentrations of PTHrP. A vehicle control (e.g., PBS) should be run in parallel. The medium should be replaced every 2-3 days with fresh medium containing the respective treatments.

Alkaline Phosphatase (ALP) Activity Assay

Alkaline phosphatase is an early marker of osteoblast differentiation.[8][9]

  • Cell Lysis: After the desired treatment period (e.g., 7-14 days), wash the cells with PBS and lyse them with a suitable lysis buffer (e.g., 0.1% Triton X-100 in PBS).

  • Substrate Preparation: Prepare a p-nitrophenyl phosphate (B84403) (pNPP) solution in a suitable buffer (e.g., 1 M diethanolamine (B148213) buffer, pH 9.8, containing 0.5 mM MgCl₂).

  • Enzymatic Reaction: Add the cell lysate to the pNPP solution and incubate at 37°C.[10]

  • Measurement: Stop the reaction with NaOH and measure the absorbance at 405 nm.[11]

  • Normalization: Normalize the ALP activity to the total protein content of the cell lysate, determined using a BCA or Bradford protein assay.[12]

Alizarin Red S Staining for Mineralization

Alizarin Red S staining is used to visualize and quantify the mineralized matrix, a hallmark of late-stage osteoblast differentiation.[13][14][15]

  • Fixation: After 14-28 days of culture, wash the cells with PBS and fix with 4% paraformaldehyde or 10% buffered formalin for 15-30 minutes at room temperature.[13][14]

  • Staining: Wash the fixed cells with deionized water and stain with 2% Alizarin Red S solution (pH 4.1-4.3) for 20-30 minutes at room temperature.[13][16]

  • Washing: Gently wash the cells with deionized water to remove excess stain.

  • Visualization: Visualize the stained mineralized nodules using a bright-field microscope.

  • Quantification (Optional): To quantify mineralization, destain the cells using 10% acetic acid or 10% cetylpyridinium (B1207926) chloride and measure the absorbance of the extracted stain at 405-570 nm.[13][17]

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

Analysis of osteoblast-specific gene expression provides insights into the molecular mechanisms of differentiation.[18][19][20]

  • RNA Extraction: At various time points (e.g., day 4, 7, 14, 21), lyse the cells and extract total RNA using a suitable kit.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase kit.[12]

  • qRT-PCR: Perform qRT-PCR using SYBR Green or TaqMan probes for target genes and a reference gene (e.g., GAPDH, ACTB). Target genes should include early markers (e.g., RUNX2, Osterix) and late markers (e.g., Osteocalcin, Bone Sialoprotein).[19][21]

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Data Presentation

The quantitative data obtained from the assays should be summarized in tables for clear comparison between different treatment groups.

Table 1: Effect of PTHrP on Alkaline Phosphatase Activity

Treatment GroupConcentrationALP Activity (U/mg protein)Fold Change vs. Control
Control-Value1.0
PTHrP10 nMValueValue
PTHrP50 nMValueValue
PTHrP100 nMValueValue

Table 2: Effect of PTHrP on Mineralization (Alizarin Red S Quantification)

Treatment GroupConcentrationAbsorbance at 405 nmFold Change vs. Control
Control-Value1.0
PTHrP10 nMValueValue
PTHrP50 nMValueValue
PTHrP100 nMValueValue

Table 3: Effect of PTHrP on Osteoblast Marker Gene Expression (Fold Change vs. Control)

GeneDay 7Day 14Day 21
RUNX2
Control1.01.01.0
PTHrP (50 nM)ValueValueValue
Osterix
Control1.01.01.0
PTHrP (50 nM)ValueValueValue
Osteocalcin
Control1.01.01.0
PTHrP (50 nM)ValueValueValue

Conclusion

This document provides a comprehensive guide for conducting in vitro osteoblast differentiation assays to evaluate the effects of PTHrP. By following these detailed protocols and utilizing the provided frameworks for data presentation and visualization, researchers can effectively investigate the complex role of PTHrP in osteogenesis. The multifaceted nature of PTHrP signaling underscores the importance of a multi-pronged analytical approach, combining early and late markers of osteoblast differentiation, to fully elucidate its impact on bone formation.

References

Application Notes and Protocols for Radioiodination of (Tyr36)-PTHrP (1-36)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the radioiodination of the synthetic peptide (Tyr36)-Parathyroid Hormone-related Protein (1-36) and its subsequent use in receptor binding and signaling studies. The protocols detailed below are synthesized from established methodologies in the field, offering a practical framework for researchers investigating the PTH/PTHrP type 1 receptor (PTH1R).

Introduction

Parathyroid hormone-related protein (PTHrP) and parathyroid hormone (PTH) are key regulators of calcium homeostasis and bone metabolism, exerting their effects primarily through the PTH1R, a class B G-protein coupled receptor.[1][2][3][4] The N-terminal fragments, specifically PTHrP (1-36), are biologically active and bind to the PTH1R with high affinity.[5][6] The synthetic analog, (Tyr36)-PTHrP (1-36), which incorporates a tyrosine residue at position 36, is particularly amenable to radioiodination, making it a valuable tool for radioligand binding assays and in vitro studies.[7] This document outlines the procedures for radioiodinating (Tyr36)-PTHrP (1-36) using the Chloramine-T method and its application in competitive binding assays to characterize the interaction of ligands with the PTH1R.

Radioiodination of (Tyr36)-PTHrP (1-36)

The direct radioiodination of peptides targets tyrosine residues, where an electrophilic iodine atom is incorporated into the phenol (B47542) ring.[8] The Chloramine-T method is a widely used oxidative process to generate the reactive iodine species for this reaction.[9][10][11] While effective, it is a strong oxidizing agent and care must be taken to minimize potential damage to the peptide.[11][12]

Experimental Protocol: Chloramine-T Radioiodination

This protocol is designed to label (Tyr36)-PTHrP (1-36) with Iodine-125 (¹²⁵I).

Materials and Reagents:

  • (Tyr36)-PTHrP (1-36) peptide

  • Sodium Iodide (Na¹²⁵I)

  • Chloramine-T[10]

  • Sodium metabisulfite[10]

  • 0.5 M Sodium Phosphate (B84403) Buffer, pH 7.5

  • 0.05 M Sodium Phosphate Buffer, pH 7.5

  • Bovine Serum Albumin (BSA)

  • Purification column (e.g., Sephadex G-50 or reverse-phase HPLC)

  • Reaction vials and lead shielding

Procedure:

  • Peptide Preparation: Dissolve (Tyr36)-PTHrP (1-36) in 0.05 M sodium phosphate buffer to a final concentration of 1 mg/mL.

  • Reaction Setup: In a shielded fume hood, combine the following in a microcentrifuge tube:

    • 20 µL of 0.5 M Sodium Phosphate Buffer, pH 7.5

    • 10 µg of (Tyr36)-PTHrP (1-36) solution

    • 1 mCi of Na¹²⁵I

  • Initiation of Iodination: Add 10 µL of freshly prepared Chloramine-T solution (1 mg/mL in 0.05 M sodium phosphate buffer) to the reaction mixture. Gently vortex for 30-60 seconds.

  • Quenching the Reaction: Stop the reaction by adding 20 µL of sodium metabisulfite (B1197395) solution (2 mg/mL in 0.05 M sodium phosphate buffer). This reduces the excess oxidizing agent.[8]

  • Purification of Radiolabeled Peptide:

    • Size-Exclusion Chromatography: Purify the reaction mixture using a Sephadex G-50 column pre-equilibrated with 0.05 M sodium phosphate buffer containing 0.1% BSA. Collect fractions and measure radioactivity to identify the protein peak, which will elute first, separated from free iodine.

    • Reverse-Phase HPLC: Alternatively, for higher purity, use reverse-phase HPLC.[13] The specific gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid will need to be optimized for the specific column and system.

  • Assessment of Specific Activity: Determine the specific activity of the purified ¹²⁵I-(Tyr36)-PTHrP (1-36) by measuring the radioactivity and the peptide concentration.

Experimental Workflow for Radioiodination

Radioiodination_Workflow cluster_prep Preparation cluster_reaction Radioiodination Reaction cluster_purification Purification & Analysis Peptide Dissolve (Tyr36)-PTHrP (1-36) Mix Combine Peptide, Na125I, and Buffer Peptide->Mix Buffers Prepare Buffers (Phosphate, Quenching) Buffers->Mix Reagents Prepare Chloramine-T & Sodium Metabisulfite Initiate Add Chloramine-T (Oxidation) Reagents->Initiate Mix->Initiate Start Reaction Quench Add Sodium Metabisulfite (Reduction) Initiate->Quench 30-60 sec Purify Purify via HPLC or SEC Quench->Purify Analyze Assess Specific Activity & Purity Purify->Analyze

Caption: Workflow for the radioiodination of (Tyr36)-PTHrP (1-36).

PTH1R Competitive Binding Assay

Radioiodinated (Tyr36)-PTHrP (1-36) is a valuable tool for determining the binding affinity of unlabeled ligands to the PTH1R. This is achieved through a competitive binding assay where the unlabeled ligand competes with a fixed concentration of the radioligand for binding to the receptor.

Experimental Protocol: Competitive Binding Assay

This protocol describes a competitive binding assay using cells or membranes expressing the PTH1R.

Materials and Reagents:

  • ¹²⁵I-(Tyr36)-PTHrP (1-36) (radioligand)

  • Unlabeled competitor ligands (including unlabeled (Tyr36)-PTHrP (1-36) for homologous competition)

  • Cells or cell membranes expressing PTH1R

  • Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM KCl, 1.5 mM MgCl₂, 0.1% BSA, pH 7.4)

  • Wash Buffer (e.g., ice-cold PBS)

  • Scintillation fluid and vials or a gamma counter

Procedure:

  • Cell/Membrane Preparation: Prepare cells or membranes expressing PTH1R at a predetermined optimal concentration in the binding buffer.

  • Assay Setup: In a 96-well plate or microcentrifuge tubes, set up the following reactions in triplicate:

    • Total Binding: Add a known amount of ¹²⁵I-(Tyr36)-PTHrP (1-36) to the wells containing cells/membranes.

    • Non-specific Binding: Add a large excess of unlabeled (Tyr36)-PTHrP (1-36) (e.g., 1 µM) in addition to the radioligand and cells/membranes.

    • Competitive Binding: Add a fixed amount of ¹²⁵I-(Tyr36)-PTHrP (1-36) and varying concentrations of the unlabeled competitor ligand to the wells with cells/membranes.

  • Incubation: Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 2-4 hours).

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid and count using a beta counter, or directly count the filters using a gamma counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor ligand concentration.

    • Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding) by fitting the data to a sigmoidal dose-response curve using non-linear regression.

    • The equilibrium dissociation constant (Ki) can be calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Quantitative Data Summary

The following tables summarize representative binding affinities of PTHrP and related peptides to the PTH1R, as determined using radioiodinated ligands like ¹²⁵I-(Tyr36)-PTHrP (1-36).

Table 1: Binding Affinities of PTH and PTHrP Analogs at the PTH1R

LigandCell/Membrane SystemRadioligandBinding Affinity (IC₅₀ or Kd)Reference
(Tyr36)hPTHrP-(1-36)NH₂Rat Renal Cortical Membranes¹²⁵I-(Tyr36)hPTHrP-(1-36)NH₂3.6 nM (Kd)[5]
bPTH-(1-34)Rat Renal Cortical Membranes¹²⁵I-(Tyr36)hPTHrP-(1-36)NH₂3.7 nM (Kd)[5]
(Tyr36)hPTHrP-(1-36)NH₂Human Renal Cortical Membranes¹²⁵I-(Tyr36)hPTHrP-(1-36)NH₂0.5 nM (Kd)[5]
bPTH-(1-34)Human Renal Cortical Membranes¹²⁵I-(Tyr36)hPTHrP-(1-36)NH₂0.9 nM (Kd)[5]
PTHrP-(1-36)HEK-293/C-21 cells¹²⁵I-[Ile⁵,Arg¹¹,¹³,Tyr³⁶]PTHrP-(1-36)NH₂41 nM (IC₅₀)[13]
[Tyr³⁶]hPTHrP-(1-36)NH₂SqCC cells¹²⁵I-[Tyr³⁶]hPTHrP-(1-36)NH₂~100 nM (IC₅₀)[14]

PTH1R Signaling Pathway

PTHrP (1-36) binding to the PTH1R activates multiple intracellular signaling cascades.[2][15] The primary pathway involves the coupling to Gαs, leading to the activation of adenylyl cyclase, production of cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA).[1][16] The receptor can also couple to Gαq, activating Phospholipase C (PLC) and leading to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC).[2]

PTH1R Signaling Cascade

PTH1R_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol PTHrP (Tyr36)-PTHrP (1-36) PTH1R PTH1R PTHrP->PTH1R Binding G_alpha_s Gαs PTH1R->G_alpha_s Activates G_alpha_q Gαq PTH1R->G_alpha_q Activates AC Adenylyl Cyclase G_alpha_s->AC Stimulates PLC Phospholipase C G_alpha_q->PLC Stimulates cAMP cAMP AC->cAMP ATP to cAMP IP3 IP3 PLC->IP3 Cleaves PIP2 DAG DAG PLC->DAG Cleaves PIP2 PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Cellular_Response Cellular Response (e.g., Gene Expression, Ion Channel Regulation) CREB->Cellular_Response PIP2 PIP2 Ca2_plus Ca²⁺ IP3->Ca2_plus Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_plus->PKC Co-activates PKC->Cellular_Response

Caption: PTH1R signaling pathways activated by (Tyr36)-PTHrP (1-36).

Conclusion

The radioiodination of (Tyr36)-PTHrP (1-36) provides a robust tool for the characterization of the PTH1R. The protocols and data presented herein offer a foundation for researchers to conduct reliable and reproducible experiments to investigate the pharmacology of this important receptor system. Careful execution of the radioiodination and binding assay protocols will yield high-quality data crucial for advancing our understanding of PTHrP biology and for the development of novel therapeutics targeting the PTH1R.

References

Application Notes and Protocols for PTHrP (1-36) Administration in Ovariectomized Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Parathyroid hormone-related protein (PTHrP) is a crucial regulator of bone development and remodeling. The N-terminal fragment, PTHrP (1-36), has shown significant bone anabolic effects, making it a molecule of interest for therapeutic interventions in conditions characterized by bone loss, such as postmenopausal osteoporosis. The ovariectomized (OVX) mouse is a widely used preclinical model that mimics the estrogen deficiency-induced bone loss seen in postmenopausal women. This document provides detailed application notes and protocols for the administration of PTHrP (1-36) in OVX mouse models to study its effects on bone metabolism. Intermittent administration of PTHrP (1-36) has been shown to exert bone anabolic actions, enhancing bone formation and improving the trabecular microarchitecture in estrogen-depleted states[1][2].

Data Presentation

The following tables summarize quantitative data from representative studies on the effects of PTHrP (1-36) administration in mouse models of bone loss.

Table 1: Effects of PTHrP (1-36) on Femoral Microarchitecture in Ovariectomized (OVX) Mice

ParameterOVX + VehicleOVX + PTHrP (1-36) (80 µg/kg/day)% Change vs. VehicleReference
Bone Volume / Total Volume (BV/TV) (%) 10.2 ± 0.815.6 ± 1.1+52.9%[2]
Trabecular Number (Tb.N) (1/mm) 2.1 ± 0.22.8 ± 0.2+33.3%[2]
Trabecular Thickness (Tb.Th) (µm) 48.5 ± 2.555.7 ± 2.8+14.8%[2]
Trabecular Separation (Tb.Sp) (µm) 285 ± 20205 ± 15-28.1%[2]

*p < 0.05 vs. OVX + Vehicle. Data are presented as mean ± SEM.

Table 2: Effects of PTHrP (1-36) on Bone Mineral Density (BMD) in Mice

Treatment GroupWhole Body BMD (% change)Femur BMD (% change)Tibia BMD (% change)Reference
PTHrP (1-36) (80 µg/kg/day) No significant effectNo significant effectNo significant effect[3]
PTHrP Infusion (10 pmol/h) Not Assessed-4.5 ± 1.8*Not Assessed[4]

*Note: The study by Li et al. (2020) used male C57Bl/6J mice, not an OVX model, and found no significant effect on BMD at the tested dose. The study by Tiong et al. (2010) used continuous infusion, which can lead to bone loss, in contrast to the anabolic effects of intermittent injections.

Table 3: Effects of PTHrP (1-36) on Serum Bone Turnover Markers

MarkerTreatment GroupSerum Concentration% Change vs. ControlReference
P1NP (Bone Formation) PTH (1-34)Increased-[3]
Abaloparatide (PTHrP analog)Increased-[3]
CTX (Bone Resorption) mcPTHrP 1-34+107-139DecreasedSignificant decrease[5]
PTH (1-34)Increased-[6]
Abaloparatide (PTHrP analog)Increased-[6]

Note: Data on the specific effects of PTHrP (1-36) on P1NP and CTX in OVX mice is limited in the provided search results. The table includes data from related compounds (PTH (1-34) and abaloparatide) for comparative context. One study noted that a combined PTHrP minicircle DNA vector led to increased P1NP and decreased CTX-1 in OVX mice[5].

Experimental Protocols

Protocol 1: Ovariectomy Surgery in Mice

This protocol describes the surgical removal of ovaries to induce estrogen deficiency.

Materials:

  • Anesthesia (e.g., isoflurane)

  • Analgesics (e.g., buprenorphine, meloxicam)

  • Electric razor or depilatory cream

  • Disinfectant (e.g., 70% ethanol (B145695), povidone-iodine)

  • Sterile surgical instruments (scissors, forceps, hemostats, wound clips or sutures)

  • Sterile gauze

  • Warming pad

Procedure:

  • Anesthesia and Analgesia: Anesthetize the mouse using a vaporizer with isoflurane. Administer a pre-operative dose of analgesic as per institutional guidelines.

  • Surgical Preparation: Place the anesthetized mouse in a prone position on a warming pad to maintain body temperature. Shave the fur from the dorsal aspect, midway between the last rib and the iliac crest. Disinfect the surgical site with povidone-iodine followed by 70% ethanol.

  • Incision: Make a single, ~1 cm longitudinal incision through the skin on the dorsal midline.

  • Locating the Ovaries: Slide the skin incision to one side to expose the underlying muscle wall. The ovary is located retroperitoneally, embedded in a fat pad, and can often be visualized through the muscle.

  • Exteriorization and Removal: Make a small incision through the muscle wall to access the peritoneal cavity. Gently grasp the ovarian fat pad with forceps and exteriorize the ovary, oviduct, and the uterine horn. Ligate the uterine horn and ovarian blood vessels with absorbable suture or clamp with a hemostat. Excise the ovary distal to the ligature/hemostat.

  • Closure: Return the uterine horn to the abdominal cavity. Close the muscle layer with a single suture. Slide the skin incision to the contralateral side and repeat the procedure to remove the other ovary. Close the skin incision with wound clips or sutures.

  • Post-operative Care: Monitor the mouse until it has fully recovered from anesthesia. Administer post-operative analgesics for at least 48 hours. Allow a recovery period of at least two weeks before starting experimental treatments to allow for the stabilization of bone loss.

Protocol 2: Subcutaneous Administration of PTHrP (1-36)

Materials:

  • PTHrP (1-36) peptide

  • Sterile vehicle (e.g., saline, phosphate-buffered saline)

  • Sterile syringes (e.g., 0.3 mL insulin (B600854) syringes) and needles (e.g., 27-30 gauge)

Procedure:

  • Preparation of PTHrP (1-36) Solution: Reconstitute the lyophilized PTHrP (1-36) peptide in the appropriate sterile vehicle to the desired stock concentration. Aliquot and store at -20°C or below. On the day of injection, thaw an aliquot and dilute it to the final working concentration (e.g., for an 80 µg/kg dose in a 25g mouse, the dose is 2 µg).

  • Animal Restraint: Gently restrain the mouse by scruffing the neck and back to create a tent of skin.

  • Injection: Insert the needle, bevel up, into the base of the skin tent. Aspirate briefly to ensure a blood vessel has not been entered. Slowly inject the calculated volume of the PTHrP (1-36) solution.

  • Post-injection: Withdraw the needle and return the mouse to its cage. Monitor for any adverse reactions. For intermittent treatment protocols, injections are typically performed once daily, 5 days a week.

Protocol 3: Micro-Computed Tomography (µCT) Analysis of Femur

Materials:

  • Micro-CT scanner

  • Specimen holder

  • 70% ethanol for sample storage

Procedure:

  • Sample Preparation: At the end of the study, euthanize the mice and dissect the femurs, cleaning them of soft tissue. Store the femurs in 70% ethanol.

  • Scanning: Secure the femur in a specimen holder. Set the scanning parameters, typically with a voxel size of 6-10 µm for trabecular bone analysis in mice.

  • Reconstruction: Reconstruct the scanned images to create a 3D representation of the bone.

  • Region of Interest (ROI) Selection:

    • Trabecular Bone: Define the ROI in the distal femoral metaphysis, starting a defined distance below the growth plate and extending for a specific length (e.g., 1.5 mm).

    • Cortical Bone: Define the ROI at the femoral mid-shaft.

  • Analysis: Use the µCT software to quantify bone parameters within the defined ROIs. Key parameters include:

    • Trabecular: Bone Volume/Total Volume (BV/TV), Trabecular Number (Tb.N), Trabecular Thickness (Tb.Th), Trabecular Separation (Tb.Sp), Connectivity Density (Conn.D), and Structural Model Index (SMI).

    • Cortical: Cortical Thickness (Ct.Th), Cortical Area (Ct.Ar), Marrow Area (Ma.Ar), and Total Cross-Sectional Area (Tt.Ar).

Protocol 4: Analysis of Serum Bone Turnover Markers

Materials:

  • Blood collection supplies (e.g., micro-hematocrit tubes)

  • Centrifuge

  • ELISA kits for bone turnover markers (e.g., P1NP for bone formation, CTX-I for bone resorption)

Procedure:

  • Blood Collection: Collect blood via cardiac puncture or from the retro-orbital sinus at the time of euthanasia.

  • Serum Separation: Allow the blood to clot at room temperature, then centrifuge to separate the serum.

  • Storage: Store the serum samples at -80°C until analysis.

  • ELISA: Perform ELISAs for the desired bone turnover markers according to the manufacturer's instructions.

  • Data Analysis: Calculate the concentrations of the markers based on the standard curve and compare the values between treatment groups.

Protocol 5: Bone Histomorphometry

Materials:

  • Fluorochrome labels (e.g., calcein (B42510), alizarin (B75676) red)

  • Fixative (e.g., 70% ethanol)

  • Embedding medium (e.g., methyl methacrylate)

  • Microtome for undecalcified bone

  • Stains (e.g., Von Kossa, Toluidine Blue)

  • Microscope with a camera and analysis software

Procedure:

  • Fluorochrome Labeling (for dynamic histomorphometry): Administer two different fluorochrome labels via intraperitoneal injection at specific time points before euthanasia (e.g., calcein 10 days prior and alizarin red 3 days prior).

  • Sample Preparation: Dissect the bones of interest (e.g., tibia, femur) and fix them in 70% ethanol. Dehydrate the samples through a graded series of ethanol and embed in methyl methacrylate.

  • Sectioning: Cut undecalcified sections using a specialized microtome.

  • Staining: For static histomorphometry, stain sections with Von Kossa for mineralized bone and Toluidine Blue for cellular components.

  • Analysis:

    • Static Parameters: Quantify parameters such as osteoblast number and surface, and osteoclast number and surface.

    • Dynamic Parameters: Using fluorescence microscopy, measure the distance between the two fluorochrome labels to determine the Mineral Apposition Rate (MAR). Calculate the Bone Formation Rate (BFR) by multiplying MAR by the Mineralizing Surface per Bone Surface (MS/BS).

Visualization of Signaling Pathways and Experimental Workflow

experimental_workflow cluster_animal_model Animal Model Preparation cluster_treatment Treatment Phase cluster_analysis Analysis ovx Ovariectomy (OVX) Surgery recovery 2-Week Recovery Period ovx->recovery Induces Estrogen Deficiency pthrp_admin PTHrP (1-36) Administration (e.g., 80 µg/kg/day, s.c.) recovery->pthrp_admin Randomization vehicle_admin Vehicle Administration recovery->vehicle_admin Randomization euthanasia Euthanasia & Sample Collection pthrp_admin->euthanasia 4-8 Weeks vehicle_admin->euthanasia 4-8 Weeks micro_ct Micro-CT Analysis (Femur) euthanasia->micro_ct serum_markers Serum Bone Turnover Markers (P1NP, CTX) euthanasia->serum_markers histomorphometry Bone Histomorphometry (Tibia/Femur) euthanasia->histomorphometry

Caption: Experimental workflow for studying PTHrP (1-36) in OVX mice.

pthrp_camp_pka_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus pthrp PTHrP (1-36) pthr1 PTH1R pthrp->pthr1 Binds g_protein Gs Protein pthr1->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts ATP to pka PKA camp->pka Activates creb CREB pka->creb Phosphorylates runx2 Runx2 pka->runx2 Activates osterix Osterix pka->osterix Activates gene_expression Osteogenic Gene Expression creb->gene_expression Promotes runx2->gene_expression Promotes osterix->gene_expression Promotes

Caption: PTHrP (1-36) activates the cAMP/PKA signaling pathway in osteoblasts.

pthrp_wnt_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular pthrp PTHrP (1-36) pthr1 PTH1R pthrp->pthr1 Binds sost_dkk1 Sost/Dkk1 pthr1->sost_dkk1 Inhibits Expression lrp5_6 LRP5/6 sost_dkk1->lrp5_6 Inhibits destruction_complex Destruction Complex (GSK3β, Axin, APC) lrp5_6->destruction_complex Inhibits beta_catenin β-catenin nucleus Nucleus beta_catenin->nucleus Translocates to tcf_lef TCF/LEF destruction_complex->beta_catenin Phosphorylates for Degradation gene_expression Osteogenic Gene Expression tcf_lef->gene_expression Activates

Caption: PTHrP (1-36) modulates the Wnt signaling pathway in osteoblasts.

References

Application Notes and Protocols: Experimental Use of Parathyroid Hormone-Related Protein (PTHrP) (1-36) in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parathyroid hormone-related protein (PTHrP) is a polyhormone that plays a crucial role in various physiological and pathological processes, including tissue differentiation, cell proliferation, and apoptosis.[1][2] The N-terminal fragment, PTHrP (1-36), shares homology with the parathyroid hormone (PTH) and exerts its biological effects primarily through the PTH type 1 receptor (PTH1R), a G protein-coupled receptor.[3][4] Activation of PTH1R by PTHrP (1-36) initiates downstream signaling cascades, most notably the adenylyl cyclase/cAMP/protein kinase A (PKA) pathway, which subsequently modulates gene expression and cellular responses.[3][4][5]

These application notes provide a comprehensive overview of the experimental use of PTHrP (1-36) in cell culture, including recommended dosage ranges for various cell types, detailed experimental protocols, and a summary of its key signaling pathways.

Data Presentation: Quantitative Summary of PTHrP (1-36) Doses in Cell Culture

The effective concentration of PTHrP (1-36) can vary significantly depending on the cell type, the specific biological endpoint being measured, and the duration of treatment. The following tables summarize typical experimental doses reported in the literature.

Table 1: Effective Concentrations of PTHrP (1-36) in Osteoblast and Chondrocyte Cell Cultures

Cell TypeConcentration RangeTreatment DurationObserved EffectsCitations
Primary Mouse Calvarial Osteoblasts0.001 - 100 nM1 - 4 hoursRegulation of osteoblastic gene expression (e.g., increased MMP13, suppressed SOST).[6]
Primary Mouse Calvarial Osteoblasts1 nM4 hoursDifferential regulation of 117 genes.[7][8]
Neonatal Rat Calvarial CellsNot SpecifiedContinuous and intermittentInhibition of bone nodule mineralization via cAMP signaling.[1]
Mesenchymal Stem Cells (Mandibular)Not Specified14 days (continuous)Increased cartilage nodule number, decreased alkaline phosphatase.[9]
Mesenchymal Stem Cells (Mandibular)Not Specified14 days (intermittent)No effect on cartilage nodule number, increased alkaline phosphatase.[9]
Rat Chondrosarcoma (RCS) Cells10⁻⁸ M (10 nM)4 - 12 hoursInduction of cyclin D1 expression.[10]
Sika Deer Antler ChondrocytesNot SpecifiedNot SpecifiedPromotes proliferation and prevents differentiation by upregulating BCL2 and CCND1, and downregulating RUNX2.[1]

Table 2: Effective Concentrations of PTHrP (1-36) in Other Cell Types

Cell TypeConcentration RangeObserved EffectsCitations
Renal Tubuloepithelial (MCT) Cells100 nMInduction of epithelial-mesenchymal transition (EMT); rapid (5 min) and transient phosphorylation of EGFR.[11]
Vascular Smooth Muscle (A10) Cells100 nMReduced cell proliferation (first 18 hours).[12]
Cerebellar Granule Neurons~16 nM (half-maximal activation)Stimulation of cAMP accumulation.[13]
Human IsletsNot SpecifiedEnhanced β-cell proliferation and function.[1]
Trabecular Osteoblasts (in simulated microgravity)10⁻⁸ M (10 nM)Reduced apoptosis.[14]

Experimental Protocols

Protocol 1: General Preparation and Handling of PTHrP (1-36)

Materials:

  • Lyophilized PTHrP (1-36) peptide

  • Sterile, nuclease-free water or appropriate buffer (e.g., 0.1% BSA in PBS)

  • Low-protein-binding microcentrifuge tubes

Procedure:

  • Reconstitution: Briefly centrifuge the vial of lyophilized PTHrP (1-36) to ensure the powder is at the bottom. Reconstitute the peptide in sterile, nuclease-free water or a recommended buffer to a stock concentration of 100 µM or 1 mM. Gently vortex to dissolve.

  • Aliquoting and Storage: Aliquot the reconstituted stock solution into low-protein-binding microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability.

  • Working Solution Preparation: On the day of the experiment, thaw an aliquot of the stock solution on ice. Prepare a working solution by diluting the stock solution in the appropriate cell culture medium to the desired final concentration.

Protocol 2: Treatment of Adherent Cells with PTHrP (1-36)

Materials:

  • Cultured cells of interest (e.g., primary osteoblasts, MCT cells)

  • Complete cell culture medium

  • Serum-free or low-serum medium (if required for the experiment)

  • PTHrP (1-36) working solution

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed the cells in appropriate culture vessels (e.g., 24-well plates, 6-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Serum Starvation (Optional): For signaling pathway studies, it is often necessary to reduce basal signaling. To do this, replace the complete medium with serum-free or low-serum medium and incubate for 12-24 hours prior to treatment.

  • Treatment: Remove the medium from the cells and wash once with sterile PBS. Add the cell culture medium containing the desired concentration of PTHrP (1-36). For control wells, add medium containing the vehicle used to dissolve the PTHrP (1-36).

  • Incubation: Incubate the cells for the desired period (e.g., minutes for signaling studies, hours or days for gene expression or functional assays) at 37°C in a humidified incubator with 5% CO₂.

  • Downstream Analysis: Following incubation, harvest the cells for downstream analysis, such as RNA isolation for qRT-PCR, protein extraction for Western blotting, or functional assays (e.g., proliferation, differentiation, apoptosis assays).

Signaling Pathways and Visualizations

PTHrP (1-36) binding to the PTH1R activates multiple intracellular signaling pathways that mediate its diverse biological effects. The primary pathway involves the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA).[4][5] However, PTH1R can also couple to other G proteins to activate Phospholipase C (PLC) and subsequent downstream pathways.

PTH1R-Mediated Signaling Cascade

PTHrP_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space PTHrP PTHrP (1-36) PTH1R PTH1R PTHrP->PTH1R Gs Gαs PTH1R->Gs Gq Gαq PTH1R->Gq AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene Gene Expression (e.g., Cyclin D1, RANKL) CREB->Gene regulates CellularResponse Cellular Responses (Proliferation, Differentiation, etc.) Gene->CellularResponse PLC PLC Gq->PLC activates IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces Ca Ca²⁺ IP3->Ca releases PKC PKC DAG->PKC activates ERK ERK1/2 PKC->ERK activates ERK->CellularResponse mediates Experimental_Workflow cluster_analysis Downstream Analysis Start Start: Seed Cells Culture Cell Culture (to desired confluency) Start->Culture Starve Serum Starvation (optional, 12-24h) Culture->Starve Treat Treat with PTHrP (1-36) (various concentrations & times) Culture->Treat (without starvation) Starve->Treat Harvest Harvest Cells/Supernatant Treat->Harvest RNA RNA Analysis (qRT-PCR, RNA-Seq) Harvest->RNA Protein Protein Analysis (Western Blot, ELISA) Harvest->Protein Functional Functional Assays (Proliferation, Apoptosis, Differentiation) Harvest->Functional Data Data Analysis & Interpretation RNA->Data Protein->Data Functional->Data

References

Application Notes and Protocols for (Tyr36)-PTHrP (1-36)

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the preparation, storage, and handling of (Tyr36)-Parathyroid Hormone-Related Protein (1-36) stock solutions for research purposes. This peptide is a ligand for the parathyroid hormone (PTH) receptor and is utilized in a variety of cellular and in vivo experimental settings.[1][2]

Product Information and Specifications

(Tyr36)-PTHrP (1-36) is a synthetic peptide analog of the N-terminal fragment of Parathyroid Hormone-Related Protein. The inclusion of a tyrosine residue at position 36 allows for radioiodination, making it a valuable tool for receptor binding and other tracer studies.[3][4][5]

PropertyValueSource
Molecular Weight ~4189.23 - 4309.91 g/mol [1][3][6]
Purity ≥ 95%[6]
Appearance White to off-white solid/powder[1][6]
Sequence Ala-Val-Ser-Glu-His-Gln-Leu-Leu-His-Asp-Lys-Gly-Lys-Ser-Ile-Gln-Asp-Leu-Arg-Arg-Arg-Phe-Phe-Leu-His-His-Leu-Ile-Ala-Glu-Ile-His-Thr-Ala-Glu-Tyr[1]

Storage and Stability

Proper storage is critical to maintain the integrity and activity of (Tyr36)-PTHrP (1-36).

FormStorage TemperatureStabilityRecommendations
Lyophilized Powder -20°C to -80°CUp to 2 yearsStore sealed and protected from moisture and light.[1]
0-5°CUp to 6 monthsFor short-term storage.[6]
Stock Solution -80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.[1][7]
-20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.[1][7]
4°CUp to 5 daysFor immediate use.[6]

Experimental Protocols

Protocol 1: Preparation of a 1 mM Stock Solution

This protocol describes the preparation of a 1 mM stock solution of (Tyr36)-PTHrP (1-36).

Materials:

  • (Tyr36)-PTHrP (1-36) lyophilized powder

  • Sterile, nuclease-free water or DMSO

  • Sterile, low-protein binding microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Pre-equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming on the peptide.

  • Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is at the bottom.

  • Solvent Selection:

    • For most aqueous-based biological assays, sterile water is a suitable solvent.[6]

    • For applications requiring higher concentrations, DMSO can be used. Note that hygroscopic DMSO can impact solubility, so use freshly opened DMSO.[1]

  • Reconstitution:

    • Calculate the volume of solvent needed to achieve a 1 mM concentration. For example, for 1 mg of peptide with a molecular weight of 4309.85 g/mol , you would add 232.03 µL of solvent.

    • Carefully add the calculated volume of the chosen solvent to the vial.

    • Gently vortex or pipette up and down to dissolve the peptide completely. Avoid vigorous shaking, which can cause peptide degradation or aggregation. If using DMSO, sonication may be required for complete dissolution.[1]

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, low-protein binding microcentrifuge tubes. This is crucial to prevent degradation from repeated freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[1][7]

Visualizations

G Workflow for Preparing and Using (Tyr36)-PTHrP (1-36) Stock Solution cluster_prep Stock Solution Preparation cluster_use Experimental Use start Start: Lyophilized Peptide equilibrate Equilibrate to Room Temperature start->equilibrate centrifuge Centrifuge Vial equilibrate->centrifuge add_solvent Add Sterile Water or DMSO centrifuge->add_solvent dissolve Gently Dissolve add_solvent->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -80°C or -20°C aliquot->store thaw Thaw a Single Aliquot store->thaw dilute Dilute to Working Concentration in Assay Buffer thaw->dilute experiment Perform Experiment (e.g., Cell Treatment, Binding Assay) dilute->experiment end End experiment->end

Caption: Workflow for preparing and using peptide stock solution.

G PTHrP Signaling via the PTH1 Receptor cluster_membrane Cell Membrane cluster_cytosol Cytosol pthrp (Tyr36)-PTHrP (1-36) pthr1 PTH1 Receptor pthrp->pthr1 Binds g_protein G Protein (Gs) pthr1->g_protein Activates ac Adenylyl Cyclase g_protein->ac Stimulates camp cAMP ac->camp Converts atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates creb CREB pka->creb Phosphorylates cellular_response Cellular Response (e.g., Gene Expression) creb->cellular_response Regulates

Caption: PTHrP signaling through the PTH1 receptor pathway.

Applications

(Tyr36)-PTHrP (1-36) is a versatile tool for studying the parathyroid hormone 1 receptor (PTH1R). Common applications include:

  • Receptor Binding Assays: The Tyr36 residue allows for radioiodination, enabling competitive binding studies to determine the affinity of other ligands for the PTH1R.[4][8]

  • cAMP Signaling Assays: As an agonist of the PTH1R, this peptide can be used to stimulate the production of cyclic AMP (cAMP) and investigate downstream signaling pathways.[9][10]

  • In Vitro Cell-Based Assays: Researchers have used this peptide to study its effects on various cell types, including cardiomyocytes and cancer cell lines.[4][11]

  • In Vivo Studies: The peptide has been administered to animal models to investigate its physiological effects, such as its role in myocardial ischemia-reperfusion injury.[11][12]

References

Application Note: A Sensitive and Robust LC-MS/MS Method for the Quantification of PTHrP (1-36) in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of parathyroid hormone-related protein (PTHrP) fragment (1-36) in human plasma. The robust protocol, involving solid-phase extraction for sample clean-up followed by UPLC-MS/MS analysis, offers excellent linearity, precision, and accuracy, making it an ideal tool for researchers, scientists, and drug development professionals in various fields, including oncology and endocrinology.

Introduction

Parathyroid hormone-related protein (PTHrP) is a polyhormone that plays a crucial role in various physiological processes, including cell proliferation and differentiation.[1] The N-terminal fragment, PTHrP (1-36), shares homology with parathyroid hormone (PTH) and binds to the same receptor, the PTH type 1 receptor (PTH1R), initiating a cascade of intracellular signaling events.[2][3] Dysregulation of PTHrP is implicated in several pathologies, most notably humoral hypercalcemia of malignancy.[2] Consequently, accurate and sensitive quantification of PTHrP (1-36) is critical for advancing our understanding of its physiological and pathological roles and for the development of novel therapeutics.

This application note provides a detailed protocol for a validated LC-MS/MS method for the quantification of PTHrP (1-36) in human plasma, offering superior specificity and sensitivity compared to traditional immunoassay methods.

Experimental Protocols

Sample Preparation

A solid-phase extraction (SPE) method is employed for the isolation and pre-concentration of PTHrP (1-36) from human plasma.[4]

Materials:

  • Waters Oasis® HLB µElution 96-well plate[4]

  • Human plasma (EDTA)

  • Rat PTH (1-34) (as internal standard)[4]

  • SPE conditioning, wash, and elution solvents (details to be optimized by the end-user)

Procedure:

  • Condition the SPE plate wells.

  • Load the pre-treated plasma samples containing the internal standard.

  • Wash the wells to remove interfering substances.

  • Elute the analyte and internal standard.

  • Evaporate the eluate to dryness and reconstitute in an appropriate solvent for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is achieved using a Waters ACQUITY UPLC® system with a BEH C18 column.[4]

Table 1: Liquid Chromatography Parameters

ParameterValue
UPLC System Waters ACQUITY UPLC®
Column Waters ACQUITY UPLC® BEH C18, 1.7 µm, 2.1 x 100 mm
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in MilliQ water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in acetonitrile
Flow Rate 0.4 mL/min
Gradient Optimized for the elution of PTHrP (1-36) and internal standard
Injection Volume To be optimized by the end-user
Column Temperature To be optimized by the end-user
Mass Spectrometry

Detection and quantification are performed using a triple quadrupole mass spectrometer in the Multiple Reaction Monitoring (MRM) mode.[4]

Table 2: Mass Spectrometry Parameters

ParameterValue
Mass Spectrometer Waters/Micromass® Quattro Ultima™ Pt or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition
PTHrP (1-36)m/z 609.5 > 682.7
Internal StandardTo be determined based on the selected IS
Cone Voltage To be optimized by the end-user
Collision Energy To be optimized by the end-user

Quantitative Data

The method was validated in accordance with industry standards, demonstrating excellent performance characteristics.[4]

Table 3: Method Validation Summary for PTHrP (1-36) Quantification

ParameterResult
Linearity Range 25 - 2000 pg/mL (r² > 0.96)
Lower Limit of Quantification (LLoQ) 25 pg/mL
Lower Limit of Detection (LLoD) 2.5 pg/mL
Mean Recovery 103.7%

Table 4: Inter- and Intra-Assay Precision and Accuracy

QC Concentration (pg/mL)Inter-Assay Precision (CV%)Inter-Assay Accuracy (%RE)Intra-Assay Precision (CV%)Intra-Assay Accuracy (%RE)
50<11.8%<9.1%<12.4%<10.7%
100<11.8%<9.1%<12.4%<10.7%
200<11.8%<9.1%<12.4%<10.7%
800<11.8%<9.1%<12.4%<10.7%

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample is_spike Spike Internal Standard plasma->is_spike spe Solid-Phase Extraction (Oasis HLB µElution) is_spike->spe elute Elution spe->elute dry_recon Dry Down & Reconstitute elute->dry_recon lc UPLC Separation (ACQUITY BEH C18) dry_recon->lc ms Tandem Mass Spectrometry (MRM Detection) lc->ms quant Quantification ms->quant report Reporting quant->report

Caption: LC-MS/MS workflow for PTHrP (1-36) quantification.

PTHrP Signaling Pathway

pthrp_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm pthrp PTHrP (1-36) pth1r PTH1R pthrp->pth1r gs Gαs pth1r->gs gq Gαq pth1r->gq ac Adenylyl Cyclase gs->ac activates plc Phospholipase C gq->plc activates camp cAMP ac->camp pip2 PIP2 plc->pip2 hydrolyzes pka Protein Kinase A (PKA) camp->pka activates response Cellular Response pka->response ip3 IP3 pip2->ip3 dag DAG pip2->dag ip3->response Ca²⁺ release pkc Protein Kinase C (PKC) dag->pkc activates pkc->response

Caption: PTHrP (1-36) signaling through the PTH1 receptor.

References

Application Notes: Chemiluminescent Immunoassay for PTHrP Fragments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parathyroid hormone-related protein (PTHrP) is a polyhormone that plays a critical role in various physiological and pathological processes, including calcium homeostasis, bone metabolism, and cancer. It undergoes post-translational processing, resulting in multiple circulating fragments with distinct biological activities. The accurate quantification of these PTHrP fragments is crucial for research into conditions like humoral hypercalcemia of malignancy (HHM), bone metastasis, and other endocrine disorders. This document provides detailed application notes and protocols for the chemiluminescent immunoassay (CLIA) of PTHrP fragments.

Principle of the Assay

The chemiluminescent immunoassay for PTHrP fragments is typically a sandwich immunoassay. In this method, a capture antibody specific for a particular epitope on the PTHrP fragment is coated onto a solid phase (e.g., microplate well). The sample containing the PTHrP fragment is added, and the fragment binds to the capture antibody. Subsequently, a detection antibody, also specific for the PTHrP fragment but at a different epitope and labeled with a chemiluminescent substance (e.g., acridinium (B8443388) ester or horseradish peroxidase), is introduced. This forms a "sandwich" of capture antibody-PTHrP fragment-detection antibody. After a washing step to remove unbound reagents, a trigger solution is added to initiate a chemical reaction that produces light. The intensity of the emitted light is directly proportional to the concentration of the PTHrP fragment in the sample and is measured by a luminometer.

Featured Application: Detection of PTHrP (1-86) in Plasma

The N-terminal fragment, PTHrP (1-86), is a key indicator in the diagnosis and management of HHM. A highly sensitive and specific CLIA for PTHrP (1-86) can aid in the early detection of malignancy-associated hypercalcemia.

Signaling Pathway of PTHrP

PTHrP and its N-terminal fragments exert their effects primarily by binding to the parathyroid hormone 1 receptor (PTH1R), a G protein-coupled receptor. This binding activates multiple downstream signaling cascades, including the Gαs/cAMP/PKA and Gαq/PLC/PKC pathways, influencing cellular processes like proliferation, differentiation, and apoptosis.[1][2][3]

PTHrP_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTHrP PTHrP PTH1R PTH1R PTHrP->PTH1R Binds G_protein G Protein (Gαs, Gαq) PTH1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates PLC Phospholipase C G_protein->PLC Activates cAMP cAMP AC->cAMP Produces IP3 IP3 PLC->IP3 Produces DAG DAG PLC->DAG Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Ca Ca²⁺ IP3->Ca Releases PKC PKC DAG->PKC Activates Gene Gene Transcription PKC->Gene Regulates CREB->Gene Regulates

Caption: PTHrP Signaling Pathway.

Quantitative Data Summary

The performance characteristics of various commercially available and research-based CLIAs for PTHrP fragments are summarized below. This data is essential for selecting the appropriate assay for a specific research application.

ParameterPTHrP (1-86) CLIA[4][5]General Human PTHrP CLIA Kit[6][7][8]General Rodent PTHrP CLIA Kit[9]
Target Fragment(s) PTHrP (1-86)Full-length and various fragmentsFull-length and various fragments
Sample Type EDTA PlasmaSerum, Plasma, other biological fluidsSerum, Plasma, other biological fluids
Analytical Range 0.16 - 50.5 pmol/L12.5 - 800 pg/mL15.63 - 500 pg/mL
Sensitivity 0.04 pmol/L (LOD), 0.16 pmol/L (LOQ)7.5 pg/mL7.81 pg/mL
Intra-Assay Precision (CV%) < 9%< 15%< 15%
Inter-Assay Precision (CV%) < 15%< 15%< 15%
Cross-Reactivity PTH (1-84): Not significantPTHrP (107-139): Not significantPTHrP (1-36): Not significantPTHrP (38-94): 8.3%Not specified, generally low for analoguesNot specified, generally low for analogues
Reference Interval ≤ 0.7 pmol/L (Normal)≤ 4.2 pmol/L (Clinical cut-off for HHM)Varies by manufacturerVaries by manufacturer

Experimental Protocols

I. Sample Collection and Preparation

Proper sample handling is critical for accurate PTHrP measurement.

  • Sample Type: EDTA plasma is the preferred sample type for many PTHrP assays. Serum can also be used, but consistency in sample type is crucial for comparative studies.

  • Collection:

    • Collect whole blood in a lavender-top (EDTA) tube.

    • Place the tube on ice immediately after collection.

  • Processing:

    • Centrifuge the blood sample at 1,000-2,000 x g for 15 minutes at 2-8°C within one hour of collection.

    • Carefully aspirate the plasma supernatant without disturbing the buffy coat.

    • Transfer the plasma to a clean, labeled polypropylene (B1209903) tube.

  • Storage:

    • For immediate analysis, samples can be stored at 2-8°C.

    • For long-term storage, aliquot the plasma and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

II. General Chemiluminescent Immunoassay Protocol

This protocol provides a general framework. Always refer to the specific manufacturer's instructions for the kit being used.

A. Reagent Preparation:

  • Bring all reagents and samples to room temperature before use.

  • Reconstitute lyophilized standards and controls as per the kit instructions. Allow them to sit for at least 15 minutes with gentle mixing to ensure complete dissolution.

  • Prepare the wash buffer by diluting the concentrated wash buffer with deionized water to the specified concentration.

  • Prepare the detection antibody solution by diluting the concentrated antibody to its working concentration with the provided diluent.

B. Assay Procedure:

  • Add a specified volume (typically 50-100 µL) of standards, controls, and samples to the appropriate wells of the antibody-coated microplate.

  • Incubate the plate for a specified time (e.g., 1-2 hours) at a specific temperature (e.g., 37°C), often with shaking. This allows the PTHrP in the sample to bind to the capture antibody.

  • Wash the plate multiple times (typically 3-5 times) with the prepared wash buffer to remove any unbound material.

  • Add the prepared detection antibody solution to each well.

  • Incubate the plate again under specified conditions (e.g., 1 hour at 37°C) to allow the detection antibody to bind to the captured PTHrP.

  • Wash the plate as described in step 3 to remove unbound detection antibody.

  • Add the substrate or trigger solution to each well.

  • Immediately measure the relative light units (RLU) using a luminometer.

C. Data Analysis:

  • Construct a standard curve by plotting the RLU of each standard against its known concentration.

  • Determine the concentration of PTHrP in the samples by interpolating their RLU values from the standard curve.

CLIA_Workflow start Start sample_prep Sample Preparation (Collect, Centrifuge, Aliquot) start->sample_prep reagent_prep Reagent Preparation (Standards, Buffers, Antibodies) start->reagent_prep add_samples Add Standards, Controls, and Samples to Microplate sample_prep->add_samples reagent_prep->add_samples incubate1 Incubate (e.g., 1-2 hours at 37°C) add_samples->incubate1 wash1 Wash Plate incubate1->wash1 add_detection_ab Add Detection Antibody wash1->add_detection_ab incubate2 Incubate (e.g., 1 hour at 37°C) add_detection_ab->incubate2 wash2 Wash Plate incubate2->wash2 add_substrate Add Substrate/Trigger Solution wash2->add_substrate read_plate Measure RLU with Luminometer add_substrate->read_plate analyze_data Data Analysis (Standard Curve, Calculate Concentrations) read_plate->analyze_data end End analyze_data->end

Caption: General CLIA Workflow.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Signal - Reagents not at room temperature- Improper reagent preparation- Inadequate incubation times or temperatures- Substrate has lost activity- Ensure all reagents are at room temperature before use- Double-check all dilution calculations and preparation steps- Adhere strictly to the protocol's incubation parameters- Use fresh substrate and protect it from light
High Background - Inadequate washing- Contaminated reagents or samples- High concentration of detection antibody- Ensure thorough washing between steps- Use sterile pipette tips and fresh reagents- Optimize the concentration of the detection antibody
Poor Precision (High CV%) - Pipetting errors- Inconsistent incubation conditions- Improper mixing of reagents- Use calibrated pipettes and ensure proper technique- Ensure consistent temperature and timing for all wells- Gently mix all reagents and samples before adding to the plate
Inconsistent Standard Curve - Improper standard reconstitution- Pipetting errors during serial dilutions- Incorrect curve fitting- Ensure standards are fully dissolved and mixed well- Use precise pipetting for serial dilutions- Use the appropriate regression model for data analysis

Conclusion

The chemiluminescent immunoassay is a powerful tool for the sensitive and specific quantification of PTHrP fragments. Adherence to proper sample handling and detailed assay protocols is essential for obtaining reliable and reproducible results. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize this technology in their studies of PTHrP-related physiology and pathology.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of PTHrP (1-36) Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and address common challenges encountered with the solubility of Parathyroid Hormone-related Protein (PTHrP) (1-36) peptides during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the solubility of my synthetic PTHrP (1-36) peptide?

A1: The solubility of synthetic peptides like PTHrP (1-36) is influenced by several key factors:

  • Amino Acid Composition: The polarity of the amino acids in the peptide sequence is a critical determinant. Peptides with a high proportion of hydrophobic (non-polar) amino acids tend to have lower solubility in aqueous solutions.[1][2] Conversely, a higher number of charged (hydrophilic) amino acids generally enhances water solubility.[2]

  • Peptide Length: Longer peptides often exhibit lower solubility than shorter ones due to a greater potential for intermolecular interactions, such as hydrogen bonding and hydrophobic interactions, which can lead to aggregation and precipitation.[1][2]

  • pH and Net Charge: A peptide's solubility is significantly influenced by the pH of the solution.[1][2] Solubility is typically at its minimum at the peptide's isoelectric point (pI), the pH at which the peptide has a net zero charge.[2] Adjusting the pH away from the pI increases the net charge, enhancing its interaction with water molecules and improving solubility.[2]

  • Secondary Structure and Aggregation: Peptides can form secondary structures like β-sheets, which can promote self-aggregation and lead to insolubility.[2]

Q2: My PTHrP (1-36) peptide won't dissolve in water. What should be my first troubleshooting step?

A2: Before attempting to dissolve the entire sample, it is crucial to perform a solubility test on a small portion of your lyophilized peptide.[2][3] The first step is to determine the peptide's overall charge at a neutral pH to guide your solvent choice.[2] You can calculate the net charge by assigning a value of +1 to each basic residue (K, R, H, and the N-terminal amine) and -1 to each acidic residue (D, E, and the C-terminal carboxyl).[4][5]

Q3: Which solvents are recommended for dissolving PTHrP (1-36) if it is insoluble in water?

A3: For PTHrP (1-36), which has been noted to have poor solubility in aqueous buffers at neutral pH, especially at concentrations above approximately 0.3 mg/mL, the following solvents can be considered[6]:

  • Acidic Solutions: Since PTHrP (1-36) is a basic peptide (net positive charge at neutral pH), dissolving it in a dilute acidic solution is a standard recommendation.[1][5] A common starting point is 10% acetic acid.[1][6] Trifluoroacetic acid (TFA) can also be used, but it may not be suitable for cell-based assays.[5]

  • Organic Solvents: For hydrophobic peptides, a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) can be used for initial dissolution, followed by a stepwise addition of an aqueous buffer.[1][7] It is important to consider the compatibility of the organic solvent with your downstream experiments, as high concentrations can be toxic to cells or interfere with assays.[2]

Q4: How can I prevent my PTHrP (1-36) peptide from precipitating out of solution?

A4: To prevent precipitation:

  • pH Adjustment: Ensure the pH of your final solution is not close to the peptide's isoelectric point (pI).[2]

  • Slow Dilution: When diluting a stock solution (especially from an organic solvent), add the peptide solution dropwise into the stirring aqueous buffer.[2][3]

  • Storage Conditions: Store peptide solutions at -20°C or -80°C.[8][9] For long-term storage, it is recommended to add a carrier protein like 0.1% HSA or BSA and to avoid repeated freeze-thaw cycles by preparing aliquots.[8][9]

  • Use of Additives: In some cases, the addition of chaotropic agents can disrupt hydrogen bonding and prevent aggregation.[2]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Lyophilized peptide appears as a gel or is difficult to see. The peptide is highly hygroscopic.This is normal for some peptides, especially short sequences. Proceed with the standard solubilization protocol.[9]
Peptide will not dissolve in water or aqueous buffer. The peptide has a high net charge or is hydrophobic. The pH of the solution is near the peptide's isoelectric point (pI).For Basic Peptides (like PTHrP 1-36): Try dissolving in a small amount of 10% acetic acid and then dilute with your buffer.[1][6] For Hydrophobic Peptides: Use a small amount of DMSO to dissolve the peptide first, then slowly add it to your aqueous buffer while stirring.[1]
Solution becomes turbid upon adding the peptide or during storage. The solubility limit has been exceeded. The peptide is aggregating and precipitating.Centrifuge the vial to pellet any undissolved material before use.[1] Consider reducing the final concentration of the peptide. If using an organic solvent, ensure the final concentration is compatible with your assay (e.g., <1% DMSO for many cell-based assays).[1]
Inconsistent experimental results. Inaccurate peptide concentration due to incomplete solubilization. Degradation of the peptide in solution.Ensure the peptide is fully dissolved before use; the solution should be clear.[4] Prepare fresh solutions for each experiment or use freshly thawed aliquots to avoid degradation.[10]

Experimental Protocols

Protocol 1: General Peptide Solubilization
  • Preparation: Allow the lyophilized peptide to warm to room temperature before opening the vial.[4] Centrifuge the vial briefly to ensure all the powder is at the bottom.[4]

  • Solubility Test: Test the solubility of a small amount of the peptide first to avoid risking the entire sample.[2][3]

  • Solvent Selection:

    • Aqueous Solvent First: Always start with sterile, distilled water or a simple buffer (e.g., PBS at pH 7.4).[2]

    • pH Adjustment: If the peptide is basic (like PTHrP 1-36), and it does not dissolve in water, add a small amount of 10% acetic acid dropwise until the peptide dissolves.[1][6]

    • Organic Solvent: If the peptide is hydrophobic, dissolve it in a minimal amount of DMSO.[1]

  • Dissolution: Vortex or gently agitate the vial to dissolve the peptide.[2] Sonication in a water bath for short bursts can also aid in dissolution.[2][4]

  • Dilution: If an organic solvent or acid was used, slowly add the dissolved peptide solution dropwise into your stirring aqueous buffer to the desired final concentration.[2][3]

Protocol 2: Solubility Assessment
  • Prepare a stock solution of the peptide in 10 mM acetic acid (e.g., 1-2 x 10⁻³ M).[6]

  • In duplicate, place a volume of the stock solution containing 75 µg of peptide into a microcentrifuge tube.[6]

  • Lyophilize the samples to remove the acetic acid.

  • Add a specific volume of the desired aqueous buffer at neutral pH to achieve a target concentration (e.g., >1 x 10⁻⁴ M).[6]

  • Vortex the tubes and let them stand at room temperature for a set period (e.g., 1 hour).

  • Centrifuge the tubes at high speed (e.g., 14,000 rpm) for a set time (e.g., 10 minutes).

  • Carefully remove the supernatant and measure the peptide concentration using a suitable method (e.g., UV-Vis spectrophotometry or HPLC).

  • The amount of peptide in the supernatant represents the soluble fraction.

Visualizations

PTHrP_Signaling_Pathway PTHrP PTHrP (1-36) PTH1R PTH1R (GPCR) PTHrP->PTH1R Binding G_protein G Protein (Gs) PTH1R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_Expression Target Gene Expression CREB->Gene_Expression Regulation

Caption: PTHrP (1-36) signaling pathway via the PTH1R.

Solubility_Troubleshooting_Workflow start Start: Lyophilized PTHrP (1-36) solubility_test Perform solubility test on a small aliquot start->solubility_test dissolve_water Attempt to dissolve in sterile water or buffer (pH 7.4) solubility_test->dissolve_water is_soluble Is it soluble? dissolve_water->is_soluble use_solution Use the clear solution is_soluble->use_solution Yes check_charge Determine net charge of the peptide is_soluble->check_charge No is_basic Is it basic? check_charge->is_basic use_acid Use dilute acetic acid (10%) or other mild acid is_basic->use_acid Yes is_hydrophobic Is it hydrophobic? is_basic->is_hydrophobic No use_acid->is_soluble use_base Use dilute ammonium (B1175870) hydroxide or other mild base use_base->is_soluble use_organic Use minimal DMSO, then dilute slowly into aqueous buffer is_hydrophobic->use_organic Yes sonicate_warm Consider sonication or gentle warming is_hydrophobic->sonicate_warm No use_organic->is_soluble sonicate_warm->is_soluble end_fail Consult further or consider peptide modification sonicate_warm->end_fail

Caption: Troubleshooting workflow for PTHrP (1-36) solubility.

References

Technical Support Center: PTHrP-induced cAMP Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low signal issues in Parathyroid Hormone-related Protein (PTHrP)-induced cyclic AMP (cAMP) assays.

Frequently Asked Questions (FAQs)

Q1: What is the basic principle of a PTHrP-induced cAMP assay?

A1: Parathyroid Hormone-related Protein (PTHrP) binds to the Parathyroid Hormone 1 Receptor (PTH1R), a G protein-coupled receptor (GPCR). This binding activates the Gs alpha subunit (Gαs), which in turn stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP). The resulting increase in intracellular cAMP is then measured, typically using a competitive immunoassay or a reporter-based system.

Q2: Why is it crucial to include a phosphodiesterase (PDE) inhibitor in my assay?

A2: Phosphodiesterases (PDEs) are enzymes that rapidly degrade cAMP. Including a PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), prevents the breakdown of newly synthesized cAMP, allowing it to accumulate to detectable levels and resulting in a more robust signal.[1]

Q3: Can serum in my cell culture medium affect the cAMP assay?

A3: Yes, serum contains various factors that can either stimulate or inhibit adenylyl cyclase, potentially leading to high background or a blunted response to PTHrP. It is often recommended to serum-starve the cells for a few hours before the assay.

Q4: What are the kinetic differences between PTH and PTHrP in stimulating cAMP production?

A4: While both PTH and PTHrP bind to the same receptor (PTH1R), studies have shown they can exhibit different signaling kinetics. PTH (1-34) has been observed to induce a more prolonged cAMP activation compared to PTHrP (1-34), which may produce a more transient signal.[2][3][4][5] This is an important consideration for the timing of your assay endpoint.

Troubleshooting Guide: Low or No Signal

This guide addresses common causes of low or absent signal in PTHrP-induced cAMP assays and provides step-by-step solutions.

Potential Cause Recommended Solutions & Troubleshooting Steps
Cell-Related Issues
Low PTH1R Expression- Confirm PTH1R expression in your cell line using methods like qPCR, Western blot, or flow cytometry.- Use a cell line known to endogenously express high levels of PTH1R or consider using a stably transfected cell line.
Suboptimal Cell Density- Perform a cell titration experiment to determine the optimal cell number per well that yields the best signal-to-background ratio.[6][7] Too few cells will produce an insufficient signal, while too many cells can lead to high basal cAMP levels and a reduced assay window.[6][7]
Poor Cell Health- Ensure cells are healthy, viable, and within a low passage number.- Check for signs of stress or contamination.- Allow adherent cells to attach and recover overnight before the assay.[8]
Reagent & Compound-Related Issues
PTHrP Degradation- PTHrP can be unstable, especially at room temperature.[9][10] - Prepare fresh dilutions of PTHrP for each experiment from a properly stored stock solution (aliquoted and frozen at -20°C or -80°C).- When working with biological samples, collect them in the presence of EDTA and protease inhibitors to prevent PTHrP degradation.[9][10][11]
Inactive or Insufficient PDE Inhibitor- Use a broad-spectrum PDE inhibitor like IBMX at an optimized concentration (typically 100-500 µM).- Ensure the PDE inhibitor is active and has not expired.
Assay Kit Component Problems- Check the expiration dates of all assay kit components.- Ensure proper storage and handling of all reagents according to the manufacturer's instructions.
Assay Protocol & Procedural Issues
Inappropriate Stimulation Time- Given the potentially transient nature of the PTHrP-induced cAMP signal, perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to determine the peak stimulation time for your specific cell system.[2][5]
Incorrect Assay Buffer- Use a serum-free assay buffer to avoid interference from components in the serum.- Ensure the buffer composition and pH are optimal for cell health and receptor binding.
Inadequate Cell Lysis (for certain assay formats)- If your assay requires cell lysis to measure intracellular cAMP, ensure the lysis buffer is effective and the incubation time is sufficient to release the cellular contents.
Pipetting Errors- Inaccurate or inconsistent pipetting can lead to high variability and low signal. Ensure pipettes are calibrated and use proper pipetting techniques.

Signaling Pathways and Experimental Workflows

PTHrP/PTH1R Signaling Pathway

PTHrP_Signaling PTHrP/PTH1R Signaling Pathway PTHrP PTHrP PTH1R PTH1R (GPCR) PTHrP->PTH1R Binding G_protein Gs Protein (α, β, γ subunits) PTH1R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Stimulation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Downstream Downstream Cellular Responses PKA->Downstream Phosphorylation cAMP_Workflow General Workflow for a PTHrP-induced cAMP Assay start Start cell_prep Cell Preparation (Seeding & Overnight Incubation for Adherent Cells) start->cell_prep serum_starve Serum Starvation (Optional, but Recommended) cell_prep->serum_starve pde_inhibitor Pre-incubation with PDE Inhibitor (e.g., IBMX) serum_starve->pde_inhibitor pthr_stimulation Stimulation with PTHrP (Dose-Response) pde_inhibitor->pthr_stimulation lysis Cell Lysis (If required by assay kit) pthr_stimulation->lysis detection cAMP Detection (e.g., HTRF, ELISA, Luminescence) lysis->detection readout Signal Readout (Plate Reader) detection->readout analysis Data Analysis (Dose-Response Curve) readout->analysis end End analysis->end

References

Technical Support Center: Synthetic PTHrP Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the lot-to-lot variability of synthetic Parathyroid Hormone-related Protein (PTHrP) peptides. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is lot-to-lot variability in synthetic PTHrP peptides and why is it a concern?

A1: Lot-to-lot variability refers to the chemical and physical differences observed between different manufacturing batches of the same synthetic PTHrP peptide. These variations can significantly impact experimental reproducibility, leading to inconsistent results in biological assays. Key concerns include altered peptide activity, receptor binding affinity, and stability, which can compromise the validity of research findings.

Q2: What are the common causes of lot-to-lot variability in synthetic PTHrP peptides?

A2: Several factors can contribute to variability between different lots of synthetic PTHrP peptides:

  • Synthesis Impurities: The solid-phase peptide synthesis (SPPS) process can introduce impurities such as truncated or deletion sequences. For example, a study on synthetic bovine PTH(1-34) identified a major contaminant where glutamine at position 29 was deleted, which was initially missed by standard analytical methods[1]. Other impurities can include residual protecting groups and reagents from the synthesis process.

  • Counter-ion Contamination: Trifluoroacetic acid (TFA) is often used during peptide purification and can remain as a counter-ion in the final product, potentially affecting cellular assays.

  • Oxidation: Methionine and other susceptible residues in the PTHrP sequence can oxidize, leading to a loss of biological activity.

  • Aggregation and Solubility: PTHrP peptides can be prone to aggregation, affecting their solubility and bioavailability in assays. This is particularly relevant for hydrophobic sequences.

  • Incorrect Peptide Content: The net peptide content (NPC) can vary between lots, meaning the actual amount of the target peptide in the lyophilized powder differs.

Q3: How can I assess the quality and consistency of a new lot of synthetic PTHrP peptide?

A3: It is crucial to perform in-house quality control on each new lot of synthetic PTHrP peptide. Recommended analytical methods include:

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the peptide.

  • Mass Spectrometry (MS): To confirm the correct molecular weight of the peptide.

  • Amino Acid Analysis (AAA): To determine the net peptide content and confirm the amino acid composition.

  • Sequence Analysis: To identify any deletion or insertion mutations that may have occurred during synthesis[1].

Q4: What level of purity should I expect for a synthetic PTHrP peptide?

A4: The required purity level depends on the application. For in vitro cellular assays, a purity of >95% is generally recommended. For in vivo studies, higher purity (>98%) is often necessary to minimize potential side effects from impurities. Always refer to the manufacturer's certificate of analysis (CoA) for the specified purity of each lot.

Troubleshooting Guides

Problem 1: Inconsistent results in PTHrP ELISA between different peptide lots.
Possible Cause Recommended Solution
Different Net Peptide Content (NPC) Perform Amino Acid Analysis (AAA) to determine the precise peptide concentration in each lot. Adjust the concentration of your stock solutions accordingly.
Peptide Degradation Store peptides lyophilized at -20°C or -80°C and protected from light. Reconstitute just before use and avoid repeated freeze-thaw cycles. Prepare single-use aliquots of the stock solution.
Presence of Impurities Analyze the peptide by HPLC and Mass Spectrometry to check for impurities that might interfere with antibody binding. If significant impurities are detected, consider repurifying the peptide or obtaining a higher-purity lot.
Assay Variability Ensure consistent assay conditions (incubation times, temperatures, washing steps). Run a standard curve for each new lot of peptide on every plate. Intra- and inter-assay coefficients of variation (CVs) for commercial ELISA kits can range from <10% to <15% respectively[2].
Problem 2: Reduced biological activity of a new PTHrP peptide lot in a cell-based assay.
Possible Cause Recommended Solution
Oxidation of Methionine Residues Prepare fresh stock solutions in deoxygenated buffers. Store stock solutions under an inert gas (e.g., argon or nitrogen). Consider using peptide analogs with oxidation-resistant residues if this is a recurring issue.
Peptide Aggregation Test the solubility of the peptide in different solvents. Sonication may help to dissolve aggregates. For highly hydrophobic peptides, dissolve in a small amount of an organic solvent like DMSO before adding to aqueous buffers.
Incorrect Peptide Folding Ensure the buffer conditions (pH, ionic strength) are optimal for maintaining the active conformation of the PTHrP peptide.
Proteolytic Degradation In cell culture, proteases can degrade the peptide. Consider using protease inhibitors in your assay medium. Some studies have shown that PTHrP can be cleaved by proteases like PSA, which can abolish its activity[3].

Quantitative Data Summary

The following table summarizes typical performance characteristics for a commercial human PTHrP ELISA kit, which can serve as a benchmark for expected assay variability.

Parameter Typical Value Reference
Intra-Assay CV% < 9%[2]
Inter-Assay CV% < 15%[2]
Analytical Sensitivity 0.16 pmol/L[2]
Cross-reactivity with PTH(1-84) Not significant[2]

Experimental Protocols

Protocol 1: PTHrP Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol is a general guideline for a sandwich ELISA to quantify PTHrP.

Materials:

  • Microtiter plate pre-coated with a monoclonal antibody specific for PTHrP

  • Synthetic PTHrP peptide standards and unknown samples

  • Biotin-conjugated polyclonal antibody specific for PTHrP

  • Avidin-Horseradish Peroxidase (HRP) conjugate

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate solution (e.g., TMB)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Plate reader capable of measuring absorbance at 450 nm

Procedure:

  • Prepare Reagents: Reconstitute standards and prepare dilutions of antibodies and HRP conjugate as per the manufacturer's instructions.

  • Add Standards and Samples: Add 100 µL of each standard and sample in duplicate to the appropriate wells. Incubate for 2 hours at room temperature.

  • Wash: Aspirate the contents of the wells and wash each well three times with 300 µL of Wash Buffer.

  • Add Detection Antibody: Add 100 µL of the biotin-conjugated detection antibody to each well. Incubate for 1 hour at room temperature.

  • Wash: Repeat the wash step as in step 3.

  • Add HRP Conjugate: Add 100 µL of the Avidin-HRP conjugate to each well. Incubate for 1 hour at room temperature.

  • Wash: Repeat the wash step as in step 3.

  • Add Substrate: Add 100 µL of the substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark.

  • Stop Reaction: Add 50 µL of Stop Solution to each well.

  • Read Plate: Measure the optical density at 450 nm within 30 minutes of adding the stop solution.

  • Calculate Results: Generate a standard curve by plotting the mean absorbance for each standard against its concentration. Use the standard curve to determine the concentration of PTHrP in the samples.

Protocol 2: PTHrP Receptor Binding Assay

This protocol describes a competitive binding assay to assess the ability of different lots of synthetic PTHrP to bind to the PTH/PTHrP receptor (PTH1R).

Materials:

  • Cell membranes prepared from cells overexpressing PTH1R (e.g., COS-7 or SaOS-2 cells)

  • Radiolabeled PTHrP (e.g., ¹²⁵I-PTHrP(1-34))

  • Unlabeled synthetic PTHrP peptide standards (from different lots)

  • Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM KCl, 1.5 mM CaCl₂, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

  • Wash Buffer (e.g., ice-cold PBS)

  • Glass fiber filters

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare Assay Plate: In a 96-well plate, add 50 µL of Binding Buffer to each well.

  • Add Competitor: Add 50 µL of unlabeled PTHrP standards (at various concentrations) or buffer (for total binding) to the appropriate wells. Add a high concentration of unlabeled PTHrP for non-specific binding determination.

  • Add Radioligand: Add 50 µL of ¹²⁵I-PTHrP(1-34) to each well.

  • Add Membranes: Add 50 µL of the cell membrane preparation to each well.

  • Incubate: Incubate the plate for 2-4 hours at 4°C with gentle agitation.

  • Filter: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.

  • Wash: Wash the filters three times with 3 mL of ice-cold Wash Buffer.

  • Count: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.

  • Analyze Data: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding as a function of the log concentration of the unlabeled PTHrP. Determine the IC₅₀ (the concentration of unlabeled peptide that inhibits 50% of the specific binding of the radioligand) for each lot.

Visualizations

PTHrP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_g_protein G Protein cluster_ac_pathway Adenylate Cyclase Pathway cluster_plc_pathway Phospholipase C Pathway PTHrP PTHrP PTH1R PTH1R (GPCR) PTHrP->PTH1R Binds Gs Gs PTH1R->Gs Activates Gq Gq PTH1R->Gq Activates AC Adenylate Cyclase Gs->AC Activates PLC Phospholipase C Gq->PLC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Transcription Gene_Transcription CREB->Gene_Transcription Regulates IP3 IP3 PLC->IP3 Cleaves PIP₂ to DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Ca2+ Ca²⁺ IP3->Ca2+ Mobilizes PKC PKC DAG->PKC Activates Ca2+->PKC Activates

Caption: PTHrP Signaling Pathways.

Experimental_Workflow cluster_peptide_qc Peptide Lot Qualification cluster_assay Biological Assay cluster_analysis Data Analysis Lot_A Synthetic PTHrP Lot A QC_Analysis Quality Control (HPLC, MS, AAA) Lot_A->QC_Analysis Lot_B Synthetic PTHrP Lot B Lot_B->QC_Analysis Stock_Prep Prepare Stock Solutions (Normalized Concentration) QC_Analysis->Stock_Prep If Purity & Identity OK Cell_Assay Cell-Based Assay (e.g., cAMP accumulation) Stock_Prep->Cell_Assay Binding_Assay Receptor Binding Assay (IC₅₀ determination) Stock_Prep->Binding_Assay Compare_Results Compare Biological Activity and Binding Affinity Cell_Assay->Compare_Results Binding_Assay->Compare_Results Decision Accept or Reject Lot B Compare_Results->Decision Lot B vs. Lot A

Caption: Workflow for assessing lot-to-lot variability.

References

Technical Support Center: In Vivo Administration of PTHrP (1-36)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the in vivo administration of Parathyroid Hormone-Related Protein (1-36) [PTHrP (1-36)].

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for PTHrP (1-36) in vivo?

A1: PTHrP (1-36) exerts its effects primarily by binding to the Parathyroid Hormone 1 Receptor (PTH1R), a class B G protein-coupled receptor (GPCR).[1][2][3] This interaction activates downstream signaling pathways, most notably the Gsα/cAMP/PKA pathway, which is crucial for its anabolic effects on bone.[1] It can also stimulate the Gq/PLC pathway.[3]

Q2: What is the typical half-life of PTHrP (1-36) following in vivo administration?

A2: The half-life of human PTHrP (1-36) is relatively short, reported to be in the range of 5 to 8 minutes in humans after intravenous or subcutaneous administration.[4][5] Its peak plasma level after subcutaneous injection occurs more rapidly than that of PTH (1-34), at approximately 15 minutes.[4]

Q3: What are the common routes of administration for PTHrP (1-36) in preclinical studies?

A3: In preclinical animal models, subcutaneous (s.c.) and intravenous (i.v.) injections are the most common routes of administration for PTHrP (1-36).[6][7][8]

Q4: What are the potential side effects associated with PTHrP (1-36) administration?

A4: The primary dose-limiting side effect is hypercalcemia, an elevation in blood calcium levels.[9] However, studies in humans have shown that PTHrP (1-36) can be administered at doses that are anabolic to bone without causing significant hypercalcemia.[5][9][10]

Q5: How does the signaling of PTHrP (1-36) differ from that of PTH (1-34)?

A5: While both peptides bind to the same receptor (PTH1R), they exhibit different binding kinetics. PTH (1-34) tends to have a longer duration of receptor binding, leading to prolonged signaling from endosomes.[11] In contrast, PTHrP (1-36) signaling is more transient and predominantly occurs at the cell surface.[11][12]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Precipitation or cloudiness of the peptide solution. - Low solubility at neutral pH: Some PTHrP analogs have shown low solubility in aqueous solutions at neutral pH.[7][8] - Improper storage: Repeated freeze-thaw cycles can degrade the peptide.- Use an appropriate vehicle: For initial dissolution, consider using 10 mM acetic acid to create a stock solution.[7] For injections, a vehicle such as 150mM NaCl, 10mM citrate, 0.05% Tween80, at pH 5.0 can be used.[13] - Proper storage: Store lyophilized peptide at -20°C or -80°C.[14][15] After reconstitution, store at 4°C for short-term use or aliquot and store at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles.[15] Adding a carrier protein like 0.1% HSA or BSA can improve stability.[15]
Lack of expected biological response (e.g., no change in serum calcium or bone markers). - Peptide degradation: The peptide may have degraded due to improper storage or handling. - Insufficient dosage: The administered dose may be too low to elicit a detectable response. - Rapid clearance: The short half-life of PTHrP (1-36) may require more frequent administration or a different delivery method for sustained effects.- Verify peptide integrity: Use a fresh batch of peptide and ensure proper storage and handling. - Dose-response study: Conduct a dose-escalation study to determine the optimal effective dose in your model. Doses in mice have ranged from 40 to 160 µg/kg.[6][16][17] - Adjust administration schedule: Consider the short half-life and the timing of your measurements post-injection.
High variability in experimental results. - Inconsistent administration technique: Variations in injection volume or site can affect absorption. - Biological variability: Differences between individual animals can lead to varied responses.- Standardize administration protocol: Ensure all injections are performed consistently by trained personnel. - Increase sample size: Use a sufficient number of animals per group to account for biological variability.
Unexpected hypercalcemia. - Dosage is too high: The administered dose exceeds the therapeutic window for your animal model.- Reduce the dosage: Refer to literature for established dose ranges in your specific model and adjust accordingly.[6][16] In humans, doses up to 750 µ g/day started to induce mild hypercalcemia.[9]

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of hPTHrP (1-36) in Humans

ParameterValueReference(s)
Half-life (t1/2)5-8 minutes[4][5]
Time to Peak Plasma Concentration (sc)~15 minutes[4]
Mean Metabolic Clearance Rate (MCR)24.35 ± 0.067 mL/min/kg[5]

Table 2: In Vitro Potency of PTHrP (1-36) and Analogs

PeptideAssayEC50Reference(s)
hPTHrP (1-36)cAMP stimulation in HEK293 cells with PTHR1~EC50 of reference peptides[12]
hPTHrP (1-36)Intracellular calcium increase in human epidermal keratinocytes0.05 nM[14]

Experimental Protocols

Protocol 1: Subcutaneous Administration of PTHrP (1-36) in Mice

This protocol is a general guideline based on methodologies reported in the literature.[6][16][18]

1. Peptide Preparation and Handling:

  • Reconstitute lyophilized PTHrP (1-36) in a sterile, appropriate solvent. For a stock solution, 10 mM acetic acid can be used.[7]

  • For injection, dilute the stock solution to the desired concentration using a vehicle such as sterile saline or a buffered solution (e.g., 150mM NaCl, 10mM citrate, 0.05% Tween80, pH 5.0).[13]

  • Prepare fresh dilutions for each experiment and keep on ice.

2. Animal Model:

  • Use an appropriate mouse strain and age for your experimental question. For example, Balb/c mice have been used in studies of beta-cell regeneration.[17]

3. Administration Procedure:

  • Administer PTHrP (1-36) via subcutaneous injection in the interscapular region.

  • Doses can range from 40 µg/kg to 160 µg/kg body weight, administered daily or on alternate days.[6][16][18]

  • The injection volume should be kept consistent, for example, 2.5 mL/kg.[13]

  • A control group receiving vehicle only should be included.

4. Post-Administration Monitoring and Sample Collection:

  • Monitor animals for any adverse effects.

  • Collect blood samples at appropriate time points post-injection to measure serum calcium, phosphate, and other relevant biomarkers. Given the short half-life, timing is critical.

  • At the end of the study, collect tissues of interest for further analysis (e.g., bone for histology, RNA, or protein analysis).

Visualizations

PTHrP_Signaling_Pathway cluster_membrane Plasma Membrane cluster_gs Gs Pathway cluster_gq Gq Pathway PTHR1 PTH1R Gs Gs PTHR1->Gs Gq Gq PTHR1->Gq PTHrP PTHrP (1-36) PTHrP->PTHR1 binds AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB pCREB PKA->CREB phosphorylates Anabolic_Effects Anabolic Effects (e.g., Bone Formation) CREB->Anabolic_Effects PLC Phospholipase C Gq->PLC activates IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC Ca2+ / PKC IP3_DAG->Ca_PKC Cellular_Responses Other Cellular Responses Ca_PKC->Cellular_Responses

Caption: PTHrP (1-36) Signaling Pathways.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_monitoring Monitoring & Collection cluster_analysis Analysis Peptide_Prep Peptide Reconstitution & Dilution Dosing Subcutaneous Injection (PTHrP or Vehicle) Peptide_Prep->Dosing Animal_Acclimation Animal Acclimation Animal_Acclimation->Dosing Monitoring Monitor for Adverse Effects Dosing->Monitoring Blood_Collection Blood Sample Collection (Timed) Dosing->Blood_Collection Tissue_Analysis Tissue Collection & Histological/Molecular Analysis Monitoring->Tissue_Analysis Biochemical_Analysis Serum Biomarker Analysis (e.g., Calcium, P1NP) Blood_Collection->Biochemical_Analysis

Caption: General Experimental Workflow.

References

challenges in measuring PTHrP fragments in clinical samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with parathyroid hormone-related protein (PTHrP) fragments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in accurately measuring PTHrP in clinical samples?

A: The measurement of PTHrP is complicated by several factors. The protein is subject to post-translational processing, resulting in multiple isoforms and fragments circulating in the blood.[1][2] PTHrP is also highly susceptible to proteolytic degradation, making sample handling critical.[3][4] Furthermore, different immunoassays target various fragments (e.g., N-terminal, C-terminal), and a lack of standardization makes it difficult to compare results between different kits and laboratories.[2][5][6]

Q2: What is the difference between N-terminal and C-terminal PTHrP assays, and which one should I choose?

A: Assays are designed to detect different parts of the PTHrP molecule.

  • N-terminal assays measure the biologically active portion of the molecule that binds to the PTH/PTHrP receptor.[5] N-terminal fragments are less influenced by kidney function, making them a more useful indicator for diagnosing humoral hypercalcemia of malignancy (HHM).[5][7][8]

  • C-terminal assays detect fragments that are more stable in circulation but are cleared by the kidneys.[5][8] Consequently, C-terminal fragment levels can be falsely elevated in patients with renal impairment, potentially leading to an inaccurate diagnosis.[8][9][10] For most applications, especially in patients with potential kidney disease, an N-terminal assay is recommended.[7][8]

Q3: Why is sample handling so critical for PTHrP measurement?

A: PTHrP is extremely unstable in whole blood at room temperature due to degradation by proteases.[3] Studies have shown significant loss of immunoreactivity within hours if blood is not handled correctly.[3][4] To prevent degradation, blood samples must be collected in tubes containing EDTA and protease inhibitors, placed on ice immediately, and centrifuged in a refrigerated centrifuge to separate the plasma within 15-30 minutes of collection.[3][11][12] The resulting plasma should be frozen immediately.[11]

Q4: Can I use serum instead of plasma for my PTHrP assay?

A: No, EDTA plasma is the recommended sample type. Levels of PTHrP have been found to be significantly lower in serum and heparinized plasma compared to EDTA plasma when samples are separated promptly.[3] The use of chilled EDTA tubes is crucial to inhibit protease activity.[11][13]

Q5: My PTHrP measurements are not correlating well between my immunoassay and a mass spectrometry (LC-MS/MS) method. Why?

A: Poor correlation between immunoassays and LC-MS/MS is a known issue.[5][14] This can be due to immunoassays detecting multiple PTHrP fragments with varying efficiencies, while LC-MS/MS methods are typically designed to measure a specific, targeted peptide fragment after digestion.[14][15] Immunoassays are also susceptible to interferences from heterophile antibodies, which is not an issue for LC-MS/MS.[2] Therefore, results from these two different technology platforms are often not directly comparable.[5]

Data Summary

Table 1: In Vitro Stability of Endogenous PTHrP(1-86) in Blood and Plasma
Sample TypeAnticoagulant/AdditiveStorage ConditionHalf-Time of DisappearanceKey Finding
Whole BloodEDTA20°C3.9 hoursUnstable at room temperature.[3]
Whole BloodEDTA + Leupeptin20°C10.1 hoursProtease inhibitors reduce but do not eliminate degradation.[3]
Whole BloodEDTA + Leupeptin, Pepstatin, Aprotinin20°C11.2 hoursA cocktail of inhibitors provides slightly better stability.[3]
EDTA PlasmaNone (separated within 15 min)20°CStable for at least 4 hoursRapid separation and processing into plasma is key for stability.[3]
EDTA PlasmaNoneAmbient (24 hrs), Refrigerated (3 days), Frozen (34 days)StableOnce separated, plasma is stable for extended periods when stored properly.[16]
EDTA PlasmaNoneUp to 6 Freeze/Thaw CyclesStablePTHrP is robust to multiple freeze-thaw cycles.[13]
Table 2: Performance Characteristics of Various PTHrP Immunoassays
Assay TypeTarget FragmentLower Limit of Detection (LOD)Key FeatureReference
Immunoradiometric Assay (IRMA)PTHrP(1-86)1.0 pmol/LOne of the earlier two-site assays.[17]
Radioimmunoassay (RIA)Various2.0 pmol/LGenerally less sensitive than two-site assays.[17]
Immunochemiluminometric AssayPTHrP(1-86)0.1 pmol/LHigh sensitivity and no cross-reactivity with PTH.[17]
Chemiluminescent ImmunoassayPTHrP(1-86)0.04 pmol/LHighly sensitive with a limit of quantitation of 0.16 pmol/L.[16]
LC-MS/MSSpecific tryptic peptide0.5 pmol/LHigh specificity and sensitivity; considered a reference method.[15][18][15][18]
Table 3: Cross-Reactivity Profile of a PTHrP (1-86) Chemiluminescent Immunoassay
Peptide FragmentPercent Cross-Reactivity
PTH (1-84)Not Detected
PTHrP (1-36)≤1.1%
PTHrP (38-94)8.3%
PTHrP (107-139)≤1.1%
(Data sourced from a specific validated assay; profiles may vary between manufacturers).[16][19]

Troubleshooting Guide

Problem: Low or No Signal in my Sandwich ELISA

Possible CauseRecommended Solution
Improper Reagent Storage Ensure all kit components have been stored at the recommended temperatures.[20] Verify the expiration date.[20]
Insufficient Incubation Time/Temperature Follow the protocol's specified incubation times and temperatures precisely.[21] Ensure reagents are brought to room temperature before use.[20][22]
Inactive HRP Conjugate or Substrate Check the activity of the HRP conjugate and TMB substrate. You can mix a small amount of each; a rapid blue color change indicates they are active.[21] Do not use buffers containing sodium azide (B81097) with HRP.[23]
Incorrect Washing Procedure Ensure thorough washing between steps to remove unbound reagents. However, do not allow wells to dry out completely, as this can denature the coated antibody.[24]
Sample Concentration Too Low The PTHrP concentration in your sample may be below the detection limit of the assay. Try concentrating the sample if possible or use a more sensitive assay.
Degraded PTHrP in Sample Sample integrity is critical. Review the sample collection and handling protocol to ensure samples were rapidly processed on ice and stored frozen.[3][12]

Problem: High Background in my Sandwich ELISA

Possible CauseRecommended Solution
Insufficient Washing Increase the number of washes or the soaking time during washes to ensure complete removal of unbound detection antibody and conjugate.[21] Check for clogged ports on automated plate washers.[21]
Contaminated Wash Buffer Prepare fresh wash buffer for each assay.[21]
Over-incubation Adhere strictly to the incubation times specified in the protocol.
High Concentration of Detection Antibody Use the detection antibody at the concentration recommended by the manufacturer. Titrate the antibody if necessary.
Non-specific Binding Ensure the blocking buffer is appropriate and wells are sufficiently blocked. Add a blocking agent to your sample diluent if needed.
Substrate Exposed to Light TMB substrate is light-sensitive. Keep the bottle and the plate protected from light during incubation.[20]

Problem: High Variability Between Replicate Wells

Possible CauseRecommended Solution
Inaccurate Pipetting Calibrate your pipettes regularly.[21] Use fresh tips for each standard and sample. When adding reagents, avoid touching the sides of the wells.[20]
Incomplete Mixing Ensure standards and samples are thoroughly mixed before adding to the plate. Gently tap the plate after adding reagents to ensure a uniform solution.[25]
Inconsistent Washing Ensure all wells are aspirated and washed equally. An automated plate washer can improve consistency.
"Edge Effect" Temperature gradients across the plate during incubation can cause wells on the edge to behave differently. Ensure the plate is incubated in a stable temperature environment and consider not using the outermost wells for critical samples.
Partial Well Aspiration Be sure to completely aspirate all liquid from the wells during wash steps.[21]

Visualizations

Signaling Pathways and Workflows

PTHrP_Signaling_Pathway cluster_membrane Plasma Membrane PTHrP PTHrP PTH1R PTH/PTHrP Receptor (PTH1R) PTHrP->PTH1R Binds G_protein G Protein (Gs / Gq) PTH1R->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Activates PLC Phospholipase C (PLC) G_protein->PLC Activates cAMP cAMP AC->cAMP Converts ATP to IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB PIP2 PIP2 Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activates Gene Target Gene Expression PKC->Gene Regulates CREB->Gene Regulates

Caption: Classic PTHrP signaling via the PTH1R G-protein coupled receptor.[26][27][28]

Immunoassay_Workflow start Start collect 1. Sample Collection (Chilled EDTA tube + Protease Inhibitor) start->collect process 2. Immediate Processing (Centrifuge at 4°C within 15 min) collect->process store 3. Aliquot & Store Plasma (Freeze at -20°C or -80°C) process->store assay 4. Perform Immunoassay (e.g., Sandwich ELISA) store->assay read 5. Read Plate (Spectrophotometer at 450 nm) assay->read analyze 6. Data Analysis (Standard Curve Calculation) read->analyze end End analyze->end

Caption: Recommended experimental workflow for PTHrP immunoassay measurement.

Troubleshooting_Logic start Problem: Low or No Signal q1 Are ODs for Standards also low? start->q1 a1_yes Systemic Issue q1->a1_yes Yes a1_no Sample-Specific Issue q1->a1_no No q2 Check Reagents: Expired? Stored properly? Substrate active? a1_yes->q2 a2_no Fix reagent issue. Repeat assay. q2->a2_no No a2_yes Check Protocol: Incubation times/temps correct? Washing correct? q2->a2_yes Yes a3_no Correct protocol deviation. Repeat assay. a2_yes->a3_no No a3_yes Contact Kit Manufacturer a2_yes->a3_yes Yes a3_yes->a3_yes Yes q4 Was sample collection & handling protocol followed? (Ice, EDTA, rapid processing) a1_no->q4 a4_no Sample integrity compromised. Recollect samples following strict protocol. q4->a4_no No a4_yes Is sample concentration above assay LOD? q4->a4_yes Yes a5_no Concentration may be too low. Consider a more sensitive assay (e.g., LC-MS/MS). a4_yes->a5_no No a5_yes Consider matrix effects or interfering substances. Test dilutions. a4_yes->a5_yes Yes

Caption: A logical flowchart for troubleshooting low signal in a PTHrP ELISA.

Experimental Protocols

Protocol 1: Blood Sample Collection and Processing for PTHrP Measurement

This protocol is critical for preserving the integrity of endogenous PTHrP.

  • Preparation : Before venipuncture, label and pre-chill plastic K2-EDTA collection tubes on ice.[11][13] Glass tubes should not be used.[11] Specialized collection tubes containing protease inhibitors are highly recommended.[3][12]

  • Collection : Collect whole blood directly into the chilled EDTA tube.[13] Immediately after collection, gently invert the tube 8-10 times to mix the anticoagulant and place it back on ice.[13]

  • Centrifugation : Transport the sample on ice to the laboratory immediately. The sample must be centrifuged within 15 minutes of collection.[3][13]

  • Plasma Separation : Centrifuge the tube at 1,000-2,000 x g for 10-15 minutes in a refrigerated centrifuge (4°C).[12]

  • Aliquoting and Storage : Carefully aspirate the supernatant (plasma) without disturbing the buffy coat. Transfer the plasma into pre-labeled, cryo-safe plastic tubes. Avoid hemolysis, as it can cause false-positive results.[29]

  • Freezing : Immediately freeze the plasma aliquots at -20°C for short-term storage or -80°C for long-term storage.[11][29][13]

Protocol 2: General Sandwich ELISA Procedure for PTHrP

This is a generalized protocol; always refer to the specific manufacturer's manual for your kit.[21][25][30]

  • Reagent Preparation : Prepare all reagents, standards, and samples as instructed in the kit manual. Bring all components to room temperature before use.[22]

  • Standard/Sample Addition : Add 100 µL of standards and samples to the appropriate wells of the antibody pre-coated microplate. Cover the plate and incubate for 90 minutes at 37°C.[21]

  • Biotinylated Antibody Addition : Aspirate the liquid from each well. Add 100 µL of the biotinylated detection antibody working solution. Cover and incubate for 1 hour at 37°C.[21]

  • Washing : Aspirate the liquid from each well and wash the plate 3-5 times with 1X Wash Buffer. Ensure complete removal of liquid after the final wash by inverting the plate and blotting it on clean paper towels.[20][24]

  • HRP-Conjugate Addition : Add 100 µL of Avidin-HRP conjugate working solution to each well. Cover and incubate for 30 minutes at 37°C.

  • Washing : Repeat the aspiration and washing step as described in step 4.

  • Substrate Development : Add 90 µL of TMB Substrate to each well. Cover the plate to protect it from light and incubate for 15-20 minutes at 37°C.[20] A blue color will develop.

  • Stop Reaction : Add 50 µL of Stop Solution to each well. The color will change from blue to yellow. Gently tap the plate to ensure thorough mixing.[25]

  • Read Absorbance : Immediately measure the optical density (OD) of each well at 450 nm using a microplate reader.

  • Calculation : Generate a standard curve by plotting the mean OD for each standard against its concentration. Use the standard curve to determine the PTHrP concentration in the unknown samples. Remember to multiply by the dilution factor if samples were diluted.[22]

Protocol 3: General Workflow for LC-MS/MS Measurement of PTHrP

This advanced technique offers high specificity and is often used as a reference method.[31]

  • Sample Preparation : An aliquot of plasma is taken and a stable isotope-labeled internal standard (e.g., 15N labeled PTHrP) is added to each sample and calibrator.[15][32]

  • Immunoaffinity Enrichment : The PTHrP (both endogenous and the internal standard) is captured and enriched from the plasma matrix using anti-PTHrP antibodies conjugated to magnetic beads.[15][18][32]

  • Washing : The beads are washed to remove non-specifically bound proteins and other matrix components.[15][18]

  • Trypsin Digestion : The captured PTHrP is digested on-bead with trypsin, which cleaves the protein into smaller, specific peptide fragments.[15][18]

  • LC Separation : The resulting digest, containing the signature tryptic peptides, is injected into a liquid chromatography system (often two-dimensional) for separation from other peptides.[14]

  • MS/MS Detection : The separated peptides are ionized and analyzed by a tandem mass spectrometer. The instrument is set to specifically monitor the mass-to-charge ratio transition for a PTHrP-specific signature peptide and its corresponding internal standard.[15][18]

  • Quantification : The concentration of PTHrP in the original sample is calculated based on the ratio of the signal from the endogenous peptide to the signal from the known amount of internal standard.

References

Technical Support Center: PTH/PTHrP Hybrid Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the precipitation of Parathyroid Hormone (PTH)/PTHrP hybrid peptides during experimental procedures.

Troubleshooting Guide: Preventing Peptide Precipitation

This guide offers solutions to common problems encountered with the solubility and stability of PTH/PTHrP hybrid peptides.

Problem Potential Cause Recommended Solution
Peptide precipitates immediately upon reconstitution in a neutral pH buffer (e.g., PBS pH 7.4). The amino acid sequence of the hybrid peptide may contain hydrophobic residues that reduce its solubility in aqueous solutions at neutral pH.[1][2][3] The peptide concentration may be too high.[1][4]Reconstitute the lyophilized peptide in a dilute acidic solution first, such as 10 mM acetic acid, to create a stock solution.[1][4] This acidic environment helps to protonate acidic residues and increase solubility. Subsequently, this stock solution can be diluted into the desired neutral pH buffer for your experiment.[1][4] It is crucial to ensure the final peptide concentration in the neutral buffer is below its solubility limit, which for some hybrids can be as low as 0.3 mg/mL or >1 x 10⁻⁴ M.[1]
The reconstituted peptide solution becomes cloudy or forms a precipitate over time, even when stored at 4°C. The peptide may be aggregating or slowly precipitating out of the solution due to inherent instability at neutral pH.[5][6] The storage conditions may not be optimal. Peptides in solution are less stable than in their lyophilized form.[7][8]For short-term storage (a few days), keep the peptide solution at 4°C. For longer-term storage, it is highly recommended to aliquot the peptide stock solution and store it frozen at -20°C or -80°C to minimize degradation.[7][8][9] Avoid repeated freeze-thaw cycles as this can promote peptide degradation and aggregation.[8][9] The optimal pH for storage in solution is generally between 5 and 6.[8]
The lyophilized peptide appears as a gel or is difficult to see in the vial. Some peptide sequences, particularly shorter or hygroscopic ones, can absorb moisture and appear as a gel-like substance.[7] Peptides containing amino acids like Asp, Glu, Lys, Arg, or His are prone to moisture absorption.[8]This appearance does not necessarily indicate a problem with the peptide's quality. Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation of atmospheric moisture onto the cold peptide.[9][10] Handle the peptide quickly in a clean, dry environment.
Precipitation occurs when diluting the peptide stock solution into a final experimental buffer. The final buffer composition (e.g., high salt concentration) may be reducing the peptide's solubility. This is a phenomenon known as "salting out".[11] The final pH of the solution may be close to the peptide's isoelectric point (pI), where its net charge is minimal, leading to reduced solubility and precipitation.[11]If possible, adjust the salt concentration of your final buffer. Consider using a buffer with a pH that is further away from the peptide's theoretical pI. If you must use a specific buffer, try diluting the peptide stock solution slowly while gently vortexing to aid in its dissolution.

Frequently Asked Questions (FAQs)

Peptide Handling and Storage

Q1: How should I store my lyophilized PTH/PTHrP hybrid peptide?

A1: For long-term storage, lyophilized peptides should be stored at -20°C or -80°C in a tightly sealed container, protected from light and moisture.[7][8][9] Before use, allow the vial to warm to room temperature in a desiccator to prevent moisture condensation upon opening.[9][10]

Q2: What is the best way to store PTH/PTHrP hybrid peptides in solution?

A2: Storing peptides in solution is not recommended for long periods.[8] If necessary, dissolve the peptide in a suitable buffer (ideally at pH 5-6), create single-use aliquots, and store them at -20°C or -80°C.[8] This approach minimizes the damaging effects of repeated freeze-thaw cycles.[8][9]

Q3: My peptide contains Cysteine, Methionine, or Tryptophan. Are there special handling considerations?

A3: Yes, peptides containing these residues are susceptible to oxidation.[8][12] To prevent this, they should be stored under anaerobic conditions.[8] When preparing solutions, use oxygen-free buffers or consider adding a reducing agent like DTT.[10]

Reconstitution and Solubility

Q4: What is the recommended first step for dissolving a PTH/PTHrP hybrid peptide that is difficult to solubilize?

A4: The recommended initial step is to dissolve the peptide in a small amount of 10 mM acetic acid.[1][4] This acidic environment generally improves the solubility of these peptides. Once dissolved, you can then carefully dilute this stock solution into your desired experimental buffer.

Q5: Why does my peptide precipitate at neutral pH?

A5: Many PTH/PTHrP hybrid peptides have reduced solubility at neutral pH due to the presence of hydrophobic amino acid residues in their sequence.[1][2][3] At neutral pH, the overall charge of the peptide can also be reduced, leading to increased protein-protein interactions and aggregation.[13]

Q6: Is sonication a good method to dissolve my peptide?

A6: Gentle sonication in a water bath can help to break up larger particles and accelerate dissolution.[10] However, be cautious to avoid excessive heating of the sample, as this can lead to degradation.[10]

Quantitative Solubility Data

The solubility of PTH/PTHrP hybrid peptides is highly sequence-dependent. The following table summarizes solubility information found in the literature for a specific hybrid analog.

PeptideConditionConcentrationObservationReference
M-PTH/PTHrP hybrid & PTHrP(1–36)Aqueous neutral pH buffer>1 × 10⁻⁴ MPrecipitation or turbidity observed.[1][4]
M-PTH/PTHrP hybridAqueous solutions at neutral pH> ~0.3 mg/mLPoorly soluble.[1]
Various PTH/PTHrP hybridsAqueous vehicle (pH 5.0) or assay buffer (pH 7.4)1.0 – 3.0 × 10⁻⁵ MGood solubility.[1][4]

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized PTH/PTHrP Hybrid Peptide

This protocol describes a general method for reconstituting lyophilized peptides, particularly those with known solubility issues at neutral pH.

Materials:

  • Lyophilized PTH/PTHrP hybrid peptide

  • 10 mM acetic acid, sterile

  • Desired experimental buffer (e.g., PBS, pH 7.4), sterile

  • Sterile microcentrifuge tubes

  • Pipettes and sterile tips

Procedure:

  • Allow the vial of lyophilized peptide to equilibrate to room temperature in a desiccator.

  • Briefly centrifuge the vial to ensure all the powder is at the bottom.[14]

  • Carefully open the vial and add the required volume of 10 mM acetic acid to achieve a stock solution concentration of 1.0 x 10⁻³ M to 2.0 x 10⁻³ M.[1][4]

  • Gently vortex or swirl the vial to dissolve the peptide completely. Avoid vigorous shaking.[14]

  • Allow the solution to sit at room temperature for 15-30 minutes to ensure full reconstitution.[14]

  • For immediate use, dilute the acidic stock solution into the final experimental buffer to the desired working concentration. Perform this dilution slowly while gently mixing.

  • For storage, aliquot the acidic stock solution into single-use volumes and store at -20°C or -80°C.

Protocol 2: Assessing Peptide Solubility

This protocol provides a method to determine the solubility of a PTH/PTHrP hybrid peptide in a specific buffer.

Materials:

  • Lyophilized peptide

  • Reconstitution buffer (e.g., 10 mM acetic acid)

  • Test buffer (e.g., PBS, pH 7.4)

  • Microcentrifuge

  • Protein concentration assay kit (e.g., BCA assay)

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the peptide in a suitable reconstitution buffer where it is known to be soluble (e.g., 10 mM acetic acid) at a concentration of 1.5 mg/mL.[1]

  • In duplicate, add a known volume of the stock solution to microcentrifuge tubes.

  • Lyophilize the samples to dryness.

  • Reconstitute one set of lyophilized samples in the test buffer (e.g., 50 µL of PBS, pH 7.4) and the other set in the initial reconstitution buffer (as a control).[1]

  • Incubate the solutions for 24 hours at room temperature.[1]

  • Centrifuge the tubes at 16,000 x g for 2 minutes to pellet any precipitated peptide.[1]

  • Carefully collect an aliquot of the supernatant from each tube.

  • Determine the protein concentration in the supernatant using a BCA protein assay or a similar method.[1]

  • Compare the concentration of the peptide in the test buffer to the control to determine its solubility.

Visualizations

PTH/PTHrP Signaling Pathway

The binding of PTH or PTHrP to the PTH1 receptor (PTH1R) activates multiple intracellular signaling cascades, primarily through G-proteins.

PTH_Signaling cluster_membrane Plasma Membrane cluster_Gs Gs Pathway cluster_Gq Gq Pathway PTHR1 PTH1 Receptor Gs Gs protein PTHR1->Gs activates Gq Gq protein PTHR1->Gq activates Ligand PTH / PTHrP Ligand->PTHR1 binds AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates CREB CREB (Transcription Factor) PKA->CREB phosphorylates Gene Target Gene Expression CREB->Gene PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ release IP3->Ca PKC Protein Kinase C DAG->PKC activates

Caption: PTH/PTHrP signaling through Gs and Gq pathways.

Experimental Workflow: Peptide Reconstitution and Use

This workflow outlines the key steps from receiving a lyophilized peptide to its use in an experiment, emphasizing precipitation avoidance.

Reconstitution_Workflow start Start: Receive Lyophilized Peptide equilibrate Equilibrate vial to Room Temperature in Desiccator start->equilibrate reconstitute Reconstitute in 10 mM Acetic Acid (Stock Solution) equilibrate->reconstitute storage_decision Immediate Use? reconstitute->storage_decision aliquot Aliquot Stock Solution storage_decision->aliquot No dilute Dilute Stock into Final Experimental Buffer storage_decision->dilute Yes store Store at -20°C / -80°C aliquot->store store->equilibrate For later use experiment Perform Experiment dilute->experiment end End experiment->end

Caption: Workflow for handling and preparing PTH/PTHrP peptides.

Logical Relationship: Factors Leading to Peptide Precipitation

This diagram illustrates the interplay of factors that can cause PTH/PTHrP hybrid peptides to precipitate.

Precipitation_Factors hydrophobicity High Hydrophobicity of Amino Acid Sequence solubility Decreased Peptide Solubility hydrophobicity->solubility concentration High Peptide Concentration aggregation Increased Peptide Aggregation concentration->aggregation ph Neutral pH (near pI) ph->solubility storage Improper Storage (e.g., in solution at 4°C, freeze-thaw cycles) storage->aggregation precipitation Peptide Precipitation solubility->precipitation aggregation->precipitation

Caption: Key factors contributing to peptide precipitation.

References

Technical Support Center: Accounting for PTHrP Oxidation in Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals account for the effects of Parathyroid Hormone-related Protein (PTHrP) oxidation in their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is PTHrP oxidation and why is it a concern in experimental settings?

A1: PTHrP contains methionine residues that are susceptible to oxidation, a post-translational modification where the sulfur atom in methionine is oxidized to form methionine sulfoxide.[1][2] This is a significant concern because oxidation, particularly at key methionine residues, can alter the three-dimensional structure of the peptide.[3][4] This structural change can lead to a substantial reduction in its biological activity, including a decreased ability to bind to its receptor, the type 1 PTH/PTHrP receptor (PTH1R), and a diminished capacity to stimulate downstream signaling pathways like adenylyl cyclase.[2][3][5][6] Consequently, unaccounted-for oxidation can lead to an underestimation of PTHrP's biological effects and inconsistent experimental outcomes.

Q2: Which methionine residues in PTH and PTHrP are most critical for its function?

A2: Both PTH and PTHrP share homology in their N-terminal region, which is responsible for receptor binding and activation.[7] In PTH, methionine residues at positions 8 and 18 are prone to oxidation.[2][3] Oxidation of methionine-8 has been shown to cause more substantial structural changes and a greater loss of biological activity compared to the oxidation of methionine-18.[3][4] Oxidation at Met8 can lead to a significant decrease in binding affinity for the PTH1R and reduced cAMP signaling.[3][5] While PTHrP's sequence differs, the principle remains that oxidation of key methionine residues within the receptor-binding domain can impair its function.

Q3: How can I minimize PTHrP oxidation during sample collection and handling?

A3: Proper sample handling is crucial to prevent ex vivo oxidation. It is recommended to collect blood samples in EDTA tubes, as PTH is more stable in EDTA plasma than in serum.[8] For PTHrP, specialized tubes containing protease inhibitors are often recommended to prevent degradation.[9][10] After collection, samples should be centrifuged promptly, ideally within the first hour.[11] The resulting plasma should be separated and can be stored at 2-8°C if the assay is to be run within 24 hours, or frozen at -20°C or -80°C for longer-term storage to maintain bioactivity.[12] It is important to avoid repeated freeze-thaw cycles.[12] Studies have shown that non-oxidized PTH (n-oxPTH) concentrations are stable for up to 180 minutes before centrifugation and through at least two freeze-thaw cycles.[13][14]

Q4: What are the best practices for storing PTHrP samples to ensure stability?

A4: For long-term storage, freezing samples is the best practice. PTHrP samples should be stored at -20°C for storage up to 3 months or at -80°C for up to 6 months to prevent loss of bioactivity and contamination.[12] It is advisable to aliquot samples after the initial processing to avoid multiple freeze-thaw cycles.[12] One study on a specific PTHrP immunoassay showed that the protein was stable for 24 hours at ambient temperature, 3 days when refrigerated, and 34 days when frozen, and could withstand up to three freeze-thaw cycles.[15] However, for sensitive experiments, minimizing any potential for degradation by adhering to stricter storage at -80°C is recommended.

Troubleshooting Guides

Problem 1: Inconsistent or lower-than-expected bioactivity of PTHrP in functional assays.

  • Possible Cause: Oxidation of your PTHrP peptide stock or in your experimental samples.

  • Troubleshooting Steps:

    • Assess PTHrP Integrity: If possible, use analytical methods like reverse-phase high-performance liquid chromatography (RP-HPLC) or mass spectrometry to check for the presence of oxidized PTHrP in your peptide stock.[16][17]

    • Use a Modified Peptide: Consider using a synthetic PTHrP analog where the oxidation-prone methionine residues are replaced with non-oxidizable amino acids like norleucine.[6] This can serve as a stable positive control to confirm that your assay system is working correctly.

    • Optimize Sample Handling: Review your sample collection, processing, and storage protocols against the best practices outlined in the FAQs. Ensure prompt centrifugation, use of appropriate collection tubes (e.g., with protease inhibitors), and proper storage temperatures.[9][10][11]

    • Incorporate Antioxidants: For in vitro experiments, consider the inclusion of antioxidants in your culture media or buffer solutions, but be mindful of their potential to interfere with your assay.

Problem 2: Discrepancies between immunoassay results and bioassay results for PTHrP.

  • Possible Cause: The immunoassay may detect both active and inactive (oxidized) forms of PTHrP, while the bioassay only measures the functional protein.

  • Troubleshooting Steps:

    • Characterize Your Immunoassay: Determine the specificity of the antibodies used in your immunoassay. Some assays may not distinguish between oxidized and non-oxidized PTHrP.[2] Contact the manufacturer for information on the antibody's cross-reactivity with oxidized forms of the peptide.

    • Employ a More Specific Assay: Consider using an assay that specifically measures non-oxidized PTHrP or an LC-MS/MS method that can differentiate between the different forms of the peptide.[3][18]

    • Correlate with a Bioassay: Whenever possible, correlate your immunoassay data with results from a functional assay (e.g., cAMP production assay) to get a clearer picture of the bioactive PTHrP levels.

Quantitative Data Summary

Table 1: Effect of PTH(1-34) Oxidation on Receptor Binding and Signaling

LigandChange in Binding Affinity (vs. non-oxidized)Change in cAMP Signaling Potency (vs. non-oxidized)Reference(s)
Oxidized PTH(1-34)~20-fold reduction~20-fold reduction[5][19]

Table 2: Stability of PTHrP Under Various Storage Conditions

Storage ConditionDuration of StabilityReference(s)
Ambient TemperatureUp to 24 hours[15]
Refrigerated (2-8°C)Up to 3 days[15]
Frozen (-20°C or -80°C)At least 34 days[15]
Freeze-Thaw CyclesStable through at least 3 cycles[15]

Experimental Protocols

Protocol 1: Sample Collection and Processing for PTHrP Measurement

  • Blood Collection: Collect whole blood in pre-chilled EDTA tubes. For enhanced stability, specialized tubes containing protease inhibitors are recommended.[9][10]

  • Centrifugation: Centrifuge the blood samples at 1000 x g for 15 minutes at 2-8°C within one hour of collection.[11][12]

  • Plasma Separation: Carefully aspirate the plasma supernatant and transfer it to a clean, labeled polypropylene (B1209903) tube.

  • Storage:

    • For short-term storage (up to 24 hours), store the plasma at 2-8°C.[12]

    • For long-term storage, aliquot the plasma into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.[12]

Protocol 2: Assessment of PTHrP-Induced cAMP Signaling

  • Cell Culture: Plate cells known to express the PTH1R (e.g., SaOS-2 or UMR-106 cells) in a suitable multi-well plate and grow to near confluence.[5]

  • Pre-incubation: Wash the cells with serum-free media and pre-incubate with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.

  • Stimulation: Treat the cells with various concentrations of your PTHrP samples (and controls, including non-oxidized and intentionally oxidized PTHrP) for a defined period (e.g., 30 minutes).

  • Cell Lysis: Lyse the cells using the buffer provided in a commercial cAMP assay kit.

  • cAMP Measurement: Quantify the intracellular cAMP levels using a competitive enzyme immunoassay (EIA) or a similar detection method, following the manufacturer's instructions.

  • Data Analysis: Generate a dose-response curve to determine the potency (EC50) of your PTHrP samples.

Visualizations

PTHrP_Signaling_Pathway PTHrP PTHrP PTH1R PTH1R (GPCR) PTHrP->PTH1R Binds G_alpha_s Gαs PTH1R->G_alpha_s Activates G_alpha_q Gαq PTH1R->G_alpha_q Activates AC Adenylyl Cyclase (AC) G_alpha_s->AC Stimulates PLC Phospholipase C (PLC) G_alpha_q->PLC Stimulates cAMP cAMP AC->cAMP Converts IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates PIP2 PIP2 PIP2->PLC Gene_Expression Target Gene Expression IP3->Gene_Expression Ca2+ release PKC Protein Kinase C (PKC) DAG->PKC Activates PKC->Gene_Expression Regulates CREB->Gene_Expression Regulates

Caption: Classical PTHrP signaling pathways via the PTH1R.[20]

Experimental_Workflow cluster_pre_analytical Pre-Analytical Phase cluster_analytical Analytical Phase cluster_interpretation Data Interpretation Sample_Collection 1. Sample Collection (EDTA + Protease Inhibitors) Centrifugation 2. Centrifugation (1000g, 15 min, 4°C) Sample_Collection->Centrifugation Plasma_Separation 3. Plasma Separation Centrifugation->Plasma_Separation Storage 4. Storage (Aliquoted, -80°C) Plasma_Separation->Storage Immunoassay Immunoassay (e.g., ELISA) Storage->Immunoassay Bioassay Bioassay (e.g., cAMP production) Storage->Bioassay LCMS LC-MS/MS (Detects oxidized forms) Storage->LCMS Data_Analysis Data Analysis and Interpretation Immunoassay->Data_Analysis Bioassay->Data_Analysis LCMS->Data_Analysis

Caption: Recommended experimental workflow for PTHrP analysis.

Troubleshooting_Logic Start Inconsistent/Low PTHrP Bioactivity Check_Stock Check PTHrP Stock for Oxidation (HPLC/MS) Start->Check_Stock Review_Protocol Review Sample Handling Protocol Start->Review_Protocol Compare_Assays Compare Immunoassay and Bioassay Results Start->Compare_Assays Use_Analog Use Non-oxidizable Analog as Control Check_Stock->Use_Analog End Problem Resolved Use_Analog->End Review_Protocol->End Discrepancy Discrepancy Found? Compare_Assays->Discrepancy Investigate_IA Investigate Immunoassay Antibody Specificity Discrepancy->Investigate_IA Yes Discrepancy->End No Investigate_IA->End

References

Validation & Comparative

A Head-to-Head Comparison of PTHrP (1-36) and PTH (1-34) on Anabolic Bone Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anabolic effects of Parathyroid Hormone-related Protein (PTHrP) (1-36) and Parathyroid Hormone (PTH) (1-34), two peptides that have garnered significant interest for their potential in treating osteoporosis and promoting bone growth. Both peptides exert their effects through the same receptor, the PTH type 1 receptor (PTH1R), yet exhibit distinct downstream signaling and clinical outcomes. This document synthesizes experimental data to highlight these differences, offering valuable insights for research and development in bone anabolic therapies.

Data Presentation: Quantitative Comparison of Anabolic Effects

The following tables summarize the key quantitative data from preclinical and clinical studies, providing a clear comparison of the efficacy of PTHrP (1-36) and PTH (1-34) on bone metabolism.

Table 1: Comparative Effects on Bone Mineral Density (BMD) in Postmenopausal Women

ParameterPTHrP (1-36)PTH (1-34)Study Details
Lumbar Spine BMD Change Equivalent increaseEquivalent increase3-month, randomized, prospective study in 105 postmenopausal women with low bone density or osteoporosis.[1][2]
Total Hip BMD Change Significant increaseNon-significant increaseDaily subcutaneous injections of PTHrP(1-36) (400 µg/d and 600 µg/d) and PTH(1-34) (20 µg/d).[2]
Femoral Neck BMD Change Significant increase (at 400 µg/d)Non-significant increaseThe study highlights a potentially greater effect of PTHrP (1-36) on hip BMD compared to PTH (1-34).[2]

Table 2: Differential Effects on Bone Turnover Markers in Postmenopausal Women

MarkerPTHrP (1-36)PTH (1-34)Interpretation
PINP (Bone Formation) 46% - 87% increase171% increasePTH (1-34) demonstrates a more potent stimulation of bone formation markers.[1][2]
CTX (Bone Resorption) ~30% increase~92% increasePTHrP (1-36) shows a significantly smaller increase in bone resorption markers, suggesting a wider "anabolic window".[1][2]

Table 3: Comparative Anabolic Effects in Ovariectomized (OVX) Rats (A Model for Postmenopausal Osteoporosis)

ParameterPTHrP (1-34/1-36)PTH (1-34)Study Details
Trabecular Bone Mass Less potent and less effectiveMore potent and effectiveDose-response studies in young, male Sprague-Dawley rats.[3] At higher doses, PTHrP (1-34) did increase trabecular bone mass, but to a lesser extent than PTH (1-34) at a lower dose.[3]
Cortical Bone Mass Increased only at the highest doseIncreased at lower dosesPTH (1-34) showed a more consistent effect on cortical bone.[3]
Bone Mass and Strength (6-month study) Significant increaseSignificant increase, generally greater than PTHrPLong-term comparison in adult OVX rats. The rank order of improvement was generally PTH > PTHrP.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of typical protocols used in the comparative studies of PTHrP (1-36) and PTH (1-34).

Ovariectomized (OVX) Rat Model of Osteoporosis

The ovariectomized (OVX) rat is a standard and well-established animal model for studying postmenopausal osteoporosis.[5]

  • Animal Model: Female Sprague-Dawley rats, typically 6 months of age, are used.[6]

  • Surgical Procedure: Bilateral ovariectomy is performed to induce estrogen deficiency, which leads to bone loss. Sham-operated animals serve as controls.

  • Post-operative Period: A period of 4 to 12 weeks post-OVX is typically allowed for the development of osteopenia before the commencement of treatment.[2][5]

  • Treatment Administration: Peptides (PTHrP or PTH) or a vehicle control are administered daily via subcutaneous injection for a specified duration (e.g., 28 days to 6 months).[4][6]

  • Outcome Measures: At the end of the treatment period, femurs and tibiae are collected for analysis of bone mineral density, microarchitecture, and biomechanical properties.

Micro-Computed Tomography (µCT) Analysis of Bone Microarchitecture

µCT is a high-resolution imaging technique used to obtain three-dimensional images of bone structure.

  • Sample Preparation: Excised bones (femurs or tibiae) are cleaned of soft tissue and fixed in 10% neutral buffered formalin or stored in ethanol.[7][8]

  • Scanning Parameters:

    • Voxel Size: A voxel size of approximately 10-20 µm is recommended for accurate imaging of rodent trabecular bone.[9][10]

    • X-ray Source Settings: Typically, a voltage of 50-70 kV and a current of 115-150 µA are used for bone scanning.[9]

    • Filter: A 0.5-mm aluminum filter is often used to reduce beam hardening.[9]

  • Image Reconstruction and Analysis:

    • Region of Interest (ROI): A specific region, such as the proximal tibial metaphysis or distal femoral metaphysis, is selected for analysis. The ROI typically begins a defined distance from the growth plate.[11]

    • Segmentation: The bone is segmented from the background using a global thresholding algorithm to distinguish mineralized tissue.

    • Parameters Measured: Key structural parameters are calculated, including bone volume fraction (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp).[10]

Bone Histomorphometry

Bone histomorphometry provides quantitative information on cellular activity in the bone.

  • Fluorochrome Labeling: To measure dynamic parameters of bone formation, animals are injected with fluorochrome labels (e.g., calcein (B42510) and xylenol) at specific time points before euthanasia.[8]

  • Sample Preparation: Bones are embedded in plastic (e.g., polymethyl methacrylate) without decalcification.[8]

  • Sectioning: Undecalcified sections (typically 5 µm thick) are cut using a microtome.

  • Staining: Sections can be stained for various cellular and structural components (e.g., von Kossa for mineralized bone, toluidine blue for cellular detail, and TRAP staining for osteoclasts).[3][8]

  • Analysis: Static and dynamic parameters are measured using a microscope equipped with a camera and image analysis software. This includes measurements of osteoblast and osteoclast surfaces, mineral apposition rate, and bone formation rate.

Measurement of Bone Turnover Markers

Serum or plasma levels of bone turnover markers are measured to assess the rates of bone formation and resorption.

  • Sample Collection: Blood samples are collected from subjects at baseline and at various time points during the treatment period. Serum or plasma is separated and stored frozen until analysis.

  • Markers:

    • Bone Formation: Procollagen type I N-terminal propeptide (PINP) is a specific marker of bone formation.[12]

    • Bone Resorption: C-terminal telopeptide of type I collagen (CTX) is a sensitive marker of bone resorption.[12][13]

  • Assay Method: Enzyme-linked immunosorbent assays (ELISAs) are commonly used to quantify the concentrations of PINP and CTX in serum or plasma.[12][13][14] Commercial ELISA kits are widely available for this purpose.

Mandatory Visualization

Signaling Pathways

Both PTH (1-34) and PTHrP (1-36) bind to the PTH1 receptor, a G protein-coupled receptor. However, they are thought to stabilize different receptor conformations, leading to biased signaling with distinct downstream effects on bone metabolism.[10][15]

PTH_Signaling cluster_ligands Ligands cluster_receptor PTH1 Receptor Conformations cluster_downstream Downstream Signaling cluster_effects Cellular Effects PTH PTH (1-34) R0 R0 Conformation (Prolonged Signaling) PTH->R0 Predominantly PTHrP PTHrP (1-36) RG RG Conformation (Transient Signaling) PTHrP->RG Predominantly cAMP_PKA cAMP / PKA Pathway R0->cAMP_PKA Sustained PLC_PKC PLC / PKC Pathway R0->PLC_PKC RG->cAMP_PKA Transient RANKL ↑ RANKL Expression cAMP_PKA->RANKL Wnt ↑ Wnt Signaling cAMP_PKA->Wnt BoneFormation ↑ Bone Formation (Anabolic) BoneResorption ↑ Bone Resorption (Catabolic) RANKL->BoneResorption Wnt->BoneFormation

Caption: Differential signaling of PTH (1-34) and PTHrP (1-36).

Experimental Workflow

The following diagram illustrates a typical experimental workflow for comparing the anabolic effects of PTHrP (1-36) and PTH (1-34) in a preclinical model.

Experimental_Workflow cluster_analysis Data Analysis start Start: Animal Model Selection (e.g., Ovariectomized Rats) acclimatization Acclimatization & Baseline Measurements start->acclimatization treatment Treatment Period: Daily Subcutaneous Injections (Vehicle, PTH, PTHrP) acclimatization->treatment monitoring In-life Monitoring: Body Weight, Health Status treatment->monitoring euthanasia Euthanasia & Sample Collection monitoring->euthanasia analysis Ex-vivo Analysis euthanasia->analysis bmd BMD Measurement (DXA) euthanasia->bmd microct µCT Analysis of Bone Microarchitecture euthanasia->microct histomorphometry Bone Histomorphometry euthanasia->histomorphometry biomarkers Serum Biomarker Analysis (PINP, CTX) euthanasia->biomarkers

References

A Comparative Analysis of PTHrP (1-36) and Abaloparatide on PTH1R Binding Conformations

Author: BenchChem Technical Support Team. Date: December 2025

Abaloparatide exhibits a strong bias towards the RG conformation of the parathyroid hormone 1 receptor (PTH1R), leading to more transient signaling compared to PTHrP (1-36), which may underpin its favorable anabolic effects on bone.

The parathyroid hormone 1 receptor (PTH1R) is a critical regulator of bone metabolism and calcium homeostasis, activated by its endogenous ligands, parathyroid hormone (PTH) and parathyroid hormone-related protein (PTHrP). Abaloparatide, a synthetic analog of PTHrP, has emerged as a promising therapeutic for osteoporosis.[1] This guide provides a detailed comparison of the binding characteristics of PTHrP (1-36) and abaloparatide to PTH1R, focusing on their differential effects on receptor conformations and subsequent downstream signaling, supported by experimental data.

Recent studies have revealed that PTH1R exists in at least two distinct high-affinity conformations: R0, a G protein-uncoupled state, and RG, a G protein-coupled state.[2][3] The preferential binding of a ligand to one of these conformations can significantly influence the duration and nature of the cellular response.[4] Ligands that favor the R0 conformation tend to induce prolonged signaling, potentially from endosomes, while those that selectively bind to the RG conformation elicit more transient responses, primarily from the cell surface.[4]

Quantitative Comparison of Ligand Binding and Functional Activity

Experimental data from competitive radioligand binding assays and functional assays measuring cyclic AMP (cAMP) production have elucidated the distinct profiles of PTHrP (1-36) and abaloparatide.

PTH1R Binding Affinity

The binding affinities of PTHrP (1-36) and abaloparatide for the R0 and RG conformations of PTH1R were determined using competitive binding assays with specific radioligands. Abaloparatide demonstrates a striking selectivity for the RG conformation, with a 1600-fold difference in affinity between the RG and R0 states.[2][3] In contrast, PTHrP (1-36) shows a more moderate 110-fold preference for the RG conformation.[2][3]

LigandRG Conformation (IC50, nM)R0 Conformation (IC50, nM)RG vs R0 Selectivity (Fold Difference)
Abaloparatide 0.203161600
PTHrP (1-36) 0.3235110
Data sourced from competitive binding assays in membranes from GP-2.3 cells stably expressing human PTH1R.[2][3]
Functional Potency in cAMP Signaling

The potency of these ligands in stimulating the primary downstream signaling pathway, the Gs/cAMP cascade, was assessed. Both ligands potently activate cAMP production, consistent with their high affinity for the G protein-coupled RG conformation.[5]

LigandcAMP Signaling (EC50, nM)
Abaloparatide 0.35
PTHrP (1-36) 0.49
Data from GloSensor cAMP reporter assays in GP-2.3 cells.[5]

The transient nature of signaling induced by RG-selective ligands like abaloparatide is thought to contribute to a more favorable anabolic window for bone formation, with less stimulation of bone resorption and hypercalcemia compared to ligands that induce more sustained signaling.[1][2]

Signaling Pathways and Ligand-Induced Conformations

The differential binding of PTHrP (1-36) and abaloparatide to PTH1R conformations dictates the downstream signaling cascade.

PTH1R_Signaling PTH1R Signaling Pathway Ligand PTHrP (1-36) / Abaloparatide PTH1R PTH1R Ligand->PTH1R Binding G_Protein Gs Protein PTH1R->G_Protein Activation Arrestin β-Arrestin PTH1R->Arrestin Recruitment AC Adenylyl Cyclase G_Protein->AC Stimulation cAMP cAMP AC->cAMP Production PKA Protein Kinase A cAMP->PKA Activation CREB CREB Phosphorylation PKA->CREB Gene Gene Transcription (e.g., RANKL) CREB->Gene Internalization Receptor Internalization Arrestin->Internalization

Figure 1. Overview of the PTH1R signaling cascade.

The binding of both PTHrP (1-36) and abaloparatide to PTH1R activates the Gs protein, leading to adenylyl cyclase activation, increased intracellular cAMP, and subsequent activation of Protein Kinase A (PKA).[6][7] This pathway is central to the physiological effects of PTH1R activation. Additionally, ligand binding can promote the recruitment of β-arrestins, which mediate receptor desensitization and internalization, and can also initiate G protein-independent signaling.[8][9]

The conformational selectivity of these ligands provides a model for their distinct biological activities. Abaloparatide's strong preference for the RG state leads to a rapid but transient signaling response. In contrast, ligands with higher affinity for the R0 state can maintain a prolonged signal, as the receptor can cycle through G protein activation events while the ligand remains bound.[2]

Ligand_Conformation_Selection Ligand-Induced PTH1R Conformations cluster_abaloparatide Abaloparatide cluster_pthrP PTHrP (1-36) Abaloparatide Abaloparatide RG_A RG Conformation (G-protein coupled) Abaloparatide->RG_A High Affinity (IC50 = 0.20 nM) R0_A R0 Conformation (G-protein uncoupled) Abaloparatide->R0_A Low Affinity (IC50 = 316 nM) Transient cAMP Signaling Transient cAMP Signaling RG_A->Transient cAMP Signaling PTHrP PTHrP (1-36) RG_P RG Conformation (G-protein coupled) PTHrP->RG_P High Affinity (IC50 = 0.32 nM) R0_P R0 Conformation (G-protein uncoupled) PTHrP->R0_P Moderate Affinity (IC50 = 35 nM) Sustained cAMP Signaling Sustained cAMP Signaling R0_P->Sustained cAMP Signaling Binding_Assay_Workflow Radioligand Binding Assay Workflow Start Start Prepare_Membranes Prepare Membranes from PTH1R-expressing cells Start->Prepare_Membranes Assay_Setup Set up Assay Plates Prepare_Membranes->Assay_Setup Add_Radioligand Add Radioligand (125I-PTH(1-34) for R0 or 125I-M-PTH(1-15) for RG) Assay_Setup->Add_Radioligand Add_Competitor Add Unlabeled Ligand (Abaloparatide or PTHrP (1-36)) at varying concentrations Assay_Setup->Add_Competitor Incubate Incubate Add_Radioligand->Incubate Add_Competitor->Incubate Separate Separate Bound and Free Radioligand Incubate->Separate Measure Measure Radioactivity Separate->Measure Analyze Analyze Data (Nonlinear Regression) Measure->Analyze Result Determine IC50 Analyze->Result

References

A Comparative Guide to Full-Length PTHrP (1-141) and PTHrP (1-36) Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the signaling properties of full-length parathyroid hormone-related protein (PTHrP (1-141)) and its N-terminal fragment (PTHrP (1-36)). While historically PTHrP (1-36) has been extensively used as a proxy for the full-length hormone, emerging evidence reveals significant differences in their signaling mechanisms and downstream cellular responses. Understanding these distinctions is crucial for research and the development of targeted therapeutics.

Executive Summary of Signaling Differences

Full-length PTHrP (1-141) and its shorter counterpart, PTHrP (1-36), both activate the parathyroid hormone 1 receptor (PTH1R), a class B G protein-coupled receptor (GPCR). However, they exhibit biased agonism, leading to distinct temporal and spatial patterns of intracellular signaling. PTHrP (1-141) induces a sustained cyclic adenosine (B11128) monophosphate (cAMP) response primarily from the cell surface, whereas PTHrP (1-36) elicits a transient cAMP signal. Furthermore, PTHrP (1-36) stimulates intracellular calcium release and β-arrestin recruitment, pathways that are not engaged by PTHrP (1-141)[1][2]. These differences in signaling are attributed to their differential binding to and stabilization of distinct PTH1R conformations.

Data Presentation: Quantitative Comparison of Signaling Parameters

The following tables summarize the key quantitative differences in the signaling profiles of PTHrP (1-141) and PTHrP (1-36). It is important to note that experimental conditions can vary between studies, and direct comparisons should be made with caution when data is not from the same source.

Table 1: Receptor Binding Affinity

LigandReceptor ConformationAffinity (Kd or IC50)Cell TypeReference
PTHrP (1-36)RG (G protein-coupled)0.42 nM (IC50)HKRK-B7[3]
PTHrP (1-36)R0 (G protein-uncoupled)28 nM (IC50)HKRK-B7[3]
PTHrP (1-34)PTH1R48 ± 20 nM (KD)HEK293[4]
PTHrP (1-141)Not specifiedLower potency and efficacy than PTHrP (1-34) in activating PTH1R aloneCHO-K1[5]

Note: Direct high-affinity binding data for PTHrP (1-141) is not as readily available in comparative studies as for PTHrP (1-36).

Table 2: cAMP Accumulation

LigandParameterValueCell TypeReference
PTHrP (1-36)EC503.6 nMCHO-K1[1]
PTHrP (1-141)Signaling ProfileSustained cAMP productionHEK293[6]
PTHrP (1-36)Signaling ProfileTransient cAMP productionHEK293[6]
PTHrP (1-141)Potency vs. PTHrP(1-34)DecreasedCHO-K1[5]

Table 3: Downstream Signaling Events

Signaling PathwayPTHrP (1-141)PTHrP (1-36)Cell TypeReference
Intracellular Ca2+ ReleaseNo stimulationStimulationHEK293[1]
β-Arrestin RecruitmentNo recruitmentRecruitmentHEK293[1][2]
ERK1/2 PhosphorylationNot typically stimulatedCan stimulateCHO-K1[1]

Signaling Pathway Diagrams

The diagrams below, generated using Graphviz (DOT language), illustrate the distinct signaling pathways activated by PTHrP (1-141) and PTHrP (1-36).

PTHrP_1_141_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space PTHrP (1-141) PTHrP (1-141) PTH1R_141 PTH1R PTHrP (1-141)->PTH1R_141 Gs_141 Gαs PTH1R_141->Gs_141 AC_141 Adenylyl Cyclase Gs_141->AC_141 cAMP_141 cAMP (Sustained) AC_141->cAMP_141 ATP PKA_141 PKA cAMP_141->PKA_141 CREB_141 CREB PKA_141->CREB_141 Gene_141 Gene Transcription CREB_141->Gene_141 PTHrP_1_36_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space PTHrP (1-36) PTHrP (1-36) PTH1R_36 PTH1R PTHrP (1-36)->PTH1R_36 Gs_36 Gαs PTH1R_36->Gs_36 Gq_36 Gαq PTH1R_36->Gq_36 beta_arrestin β-Arrestin PTH1R_36->beta_arrestin AC_36 Adenylyl Cyclase Gs_36->AC_36 PLC_36 PLC Gq_36->PLC_36 cAMP_36 cAMP (Transient) AC_36->cAMP_36 ATP IP3_DAG IP3 & DAG PLC_36->IP3_DAG PIP2 Ca2 Ca²⁺ Release IP3_DAG->Ca2 PKC PKC IP3_DAG->PKC ERK ERK beta_arrestin->ERK

References

Navigating Specificity: A Comparative Guide to PTH Antibody Cross-Reactivity with PTHrP (1-36)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of parathyroid hormone (PTH) is critical. However, the structural similarity between PTH and parathyroid hormone-related protein (PTHrP), particularly in the N-terminal region, raises concerns about antibody cross-reactivity, which can lead to inaccurate assay results. This guide provides a comparative analysis of the cross-reactivity of PTH antibodies with PTHrP (1-36), supported by available experimental data, to aid in the selection of appropriate reagents and interpretation of results.

Due to the limited direct quantitative data on the cross-reactivity of various commercial PTH antibodies with PTHrP (1-36), this guide synthesizes information from studies on PTHrP immunoassays and technical data sheets for both PTH and PTHrP ELISA kits. While many manufacturers of intact PTH assays do not report cross-reactivity with PTHrP, likely considering it negligible, it is crucial for researchers to independently validate assays for their specific needs.

Quantitative Cross-Reactivity Data

The following table summarizes the available quantitative data on the cross-reactivity between PTH antibodies and PTHrP, as well as the specificity of PTHrP antibodies for PTH.

Assay/Antibody TypeAnalyte MeasuredCross-ReactantReported Cross-Reactivity (%)Source
PTHrP Chemiluminescent ImmunoassayPTHrP (1-86)PTHrP (1-36)≤1.1%[1][2]
PTHrP Chemiluminescent ImmunoassayPTHrP (1-86)PTH (1-84)No significant cross-reactivity[1][2]
PTH (1-34) Immunoassay (Commercial)PTH (1-34)PTH (1-84)7%[3]
Rat Intact PTH ELISARat PTH (1-84)Human PTH (1-84)2.3%[4]
PTHrP ELISA KitPTHrP (1-34)PTHDoes not cross-react[5]
PTHrP Immunochemiluminometric AssayPTHrP (1-86)PTHNo cross-reactivity[6]

Immunoassay Specificity and Experimental Protocols

The specificity of an immunoassay is fundamentally determined by the binding characteristics of the antibodies used. For intact PTH assays, a two-site sandwich ELISA format is commonly employed. This method utilizes two different antibodies that bind to distinct epitopes on the PTH molecule.

Experimental Protocol: Two-Site Sandwich ELISA for Intact PTH

A common experimental workflow for determining intact PTH concentration and assessing cross-reactivity is as follows:

  • Coating: A microplate is coated with a capture antibody, typically a polyclonal antibody that recognizes the C-terminal region (e.g., amino acids 39-84) of PTH.

  • Blocking: The remaining protein-binding sites on the microplate are blocked to prevent non-specific binding.

  • Sample/Standard Incubation: The standards, controls, and unknown samples are added to the wells. If intact PTH is present, it will bind to the capture antibody.

  • Detection Antibody Incubation: A detection antibody, often a polyclonal antibody specific for the N-terminal region (e.g., amino acids 1-34) and labeled with an enzyme (e.g., horseradish peroxidase - HRP), is added. This antibody binds to a different epitope on the captured PTH, forming a "sandwich".

  • Washing: The wells are washed to remove any unbound antibodies and other components.

  • Substrate Addition: A substrate for the enzyme is added, leading to a colorimetric reaction.

  • Measurement: The absorbance of the solution is measured using a spectrophotometer. The intensity of the color is directly proportional to the concentration of intact PTH in the sample.

  • Cross-Reactivity Assessment: To determine cross-reactivity with PTHrP (1-36), a known high concentration of PTHrP (1-36) is added to a sample with a known (or zero) concentration of PTH. The signal generated is then compared to the signal from the PTH standard curve to calculate the percentage of cross-reactivity.

Product inserts for some intact PTH ELISA kits specify that the detection antibody recognizes the N-terminal 1-34 amino acid sequence of PTH[7]. While these documents detail cross-reactivity with various PTH fragments, they often do not provide specific data for PTHrP (1-36)[7]. This omission may suggest that the manufacturers consider the cross-reactivity to be insignificant for the intended use of the assay. However, given the homology in the N-terminal region, the potential for some level of cross-reactivity cannot be entirely dismissed without explicit testing.

Conversely, technical data sheets for several PTHrP ELISA kits explicitly state that their assays have no significant cross-reactivity with PTH[5]. This high specificity is achieved by using antibodies that target regions of the PTHrP molecule that are distinct from PTH.

Signaling Pathways of PTH and PTHrP

Both PTH and PTHrP exert their biological effects by binding to the same receptor, the PTH/PTHrP receptor (PTH1R), which is a G protein-coupled receptor[4]. This shared receptor is the basis for their overlapping biological activities. The signaling cascade initiated by the binding of either ligand to PTH1R is crucial for calcium and phosphate (B84403) homeostasis, as well as bone metabolism.

PTH_PTHrP_Signaling cluster_ligands Ligands cluster_receptor Receptor cluster_downstream Downstream Signaling PTH PTH PTH1R PTH1R PTH->PTH1R PTHrP PTHrP (1-36) PTHrP->PTH1R G_alpha_s Gαs PTH1R->G_alpha_s G_alpha_q Gαq PTH1R->G_alpha_q AC Adenylyl Cyclase G_alpha_s->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Transcription Gene Transcription CREB->Gene_Transcription regulates PLC Phospholipase C G_alpha_q->PLC activates IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces Ca_release Ca²⁺ Release IP3->Ca_release induces PKC Protein Kinase C DAG->PKC activates Cellular_Response Cellular Response PKC->Cellular_Response mediates Immunoassay_Workflow cluster_preparation Plate Preparation cluster_incubation Incubation Steps cluster_detection Detection cluster_analysis Data Analysis A Coat plate with capture antibody (anti-PTH C-terminus) B Block non-specific binding sites A->B C Add PTH standards and samples B->C D Add PTHrP (1-36) to test wells B->D E Add HRP-conjugated detection antibody (anti-PTH N-terminus) C->E D->E F Wash to remove unbound reagents E->F G Add substrate and incubate for color development F->G H Stop reaction and measure absorbance G->H I Calculate % Cross-Reactivity H->I

References

A Comparative Guide to the In Vivo Osteogenic Effects of PTHrP Fragments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the complexities of bone anabolic agents, Parathyroid Hormone-related Protein (PTHrP) fragments present a promising yet varied landscape. This guide provides an objective comparison of the in vivo osteogenic performance of different PTHrP fragments, supported by experimental data and detailed methodologies, to aid in the selection and development of next-generation osteoporosis therapies.

Comparative Analysis of Osteogenic Efficacy

The in vivo bone-forming capabilities of various PTHrP fragments have been evaluated in numerous preclinical and clinical studies. The following tables summarize the key quantitative findings from comparative studies, offering a clear overview of their relative performance.

Table 1: Comparison of N-Terminal PTHrP Fragments and Analogs in Rodent Models of Osteoporosis

Fragment/AnalogAnimal ModelDosageDurationKey Findings on Bone FormationReference
PTHrP(1-36) Ovariectomized (OVX) Rats40 µg/kg/day6 monthsIncreased bone mass and strength, but to a lesser extent than PTH(1-34).[1](--INVALID-LINK--)
PTH(1-34) (Teriparatide) Ovariectomized (OVX) Rats40 µg/kg/day6 monthsSignificantly increased bone mass, bone formation markers, and biomechanical strength.[1](--INVALID-LINK--)
Abaloparatide Ovariectomized (OVX) Rats5, 20 µg/kg/day4 weeksDose-dependent increase in bone mineral density (BMD) and bone strength, with less hypercalcemia than PTH(1-34).[2](--INVALID-LINK--)
PTHrP(1-36) Ovariectomized (OVX) Mice100 µg/kg every 2 days1 monthImproved bone structure and osteogenic differentiation of bone marrow cells.[3](--INVALID-LINK--)
PTHrP(107-139) Ovariectomized (OVX) Mice100 µg/kg every 2 days1 monthExerted similar osteogenic effects to PTHrP(1-36) and inhibited bone resorption markers.[3](--INVALID-LINK--)

Table 2: Comparison of PTHrP(1-36) and PTH(1-34) in Postmenopausal Women with Osteoporosis

TreatmentDosageDurationChange in Lumbar Spine BMDChange in Bone Formation Marker (P1NP)Change in Bone Resorption Marker (CTX)Reference
PTHrP(1-36) 400 µ g/day 3 months+4.7%+46%+30%[4](--INVALID-LINK--)
PTHrP(1-36) 600 µ g/day 3 monthsSimilar to 400 µg dose+87%Similar to 400 µg dose[4](--INVALID-LINK--)
PTH(1-34) 20 µ g/day 3 monthsSimilar to PTHrP(1-36)+171%+92%[4](--INVALID-LINK--)

Note: Direct in vivo comparative studies on the osteogenic effects of full-length PTHrP isoforms (1-141 and 1-173) against shorter fragments in bone formation models are limited. In vitro evidence suggests that full-length PTHrP(1-141) may be more potent in promoting mineralization compared to N-terminal fragments.

Experimental Protocols

1. Ovariectomized (OVX) Rat Model of Postmenopausal Osteoporosis

This model is widely used to simulate estrogen deficiency-induced bone loss.

  • Animal Selection: Adult female Sprague-Dawley or Wistar rats, typically 6 months of age.

  • Acclimatization: Animals are acclimatized for at least one week before surgery.

  • Surgical Procedure:

    • Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail).

    • Make a dorsal midline incision or two dorsolateral incisions over the approximate location of the ovaries.

    • Locate the ovaries, which are typically embedded in a fat pad caudal to the kidneys.

    • Ligate the fallopian tube and the blood vessels supplying the ovary.

    • Excise the ovary.

    • Repeat for the contralateral ovary.

    • Suture the muscle and skin layers.

    • Sham-operated animals undergo the same procedure without removal of the ovaries.

  • Post-operative Care: Provide appropriate analgesia and monitor for signs of infection.

  • Induction of Osteoporosis: Significant bone loss is typically observed 2-4 weeks post-ovariectomy.

  • Treatment Administration: PTHrP fragments or vehicle are administered via subcutaneous injection at specified dosages and frequencies.

2. Micro-Computed Tomography (µCT) Analysis of Trabecular Bone

µCT is a high-resolution imaging technique used to quantify three-dimensional bone microarchitecture.

  • Sample Preparation:

    • Euthanize the animal and dissect the bone of interest (e.g., femur or tibia).

    • Remove soft tissue carefully.

    • Fix the bone in 10% neutral buffered formalin for 24-48 hours.

    • Store the sample in 70% ethanol.

  • Scanning:

    • Mount the bone in a sample holder.

    • Scan the region of interest (e.g., distal femur or proximal tibia) using a µCT scanner.

    • Typical scanning parameters for a mouse femur: 50-70 kVp X-ray energy, 100-200 µA current, and a voxel size of 6-10 µm.

  • Image Reconstruction and Analysis:

    • Reconstruct the 2D projection images into a 3D volume.

    • Define a region of interest (ROI) in the trabecular bone, typically starting a defined distance from the growth plate to exclude primary spongiosa.

    • Segment the bone from the background using a global threshold.

    • Calculate key trabecular bone parameters, including:

      • Bone Volume Fraction (BV/TV)

      • Trabecular Number (Tb.N)

      • Trabecular Thickness (Tb.Th)

      • Trabecular Separation (Tb.Sp)

3. Measurement of Serum Bone Turnover Markers

Enzyme-linked immunosorbent assays (ELISAs) are used to quantify markers of bone formation and resorption in serum.

  • Sample Collection:

    • Collect blood from the animal via cardiac puncture or tail vein.

    • Allow the blood to clot at room temperature for 30 minutes.

    • Centrifuge at 2000 x g for 15 minutes at 4°C.

    • Collect the serum supernatant and store at -80°C until analysis.

  • ELISA Procedure (General):

    • Use commercially available ELISA kits for rat/mouse Procollagen type 1 N-terminal propeptide (P1NP) for bone formation and C-terminal telopeptide of type I collagen (CTX-I) for bone resorption.

    • Follow the manufacturer's instructions for preparing standards, controls, and samples.

    • Add reagents to the microplate wells in the specified order and incubate as directed.

    • Wash the plate between steps to remove unbound substances.

    • Add the substrate solution to develop the color.

    • Stop the reaction and read the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the concentration of the markers in the samples based on the standard curve.

Signaling Pathways and Mechanisms of Action

The osteogenic effects of N-terminal PTHrP fragments are primarily mediated through the PTH/PTHrP receptor (PTH1R), a G protein-coupled receptor expressed on osteoblasts. Binding of these fragments to PTH1R activates downstream signaling cascades that promote osteoblast differentiation, proliferation, and survival.

PTHrP_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTHrP PTHrP (1-36) / Abaloparatide PTH1R PTH1R PTHrP->PTH1R Binds G_protein Gs PTH1R->G_protein Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Produces G_protein->AC Activates PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates RUNX2 RUNX2 PKA->RUNX2 Activates Wnt_signaling Wnt Signaling (β-catenin) PKA->Wnt_signaling Modulates Gene_Expression ↑ Osteogenic Gene Expression (e.g., Collagen I, Osteocalcin) CREB->Gene_Expression RUNX2->Gene_Expression Wnt_signaling->Gene_Expression Osteoblast_Effects ↑ Osteoblast Differentiation ↑ Osteoblast Survival ↑ Bone Formation Gene_Expression->Osteoblast_Effects

Caption: PTHrP N-terminal fragment signaling pathway in osteoblasts.

The binding of PTHrP N-terminal fragments to PTH1R activates adenylyl cyclase via the Gs alpha subunit, leading to an increase in intracellular cyclic AMP (cAMP).[5](--INVALID-LINK--) This activates Protein Kinase A (PKA), which in turn phosphorylates and activates transcription factors such as CREB (cAMP response element-binding protein) and RUNX2.[5](--INVALID-LINK--) These transcription factors then upregulate the expression of osteogenic genes, including those for collagen type I and osteocalcin, promoting osteoblast differentiation and bone formation. Additionally, PKA can modulate the Wnt/β-catenin signaling pathway, another critical regulator of bone anabolism.

Experimental Workflow for In Vivo Validation of PTHrP Fragments

The following diagram illustrates a typical workflow for the in vivo assessment of the osteogenic potential of novel PTHrP fragments.

Experimental_Workflow A Animal Model Selection (e.g., Ovariectomized Rat) B Treatment Groups - Vehicle Control - PTHrP Fragment(s) - Positive Control (e.g., PTH(1-34)) A->B C Daily Subcutaneous Injections B->C D In-life Monitoring - Body Weight - Clinical Observations C->D E Endpoint Analysis D->E F Serum Collection (Bone Turnover Markers: P1NP, CTX-I) E->F G Bone Dissection (Femur/Tibia) E->G K Data Analysis & Comparison F->K H µCT Analysis (Trabecular Microarchitecture) G->H I Biomechanical Testing (Bone Strength) G->I J Histomorphometry (Cellular Activity) G->J H->K I->K J->K

Caption: In vivo experimental workflow for PTHrP fragment validation.

References

Safety Operating Guide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Guide to the Safe Disposal of (Tyr36)-pTH-Related Protein (1-36)

For Immediate Implementation by Laboratory Personnel

This document provides a comprehensive operational and logistical framework for the proper disposal of (Tyr36)-pTH-Related Protein (1-36) (human, mouse, rat), a synthetic peptide used in research. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. Due to the limited specific toxicological data available for many synthetic peptides, this substance should be handled as potentially hazardous material.

Immediate Safety Protocols & Handling

Before initiating any disposal procedures, it is imperative to handle the peptide with appropriate care to minimize exposure risks.

Personal Protective Equipment (PPE): All personnel handling (Tyr36)-pTH-Related Protein (1-36) in either lyophilized powder or solution form must wear the following PPE:

PPE CategoryItemSpecification and Use
Eye and Face Protection Safety GogglesRequired for protection against splashes of solutions or airborne particles of the lyophilized powder.
Hand Protection Chemical-Resistant GlovesNitrile gloves are standard for preventing skin contact. Consider double-gloving for enhanced protection when handling concentrated solutions.
Body Protection Laboratory CoatA standard lab coat is mandatory to protect clothing and skin from potential contamination.
Respiratory Protection Respirator/Dust MaskRecommended when handling the lyophilized powder to prevent inhalation. All handling of the powder should ideally occur in a chemical fume hood.[1]

Engineering Controls: A well-ventilated area is crucial when working with this peptide. For procedures involving the lyophilized powder, such as weighing or reconstitution, a chemical fume hood should be utilized to prevent inhalation of airborne particles.[1]

Quantitative Data Summary

The following table summarizes key quantitative information for (Tyr36)-pTH-Related Protein (1-36). This data is essential for safe handling, storage, and preparation for disposal.

PropertyValueNotes
Molecular Weight 4309.85 g/mol
Storage Temperature Lyophilized: -20°C to -80°C Solution: -20°C (1 month) or -80°C (6 months)[2]Proper storage is critical to maintain peptide integrity. Lyophilized peptides are stable for longer periods when stored at lower temperatures.[2] Solutions should be aliquoted to avoid repeated freeze-thaw cycles.
Solubility DMSO: 100 mg/mL (23.20 mM)[2]Ultrasonic assistance may be required for dissolution in DMSO. Note that DMSO is hygroscopic and using a fresh, unopened container is recommended for optimal solubility.[2] For other solvents, it is advised to test solubility with a small amount of the peptide first.
Appearance White to off-white lyophilized powder

Experimental Protocols: Disposal Procedures

The proper disposal of (Tyr36)-pTH-Related Protein (1-36) and associated waste must be conducted in a systematic manner, treating all contaminated materials as hazardous chemical waste.

Step 1: Waste Segregation

Proper segregation at the source of generation is the foundational step in safe disposal.

  • Solid Waste:

    • Unused or expired lyophilized (Tyr36)-pTH-Related Protein (1-36).

    • Contaminated consumables, including weighing paper, pipette tips, and microfuge tubes.

    • Used PPE such as gloves and disposable lab coats.

  • Liquid Waste:

    • Residual peptide solutions.

    • Solvents used for reconstitution (e.g., DMSO).

    • Aqueous buffers and media from experimental procedures that have come into contact with the peptide.

Step 2: Containerization

All waste must be collected in appropriate, clearly labeled containers.

  • Select a Container: Use a non-reactive, sealable container, such as a high-density polyethylene (B3416737) (HDPE) bottle or a designated hazardous waste container provided by your institution's Environmental Health & Safety (EH&S) department.

  • Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "(Tyr36)-pTH-Related Protein (1-36)". Include the date of initial waste accumulation and the primary hazards (e.g., "Toxic," "Chemical Waste").

  • Collection:

    • For solid waste, carefully place all contaminated items into the designated container to avoid generating dust.

    • For liquid waste, pour solutions directly and carefully into the liquid waste container.

Step 3: On-Site Accumulation and Storage

Waste containers should be stored in a designated satellite accumulation area within the laboratory.

  • Location: The storage area should be secure, away from general laboratory traffic, and clearly marked as a hazardous waste accumulation point.

  • Containment: Store waste containers in secondary containment to prevent spills.

  • Segregation: Ensure that incompatible waste types are not stored together.

Step 4: Final Disposal

The final disposal of (Tyr36)-pTH-Related Protein (1-36) waste must be handled by qualified personnel.

  • Contact EH&S: Once the waste container is full or has reached the maximum allowed accumulation time as per your institution's policy, contact your Environmental Health & Safety (EH&S) department.

  • Scheduled Pickup: Arrange for a scheduled pickup of the hazardous waste. Do not attempt to dispose of this material through standard laboratory trash or down the drain.

  • Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.

Mandatory Visualizations

Disposal Workflow for (Tyr36)-pTH-Related Protein (1-36)

The following diagram illustrates the procedural flow for the safe disposal of (Tyr36)-pTH-Related Protein (1-36) waste.

cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_disposal_process Disposal Process start Start: Handling of (Tyr36)-pTH-Related Protein (1-36) ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Use Chemical Fume Hood (for lyophilized powder) ppe->fume_hood solid_waste Solid Waste Generated (Unused peptide, contaminated consumables, PPE) fume_hood->solid_waste liquid_waste Liquid Waste Generated (Residual solutions, contaminated solvents) fume_hood->liquid_waste segregate Segregate Waste at Source solid_waste->segregate liquid_waste->segregate containerize Containerize in Labeled Hazardous Waste Container segregate->containerize store Store in Designated Satellite Accumulation Area containerize->store contact_ehs Contact Environmental Health & Safety (EH&S) for Pickup store->contact_ehs end End: Compliant Disposal by EH&S contact_ehs->end

Caption: Workflow for the proper disposal of (Tyr36)-pTH-Related Protein (1-36) waste.

Logical Relationship for PPE Selection

This diagram outlines the decision-making process for selecting the appropriate level of Personal Protective Equipment.

cluster_ppe_decision PPE Selection Logic form Form of Peptide? lyophilized Lyophilized Powder form->lyophilized Solid solution Solution form->solution Liquid ppe_powder Required PPE: - Safety Goggles - Gloves - Lab Coat - Respirator/Dust Mask lyophilized->ppe_powder ppe_solution Required PPE: - Safety Goggles - Gloves - Lab Coat solution->ppe_solution

Caption: Decision diagram for selecting appropriate PPE based on the physical form of the peptide.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides crucial safety and logistical information for the handling and disposal of (Tyr36)-pTH-Related Protein (1-36) (human, mouse, rat), a synthetic peptide used in research. Adherence to these guidelines is essential for ensuring personnel safety and maintaining the integrity of experimental outcomes.

Personal Protective Equipment (PPE): Your First Line of Defense

When working with (Tyr36)-pTH-Related Protein (1-36), a comprehensive approach to personal protection is necessary to minimize exposure risks. The toxicological properties of this peptide have not been thoroughly investigated, and therefore, it should be handled as a potentially hazardous substance.

Minimum Required PPE:

  • Eye and Face Protection: Chemical safety goggles are mandatory to protect against splashes. A face shield is recommended when handling the lyophilized powder or during initial reconstitution where the risk of splashing is higher.

  • Body Protection: A standard laboratory coat, fully buttoned, is required to protect skin and clothing.

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are essential. Consider double-gloving for added protection when handling concentrated solutions.

  • Respiratory Protection: While not always required, a NIOSH-approved N95 or P1 respirator should be used when handling the lyophilized powder to prevent inhalation of fine particles, or when working with solutions in poorly ventilated areas.

Essential Safety and Handling Summary

For quick reference, the following table summarizes the key safety and handling information for (Tyr36)-pTH-Related Protein (1-36).

ParameterGuidelineCitation
Storage (Lyophilized) Store at -20°C or colder, protected from light and moisture.[1][2][3]
Storage (Reconstituted) Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Use buffers at pH 5-6 for dissolution if storing in solution.[3]
Handling Precautions Avoid inhalation, eye, and skin contact. Work in a well-ventilated area or a chemical fume hood.[4][5][6]
First Aid (Skin Contact) Wash the affected area well with soap and water. Remove contaminated clothing. Seek medical attention if adverse effects occur.[5]
First Aid (Eye Contact) Flush with copious amounts of water for at least 15 minutes, separating the eyelids. Seek immediate medical attention.[6]
First Aid (Inhalation) Remove from exposure to fresh air. If breathing becomes difficult, seek medical attention.[6]
First Aid (Ingestion) Wash out the mouth with water, provided the person is conscious. Seek immediate medical attention.[5]
Spill Cleanup Wear protective equipment. Absorb any solution with sand or vermiculite. Sweep up any powder and place it in a closed container for disposal. Ventilate the area and wash the spill site thoroughly.[5]

Standard Operational Workflow

The following diagram illustrates the standard workflow for handling (Tyr36)-pTH-Related Protein (1-36) from receipt to disposal, highlighting key safety checkpoints.

Standard Handling Workflow for (Tyr36)-pTH-Related Protein (1-36) cluster_receiving Receiving and Storage cluster_preparation Preparation cluster_experiment Experimental Use cluster_disposal Disposal receiving Receive Shipment inspect Inspect for Damage receiving->inspect Check integrity storage Store at -20°C or colder inspect->storage If intact equilibrate Equilibrate to Room Temp storage->equilibrate Before use reconstitute Reconstitute in Fume Hood equilibrate->reconstitute Wear full PPE aliquot Aliquot for Use reconstitute->aliquot Avoid freeze-thaw experiment Perform Experiment aliquot->experiment Use appropriate PPE waste_collection Collect Contaminated Waste experiment->waste_collection Segregate waste waste_storage Store in Labeled Container waste_collection->waste_storage Hazardous waste waste_disposal Dispose via EHS waste_storage->waste_disposal Follow institutional protocols

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。